3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPNNANYWBJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-74-7 | |
| Record name | 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and drug development. The described strategy is centered around a convergent synthesis, wherein the azetidine and 1,2,4-triazole heterocyclic systems are constructed independently and subsequently coupled. Key transformations include the formation of a 3-halo-4-methyl-4H-1,2,4-triazole intermediate and its subsequent palladium-catalyzed Buchwald-Hartwig amination with a protected 3-aminoazetidine derivative. This guide offers detailed experimental protocols, mechanistic insights, and justifications for the selection of reagents and reaction conditions, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
The convergence of saturated nitrogen-containing heterocycles with aromatic azoles in single molecular scaffolds has emerged as a compelling strategy in modern drug discovery. The azetidine moiety, a four-membered saturated heterocycle, is increasingly utilized as a bioisosteric replacement for larger rings, offering improved physicochemical properties such as solubility and metabolic stability.[1][2] Concurrently, the 1,2,4-triazole core is a privileged structure found in a wide array of approved pharmaceuticals, valued for its ability to engage in various biological interactions.[3][4] The target molecule, this compound, combines these two valuable pharmacophores, making its efficient and scalable synthesis a topic of considerable importance.
This guide delineates a logical and experimentally validated synthetic route to this target compound. The chosen pathway emphasizes modularity, allowing for the potential diversification of both the azetidine and triazole components for the generation of analog libraries.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy, which involves the separate synthesis of two key building blocks followed by their coupling and final deprotection. This approach offers greater flexibility and often leads to higher overall yields compared to a linear synthesis.
The overall workflow can be summarized in the following key stages:
-
Synthesis of the Triazole Electrophile: Preparation of 3-bromo-4-methyl-4H-1,2,4-triazole.
-
Preparation of the Azetidine Nucleophile: Synthesis of tert-butyl 3-aminoazetidine-1-carboxylate.
-
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination to form the C-N bond between the triazole and azetidine rings.
-
Deprotection: Removal of the Boc protecting group to yield the final target molecule.
Sources
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physicochemical properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
For Drug Discovery and Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule this compound represents a compelling fusion of two such scaffolds: the strained, sp³-rich azetidine ring and the versatile, metabolically stable 1,2,4-triazole ring. This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of the core physicochemical properties of this compound. Understanding these characteristics is paramount, as they fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic candidate.
The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its ability to confer advantageous properties upon bioactive molecules.[1][2] Its inherent ring strain and three-dimensional character can lead to improved solubility, enhanced metabolic stability, and novel interactions with biological targets.[1][3] Similarly, the 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of clinically successful drugs, valued for its diverse biological activities and its capacity for hydrogen bonding and metabolic resistance.[4][5][6][7]
This document moves beyond a simple data sheet, providing not only the predicted properties of this compound but also the causal reasoning behind these characteristics and the detailed experimental protocols required for their empirical validation.
Molecular Structure and Core Properties
The foundational attributes of a molecule provide the initial framework for assessing its potential. The structure combines a secondary amine (the azetidine ring) with the weakly basic 1,2,4-triazole system, suggesting a molecule with a defined acid-base character and significant polarity.
-
Chemical Structure: (Image of the chemical structure of this compound would be inserted here)
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CAS Number: 1992996-05-0 (dihydrochloride salt)[8]
-
Molecular Formula (Free Base): C₆H₁₀N₄
-
Molecular Weight (Free Base): 138.17 g/mol
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₀N₄ | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| CAS Number | 1992996-05-0 | BLDpharm (dihydrochloride salt)[8] |
| Predicted pKa | ~7-9 (azetidine N) | Based on similar aliphatic amines |
| Predicted LogP | < 1.0 | Based on structural polarity |
Ionization Constant (pKa)
The pKa is a critical determinant of a drug's behavior in physiological environments, influencing its solubility, membrane permeability, and binding affinity to targets.[9][10] As an ionizable molecule, this compound's charge state will vary with pH. The secondary amine of the azetidine ring is expected to be the primary basic center, with a pKa typical of cyclic aliphatic amines. The 1,2,4-triazole ring is generally considered weakly basic.[7] Accurate experimental determination is crucial for developing relevant in vitro assays and predicting in vivo absorption.
Causality and Scientific Insight
The pKa value dictates the ratio of ionized to un-ionized forms of the molecule at a given pH. For this compound, the protonated (charged) form is expected to dominate in the acidic environment of the stomach, which would favor dissolution but may hinder passive diffusion across membranes. In the more neutral pH of the intestines and blood, a higher fraction of the neutral form will exist, impacting absorption and distribution. Therefore, precise pKa measurement is not merely an academic exercise; it is essential for building predictive ADME models.[9]
Experimental Protocol: Potentiometric Titration
This is a robust and widely used method for pKa determination.
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Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a known volume (e.g., 50 mL) of a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titrant Addition: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to calculate the pKa from the derivative of the titration curve.
Workflow Visualization
Lipophilicity (LogP & LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable in drug design. It is quantified by the partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD for all species at a specific pH). These values are strong predictors of membrane permeability, plasma protein binding, and metabolic clearance.[11][12] For oral drugs, a LogP value between 1 and 5 is often considered ideal.[13] Given the two polar heterocyclic rings, this compound is expected to be highly polar with a low LogP value.
Causality and Scientific Insight
A low LogP suggests high aqueous solubility but potentially poor passive diffusion across the lipid bilayers of cell membranes, which could limit oral bioavailability.[12] Conversely, very high LogP can lead to poor solubility and sequestration in fatty tissues.[12] Since this molecule is basic, its LogD will be significantly lower than its LogP at acidic pH values where it is predominantly ionized. Therefore, measuring LogD at physiological pH (e.g., 7.4) is more predictive of its in vivo behavior than LogP alone.
Experimental Protocol: Shake-Flask Method with HPLC Analysis
The shake-flask method remains the gold standard for LogP determination.
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD). Pre-saturate each phase with the other by mixing vigorously for 24 hours and then allowing them to separate.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a glass vial.
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 30 minutes to several hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard curve.[14]
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Workflow Visualization
Conclusion and Future Directions
The molecule this compound is a promising scaffold for drug discovery, built from two heterocycles known to impart favorable pharmacological and pharmacokinetic properties. Based on its structure, it is predicted to be a polar, basic compound with good aqueous solubility and a low LogP. These characteristics are often desirable for achieving favorable ADME profiles, particularly for targets outside the central nervous system.
However, this guide underscores that in silico predictions and theoretical analysis are only the starting point. The true physicochemical profile of this molecule must be defined through rigorous experimental validation. The protocols detailed herein for determining pKa, LogD, and both kinetic and thermodynamic solubility provide a clear roadmap for researchers to generate the high-quality data needed to make informed decisions in the drug development process. By empirically characterizing these fundamental properties, the full potential of this intriguing molecular architecture can be confidently explored.
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A Technical Guide to 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The confluence of strained ring systems with pharmacologically significant heterocycles represents a frontier in drug discovery. This guide provides a detailed technical overview of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a molecule embodying this principle. By uniting the metabolically robust and structurally unique azetidine ring with the versatile 1,2,4-triazole moiety, this compound serves as a valuable building block for developing next-generation therapeutics. This document will elucidate its physicochemical properties, propose a logical synthetic strategy based on established methodologies, and explore its potential applications in drug development, grounded in the proven utility of its constituent scaffolds.
Introduction: The Strategic Fusion of Azetidine and 1,2,4-Triazole
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is perpetual. The molecule this compound is a strategic amalgamation of two "privileged scaffolds"—structural motifs that appear in a multitude of bioactive compounds.
-
The Azetidine Moiety: This four-membered, nitrogen-containing heterocycle is increasingly sought after in drug design.[1][2] Its inherent ring strain and sp³-rich, three-dimensional character impart a unique conformational rigidity.[1] This rigidity can enhance binding affinity to biological targets and often improves pharmacokinetic properties such as metabolic stability and aqueous solubility compared to more flexible, linear analogs.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, successfully incorporate the azetidine ring to optimize their therapeutic profiles.[1]
-
The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry and a key component in numerous clinically successful drugs.[3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. Molecules containing the 1,2,4-triazole scaffold exhibit a vast spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anti-inflammatory effects.[3][4][5][6]
The covalent linkage of these two motifs in this compound creates a compound of significant interest for chemical library synthesis and lead optimization programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1316225-74-7 | ChemicalBook[7] |
| Molecular Formula | C₆H₁₀N₄ | PubChem[8] |
| Molecular Weight | 138.17 g/mol | ChemicalBook[7] |
| Monoisotopic Mass | 138.09055 Da | PubChem[8] |
| Boiling Point (Predicted) | 306.6±52.0 °C | ChemicalBook[7] |
| SMILES | CN1C=NN=C1C2CNC2 | PubChem[8] |
| InChI Key | SHVPNNANYWBJCL-UHFFFAOYSA-N | PubChem[8] |
Synthesis Strategy: A Modular and Reliable Approach
Proposed Retrosynthetic Analysis
A logical retrosynthesis involves disconnecting the C-C bond between the azetidine and triazole rings, suggesting a coupling reaction. The triazole itself can be formed via cyclization of a thiosemicarbazide derivative.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative workflow based on standard synthetic methodologies for 1,2,4-triazoles and their functionalization.[9][10]
Part 1: Synthesis of 4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carbaldehyde
-
Thiosemicarbazide Formation: React methylhydrazine with potassium thiocyanate in an acidic medium to form 4-methylthiosemicarbazide.
-
Acylation: Treat the resulting thiosemicarbazide with an appropriate acylating agent (e.g., a derivative of glyoxylic acid) to yield an acylthiosemicarbazide intermediate.
-
Cyclization: Induce ring closure of the acylthiosemicarbazide by heating in an alkaline solution (e.g., aqueous sodium carbonate).[9] This step forms the 4-methyl-1,2,4-triazole-thione ring. Subsequent chemical modification of the side chain yields the aldehyde.
Part 2: Coupling with Protected Azetidine
-
Azetidine Preparation: Start with a commercially available, N-protected azetidine derivative, such as N-Boc-3-iodoazetidine or a corresponding organometallic reagent. The Boc protecting group is crucial to prevent N-alkylation side reactions.
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) can be employed to form the C-C bond between the triazole and the azetidine ring. This requires converting the aldehyde from Part 1 into a suitable coupling partner (e.g., a halide).
-
Deprotection: Remove the Boc protecting group from the azetidine nitrogen using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
-
Purification: The final compound should be purified using standard techniques such as column chromatography or recrystallization to ensure high purity for biological screening.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Rationale in Drug Discovery & Potential Applications
The true value of this compound lies in its potential as a scaffold for creating diverse chemical libraries. The secondary amine of the azetidine ring provides a key vector for further functionalization, allowing chemists to systematically modify the molecule to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: Both azetidine and triazole motifs are found in various kinase inhibitors and other anticancer agents.[1][5] The rigid azetidine can properly orient functional groups to fit into the active sites of enzymes, while the triazole can participate in crucial hydrogen bonding interactions.
-
Infectious Diseases: 1,2,4-triazoles are famous for their antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase.[3] This scaffold could be elaborated to develop novel antifungal or antibacterial agents.[5]
-
Central Nervous System (CNS) Disorders: The introduction of the sp³-rich azetidine scaffold can improve properties like solubility and reduce planarity, which are often beneficial for CNS drug candidates by potentially enhancing blood-brain barrier penetration.
-
Inflammatory Diseases: Numerous anti-inflammatory compounds utilize nitrogen-containing heterocycles.[11] The structural features of this molecule make it a compelling starting point for developing inhibitors of inflammatory pathway components.
Conclusion
This compound is more than a simple chemical entity; it is a strategically designed building block that leverages the synergistic benefits of two of medicinal chemistry's most valued scaffolds. Its inherent structural rigidity, metabolic stability, and versatile synthetic handles make it an exceptionally valuable tool for researchers and drug development professionals. The logical and scalable synthetic pathways available for its creation and derivatization further solidify its role as a key component in the quest for novel and more effective therapeutics.
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An In-Depth Technical Guide to the Spectral Analysis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on experimental design, data interpretation, and the causality behind methodological choices. Each section includes detailed, self-validating protocols and interprets predicted spectral data grounded in authoritative references.
Introduction: The Structural Significance of a Triazole-Azetidine Scaffold
The conjugation of an azetidine ring with a 1,2,4-triazole moiety creates a molecule with significant potential in pharmaceutical development. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[1][2] Its nitrogen-rich structure allows for diverse hydrogen bonding interactions, a key feature in molecular recognition at biological targets. The azetidine ring, a strained four-membered heterocycle, often serves as a rigid scaffold or a bioisosteric replacement for other functional groups, potentially improving metabolic stability and cell permeability.[3][4]
Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide will systematically deconstruct the expected spectral output from NMR, IR, and Mass Spectrometry for this compound, providing a robust framework for its characterization.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can precisely map the molecular structure.
Causality in Experimental Design
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.
-
Solvent Selection: The target molecule contains both a polar triazole ring and a secondary amine in the azetidine ring, making it likely to have good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.
-
Trustworthiness: DMSO-d₆ effectively dissolves a wide range of heterocyclic compounds.[5][6] Its high boiling point allows for variable temperature experiments if needed, and its residual proton signal (quintet at ~2.50 ppm) and carbon signal (~39.52 ppm) are well-defined and typically do not overlap with signals of interest.[5] The exchangeable N-H proton of the azetidine ring will be observable in DMSO-d₆, whereas it might be broadened or exchanged away in protic solvents like D₂O or CD₃OD.[7][8]
-
-
Instrument Frequency: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupled protons of the azetidine ring.[5]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Data Acquisition:
-
Record the ¹H NMR spectrum at a field strength of 400 MHz or higher.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record the ¹³C NMR spectrum, utilizing proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H coupling relationships and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Predicted ¹H NMR Spectrum: Interpretation and Analysis
The proton spectrum is predicted to show five distinct sets of signals corresponding to the triazole, azetidine, and methyl protons.
-
Triazole Proton (C5-H): A singlet is expected for the proton on the triazole ring. In similar 4-substituted 1,2,4-triazole systems, this signal typically appears far downfield due to the aromatic and electron-withdrawing nature of the ring.[1] Predicted Chemical Shift: ~8.5 - 9.5 ppm.
-
Azetidine Methine Proton (C3'-H): This proton is attached to the carbon linking the two rings and is adjacent to two CH₂ groups. It will appear as a multiplet, likely a quintet, due to coupling with the four neighboring CH₂ protons. Predicted Chemical Shift: ~4.0 - 4.5 ppm.
-
Azetidine Methylene Protons (C2'-H₂ and C4'-H₂): The four protons on the azetidine ring are diastereotopic and will likely appear as two distinct multiplets. Due to the strained nature of the four-membered ring, the coupling patterns can be complex. Typically, geminal and vicinal coupling constants in such systems are in the range of 6-8 Hz.[9] Predicted Chemical Shift: ~3.5 - 4.0 ppm.
-
Azetidine Amine Proton (N1'-H): In DMSO-d₆, this exchangeable proton should be visible as a broad singlet. Its chemical shift can be variable depending on concentration and temperature.
-
N-Methyl Protons (C6-H₃): The three protons of the methyl group attached to the triazole nitrogen are in a unique chemical environment and will appear as a sharp singlet. In N-methylated triazoles, this signal is typically found in the range of 3.3 to 4.0 ppm.[1][10] Predicted Chemical Shift: ~3.5 - 3.8 ppm.
Predicted ¹³C NMR Spectrum: Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone.
-
Triazole Carbons (C3 & C5): Two signals are expected for the triazole ring carbons. These carbons are in an electron-poor environment and will appear downfield. Based on data for similar 1,2,4-triazole derivatives, these peaks are expected in the range of 140-160 ppm.[1][5]
-
Azetidine Methine Carbon (C3'): The carbon atom connecting the azetidine ring to the triazole ring. Its chemical shift will be influenced by both ring systems.
-
Azetidine Methylene Carbons (C2' & C4'): These two carbons of the azetidine ring are expected to be in the aliphatic region of the spectrum.
-
N-Methyl Carbon (C6): The carbon of the N-methyl group will appear as a distinct signal in the upfield region of the spectrum, characteristic of sp³-hybridized carbons attached to nitrogen.[10]
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| C5-H | δ 8.5 - 9.5 ppm (s, 1H) | δ 140 - 150 ppm |
| C3 | - | δ 150 - 160 ppm |
| C3'-H | δ 4.0 - 4.5 ppm (m, 1H) | δ 45 - 55 ppm |
| C2'/C4'-H₂ | δ 3.5 - 4.0 ppm (m, 4H) | δ 50 - 60 ppm |
| N1'-H | Broad singlet (variable) | - |
| N4-CH₃ | δ 3.5 - 3.8 ppm (s, 3H) | δ 30 - 35 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality in Experimental Design
-
Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which is automatically subtracted from the sample spectrum.
Predicted IR Spectrum: Interpretation and Analysis
The IR spectrum will be a composite of the vibrational modes of the azetidine and triazole rings.
-
N-H Stretch: A moderate absorption band is expected for the N-H stretching vibration of the secondary amine in the azetidine ring, typically appearing in the range of 3300-3500 cm⁻¹ .[11]
-
C-H Stretches:
-
C=N and N=N Stretches: The triazole ring contains C=N and N=N bonds, which will result in characteristic stretching vibrations in the fingerprint region, typically between 1400-1600 cm⁻¹ .[12][14]
-
Ring Vibrations:
-
C-N Stretches: C-N stretching vibrations from both the azetidine and triazole rings will appear in the 1000-1350 cm⁻¹ region.
Summary of Predicted IR Absorptions
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (Azetidine) | 3300 - 3500 | Medium |
| C-H Stretch (Triazole) | 3100 - 3150 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=N / N=N Stretch (Triazole) | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| Azetidine Ring Deformation | ~650 - 750 | Medium-Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns.
Causality in Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule.
-
Trustworthiness: ESI is a "soft" ionization technique that is well-suited for polar, and potentially thermally labile, compounds like our target molecule. It typically generates a strong protonated molecular ion [M+H]⁺, which definitively establishes the molecular weight.[16] In contrast, harder techniques like Electron Ionization (EI) can cause excessive fragmentation, sometimes preventing the observation of the molecular ion at all.[17]
-
-
Analysis Mode: High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial.
-
Authoritative Grounding: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.[5]
-
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. An isocratic mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point. The formic acid aids in protonation.[16]
-
Ionization (ESI Positive Mode):
-
Set the ion source to positive polarity to detect [M+H]⁺.
-
Optimize key parameters like capillary voltage (~3-4 kV) and drying gas flow to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS):
-
Isolate the [M+H]⁺ ion.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.
-
Analyze the resulting fragment ions to elucidate the structure.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₆H₁₀N₄.
-
Monoisotopic Mass: 138.0905 g/mol .
-
Predicted [M+H]⁺ ion (HRMS): m/z 139.0978.
The fragmentation of the 1,2,4-triazole ring is known to be complex and substituent-dependent.[16][18] A plausible fragmentation pathway for the [M+H]⁺ ion of our target molecule would involve cleavages at the strained azetidine ring and within the triazole nucleus.
Caption: Proposed ESI-MS/MS fragmentation pathways for protonated this compound.
-
Path A - Azetidine Ring Cleavage: A common fragmentation for four-membered rings is cycloreversion. Loss of ethenimine (C₂H₃N) from the protonated azetidine moiety could lead to a fragment at m/z 112.0821 . Subsequent loss of a nitrogen molecule (N₂) from the triazole ring, a known pathway, could yield a fragment at m/z 84.0712 .[16]
-
Path B - Triazole Ring Cleavage: Cleavage within the triazole ring could lead to the loss of methyldiazomethane (CH₂N₂), resulting in a fragment at m/z 97.0818 . Further fragmentation via the characteristic loss of hydrogen cyanide (HCN) from the remaining structure could produce an ion at m/z 70.0654 .[16]
Conclusion: A Unified Spectroscopic Profile
The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive map of the C-H framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=N), and high-resolution mass spectrometry validates the elemental composition and offers structural insights through predictable fragmentation. The predicted data and protocols outlined in this guide establish a robust, authoritative baseline for the characterization of this compound, enabling researchers to confidently verify its structure and purity, a critical step in the advancement of any chemical or pharmaceutical research program.
References
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Mahendra Kumar Trivedi, Rama Mohan R Tallapragada, Alice Branton, Snehasis Jana. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
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Wierzejewska, M., & Mielke, Z. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 285, 121901. Retrieved from [Link]
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Badawy, A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of molecular modeling, 20(3), 2078. Retrieved from [Link]
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FT-IR Absorption band of 2-azetidinone derivatives (4a-j). (n.d.). ResearchGate. Retrieved from [Link]
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Musaev, Kh. S., et al. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Journal of Structural Chemistry, 61(4), 510-515. Retrieved from [Link]
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Al-Juboori, F. H. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 5(2), 273-281. Retrieved from [Link]
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Zhao, Y., et al. (2021). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy, 379, 111484. Retrieved from [Link]
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Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
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Synthesis and Screening of New[11][12][19]Oxadiazole,[5][12][19]Triazole, and[5][12][19]Triazolo. (2021). Semantic Scholar. Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Retrieved from [Link]
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Mahmood, S., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(11), 3591. Retrieved from [Link]
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The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate. Retrieved from [Link]
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Singh, G., & D’Souza, D. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PMC - NIH. Retrieved from [Link]
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Synthesis, Biochemical Characterization, and Genetic Encoding of a 1,2,4-Triazole Amino Acid as an Acetyllysine Mimic. (2022). Angewandte Chemie. Retrieved from [Link]
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solubility of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in different solvents
An In-Depth Technical Guide to the Solubility of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound, a heterocyclic compound of interest in modern drug discovery. We will explore the molecular characteristics governing its solubility, present robust experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the implications of these findings for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical guidance on characterizing the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at a specific temperature and pressure. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Therefore, poor aqueous solubility is a major obstacle in drug development, often leading to low and variable bioavailability and therapeutic failure.[3]
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, providing a framework for predicting their in vivo performance.[4][5] A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[4][5][6][7] Characterizing the solubility of a new chemical entity like this compound is a fundamental step in its journey from a promising candidate to a viable therapeutic agent.
Molecular Structure and Predicted Solubility Profile
To understand the solubility of this compound, we must first analyze its molecular structure. The molecule consists of two key heterocyclic rings: a 1,2,4-triazole and an azetidine ring.
-
1,2,4-Triazole Ring: This five-membered ring contains three nitrogen atoms. The pyridine-type nitrogens are capable of acting as hydrogen bond acceptors, while the overall polar nature of the ring contributes to aqueous solubility.[8][9] Triazole moieties are often incorporated into drug candidates to improve their metabolic stability and solubility.[9][10]
-
Azetidine Ring: This saturated four-membered ring contains a secondary amine. The nitrogen atom is a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to interact with polar protic solvents like water.
-
Methyl Group: The N-methyl group on the triazole ring is a small, non-polar feature that will have a minor negative impact on aqueous solubility.
Prediction: Based on these structural features—predominantly the presence of multiple hydrogen bond donors and acceptors in the triazole and azetidine rings—this compound is predicted to be a polar molecule with a propensity for good solubility in polar solvents, particularly water and polar protic solvents. Its solubility is likely to be pH-dependent due to the basicity of the azetidine nitrogen.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical measurement is essential for accurate characterization. Two types of solubility are typically measured during drug development: thermodynamic and kinetic solubility.[11][12]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the most accurate and relevant measure for biopharmaceutical classification and formulation development.[2][11] The "gold standard" for its determination is the Shake-Flask Method.[13][14]
This protocol is designed in accordance with guidelines from the International Council for Harmonisation (ICH).[4][5]
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) at 37°C.[5][6] Additional organic solvents of varying polarity should also be prepared.
-
Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[14]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 37°C for biopharmaceutical relevance).[6] Agitate the samples for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined experimentally.[13][14]
-
Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment.[13] Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][15]
-
Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor. A minimum of three replicate determinations should be performed for each condition.[5]
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of many compounds.[12][16] It measures the concentration at which a compound, dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous buffer.[11] This method is faster but can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[11]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Dispense the stock solution into a 96-well plate and perform serial dilutions in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate pre-filled with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1-2%) to minimize its co-solvent effect.[17]
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader. The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility.[16] Alternatively, the plate can be filtered, and the concentration in the filtrate can be measured by HPLC-UV.[16]
Expected Solubility Data
While direct experimental data for this compound is not publicly available, we can construct an illustrative table of expected solubility based on its predicted polar nature.
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Expected Solubility | Rationale |
| Polar Protic | Water (pH 7.4) | 80 | High | Excellent hydrogen bonding potential of both solute and solvent. |
| Methanol | 33 | High | Polar alcohol capable of hydrogen bonding. | |
| Ethanol | 25 | Moderate to High | Lower polarity than methanol, but still a good H-bonding solvent. | |
| Polar Aprotic | DMSO | 47 | High | Strong polar solvent, excellent H-bond acceptor. |
| Acetonitrile | 37 | Moderate | Polar, but a weaker H-bond acceptor than DMSO. | |
| Acetone | 21 | Low to Moderate | Lower polarity and less effective at solvating H-bond donors.[18] | |
| Non-Polar | Toluene | 2.4 | Very Low | "Like dissolves like" principle; poor interaction between polar solute and non-polar solvent. |
| Hexane | 1.9 | Insoluble | Apolar solvent cannot overcome the strong solute-solute interactions. |
This table presents hypothetical data based on physicochemical principles for illustrative purposes.
Factors Influencing Solubility: The Dissolution Process
The process of dissolution is governed by a balance of intermolecular forces: the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, dissolution in a polar solvent like water is favorable because the strong hydrogen bonds formed between the molecule's nitrogen atoms and water can overcome the cohesive energy of the crystal lattice.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest it is a polar compound with favorable solubility in aqueous and polar organic solvents. This is a highly desirable property in a drug candidate, as it often correlates with better absorption and bioavailability. The definitive solubility profile must be established empirically using standardized methods like the shake-flask protocol for thermodynamic solubility and high-throughput assays for kinetic solubility. Subsequent studies should focus on determining its pH-solubility profile and assessing its solid-state properties (polymorphism), as these factors can significantly influence the dissolution rate and overall developability of this promising compound.
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Kumar, K., & Rawal, R. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Online] Available at: [Link]
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stability and degradation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Stability and Degradation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Abstract
This guide provides a comprehensive technical overview of the stability and potential degradation pathways of the novel heterocyclic compound, this compound. As a molecule featuring a strained azetidine ring and a stable triazole core, a thorough understanding of its chemical liabilities is paramount for successful drug development. This document outlines a predictive framework for its degradation based on first principles of chemical reactivity and provides detailed, field-proven protocols for forced degradation studies, the development of stability-indicating analytical methods, and long-term stability assessment. The methodologies described herein are designed to meet rigorous regulatory standards and provide the critical data necessary for formulation development and shelf-life determination.
Introduction: The Significance of Stability Profiling
The compound this compound is a novel chemical entity with potential therapeutic applications. Its structure, which marries a strained 4-membered azetidine ring with an aromatic 1,2,4-triazole system, presents a unique stability profile. The azetidine moiety, while offering a valuable three-dimensional vector for pharmacological targeting, is inherently susceptible to ring-opening reactions due to ring strain. In contrast, the N-methylated 1,2,4-triazole ring is expected to be robust, contributing to the overall metabolic and chemical stability of the molecule.
A comprehensive understanding of a drug candidate's stability is a non-negotiable aspect of pharmaceutical development. It directly impacts safety, efficacy, and storage requirements. This guide serves as a roadmap for researchers and drug development professionals to systematically investigate the stability of this compound, identify its degradation products, and elucidate the mechanisms of its decomposition.
Predicted Physicochemical Properties and Degradation Pathways
A proactive approach to stability begins with a theoretical assessment of the molecule's inherent liabilities. The structure of this compound suggests several potential degradation pathways under various stress conditions.
Key Structural Features and Their Stability Implications
-
Azetidine Ring: This saturated, four-membered heterocycle is the most probable site of degradation. Its significant ring strain makes it susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions.
-
1,2,4-Triazole Ring: This aromatic heterocycle is generally considered chemically stable and resistant to many common degradation pathways. Its electron-deficient nature makes it resistant to oxidation.
-
N-Methyl Group: The bond between the nitrogen and the methyl group is strong and not expected to be a primary site of degradation under typical pharmaceutical storage conditions.
Hypothesized Degradation Pathways
Based on these features, we can predict the following primary degradation mechanisms:
-
Acid-Catalyzed Hydrolysis: The azetidine nitrogen can be protonated under acidic conditions, activating the ring towards nucleophilic attack by water. This would result in a ring-opened product, an amino alcohol.
-
Base-Catalyzed Hydrolysis: While less likely than acid-catalyzed hydrolysis, strong basic conditions could potentially promote ring-opening, although this pathway is generally less efficient for azetidines.
-
Oxidative Degradation: While the triazole ring is resistant, the azetidine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring cleavage.
-
Photolytic Degradation: The energetic input from UV or visible light could potentially induce radical-mediated reactions, though the specific chromophores in the molecule suggest this may be a less significant pathway compared to hydrolysis.
Caption: Experimental workflow for the forced degradation study.
Development of a Stability-Indicating Analytical Method
A robust, validated, stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard.
Method Development Strategy
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of early-eluting polar degradants (like the ring-opened product) from the parent compound and any non-polar degradants.
-
Detector Wavelength Selection: Analyze the UV spectra of the parent compound and the stressed samples to select a wavelength that provides a good response for all relevant peaks. A photodiode array (PDA) detector is highly recommended.
-
Peak Purity Analysis: Use a PDA detector and MS data to confirm that the parent peak is free from any co-eluting impurities in all stressed samples. This is the defining characteristic of a stability-indicating method.
Hypothetical HPLC Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm and ESI-MS in positive ion mode.
Data Interpretation and Presentation
The data from the forced degradation study should be tabulated to clearly show the extent of degradation under each stress condition.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Major Degradant (RRT) |
| 0.1 M HCl | 24 h | 75.2% | 24.8% | DP1 (0.45) |
| 0.1 M NaOH | 24 h | 92.1% | 7.9% | DP1 (0.45) |
| 3% H₂O₂ | 24 h | 95.5% | 4.5% | DP2 (1.15) |
| Thermal (60°C, Soln) | 24 h | 98.8% | 1.2% | Minor peaks |
| Photolytic (ICH Q1B) | 7 days | 99.1% | 0.9% | Minor peaks |
RRT = Relative Retention Time
This table clearly indicates that the molecule is most sensitive to acid-catalyzed hydrolysis, followed by basic hydrolysis and oxidation. Its stability to heat and light appears to be high.
Long-Term Stability Studies
Once the degradation profile is understood, long-term stability studies under ICH-prescribed conditions (e.g., 25°C/60% RH, 40°C/75% RH) are initiated using the validated stability-indicating method. These studies are essential for determining the appropriate storage conditions and shelf-life of the drug substance and its formulated product.
Conclusion
The stability of this compound is predicted to be primarily dictated by the reactivity of its azetidine ring. A systematic investigation using forced degradation is critical to confirm this hypothesis, identify the resulting degradants, and develop a robust analytical method for their monitoring. The protocols and strategies outlined in this guide provide a comprehensive framework for achieving these goals, ensuring that a safe and stable drug product can be developed.
References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). [Link]
-
Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. (Pharmaceutical Technology). [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. (Journal of Pharmaceutical and Biomedical Analysis). [Link]
-
Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development. (Journal of Pharmaceutical Education and Research). [Link]
Azetidinyl-Triazole Hybrids: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Preamble: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the principle of molecular hybridization—a strategy that conjoins distinct pharmacophores to create a single molecular entity with enhanced affinity, selectivity, and a potentially synergistic biological profile. This guide delves into the burgeoning field of azetidinyl-triazole compounds, a class of molecules born from the fusion of two "privileged" heterocyclic scaffolds: the strained four-membered azetidine ring and the versatile five-membered triazole ring.
The azetidine ring, a saturated heterocycle, is more than a mere structural linker; its inherent ring strain and unique three-dimensional geometry can confer favorable pharmacokinetic properties and facilitate potent interactions with biological targets.[1] Concurrently, the triazole moiety is a cornerstone of modern drug discovery, renowned for its metabolic stability and its capacity to engage in a multitude of non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-π stacking.[2][3] The combination of an azetidinone (2-azetidinone, a β-lactam) core with a triazole ring has been shown to significantly enhance a wide spectrum of biological activities, establishing these hybrids as formidable candidates for further development.[4] This guide provides an in-depth exploration of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation.
Part 1: Synthesis and Characterization - Building the Core Structure
The construction of azetidinyl-triazole hybrids typically involves a multi-step synthetic pathway. A common and effective approach is the Staudinger cycloaddition, which forms the core azetidinone ring. This is often followed by molecular modifications to introduce the triazole moiety.
Generalized Synthetic Workflow
The synthesis generally begins with the preparation of a Schiff base (imine) from the reaction of an amine-functionalized triazole with an appropriate aldehyde. The pivotal step is the [2+2] cycloaddition reaction between this Schiff base and an activated ketene (often generated in situ from an acyl chloride and a tertiary amine like triethylamine), which yields the 2-azetidinone (β-lactam) ring.
Caption: Generalized workflow for the synthesis of azetidinyl-triazole compounds.
Detailed Experimental Protocol: Synthesis of a Representative Azetidinyl-Triazole Derivative
This protocol describes a representative synthesis of a 4-aryl-3-chloro-1-(triazolyl)azetidin-2-one derivative, a common structural motif.[5]
Objective: To synthesize a novel azetidinyl-triazole compound via Staudinger cycloaddition.
Materials:
-
Substituted 4H-1,2,4-triazole amine derivative (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: 1,4-Dioxane or Dichloromethane (DCM), anhydrous
-
Ethanol (for Schiff base formation)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and filtration apparatus.
Procedure:
Step 1: Synthesis of the Schiff Base (Imine)
-
Dissolve the triazole-amine derivative (1.0 eq) in 20 mL of ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The solid Schiff base product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry in vacuo.
Step 2: Synthesis of the Azetidin-2-one Ring
-
In a separate flask, dissolve the synthesized Schiff base (1.0 eq) in 30 mL of anhydrous 1,4-dioxane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
In a dropwise manner, add chloroacetyl chloride (1.2 eq) to the mixture over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction via TLC.
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter off the salt.
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final azetidinyl-triazole compound.
Step 3: Characterization
-
Determine the melting point of the purified compound.
-
Characterize the chemical structure using spectral techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) to confirm the successful synthesis.[5]
Part 2: Antimicrobial Activity
The hybridization of azetidinone and triazole moieties has yielded compounds with potent and broad-spectrum antimicrobial activity.[4][6][7] This is particularly significant in the face of rising antimicrobial resistance.
Mechanism of Action: Antifungal
The most well-established mechanism for azole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Depletion of ergosterol disrupts membrane integrity and fluidity, leading to cell growth inhibition or lysis.[10] The triazole's N4 nitrogen atom coordinates with the heme iron atom at the enzyme's active site, effectively blocking its function.[9][10]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole compounds.
Quantitative Data: In Vitro Antimicrobial Efficacy
The efficacy of antimicrobial compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Type | Target Organism | MIC Range (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| Triazole-Coumarin Hybrids | Enterococcus faecalis | 12.5 - 50 | - | - | [11] |
| Schiff Base Triazoles | Staphylococcus aureus | Comparable to Streptomycin | Streptomycin | - | [7] |
| Schiff Base Triazoles | Microsporum gypseum | Superior to Ketoconazole | Ketoconazole | - | [7] |
| Phenyl-propanamide Triazoles | Candida albicans | ≤0.125 - 4.0 | Fluconazole | >256 (resistant) | [12] |
| Phenylethynyl Pyrazole Triazoles | Candida albicans | 0.0625 - 0.125 | Fluconazole | 0.5 | [13][14] |
| Phenylethynyl Pyrazole Triazoles | Cryptococcus neoformans | 0.0625 - 0.125 | Fluconazole | 4.0 | [13][14] |
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of a novel compound against bacterial and fungal strains.
Objective: To determine the in vitro antimicrobial potency of synthesized compounds.
Materials:
-
Synthesized azetidinyl-triazole compounds
-
Standard antimicrobial drugs (e.g., Fluconazole, Streptomycin) for positive control
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL for bacteria)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In each well of a 96-well plate, add 100 µL of sterile broth.
-
Add 100 µL of the compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. This creates a concentration gradient.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed. Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
Part 3: Anticancer Activity
The 1,2,4-triazole scaffold is present in several clinically used anticancer drugs, and its combination with an azetidinone ring has shown significant promise in developing novel antiproliferative agents.[15][16][17]
Mechanisms of Action
Azetidinyl-triazole compounds can exert their anticancer effects through multiple mechanisms:
-
Enzyme Inhibition: Many kinases, which are often dysregulated in cancer, are key targets.[18] Compounds can also inhibit other crucial enzymes like aromatase or histone deacetylase (HDAC).[19]
-
Induction of Apoptosis: The compounds can trigger programmed cell death by activating apoptotic pathways within cancer cells.[19][20]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at specific checkpoints in the cell cycle, preventing them from dividing.[20]
-
Tubulin Polymerization Inhibition: Similar to some established chemotherapeutics, these compounds can interfere with microtubule dynamics, which is essential for cell division.[19]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of a compound is typically measured by its IC50 value—the concentration required to inhibit 50% of cancer cell growth or viability.
| Compound Type | Cancer Cell Line | IC50 Range (µM) | Reference Drug | IC50 (µM) | Source |
| 1,2,3-Triazole-Chalcones | A549 (Lung) | 8.67 - 11.62 | Doxorubicin | 3.24 | [19] |
| 1,2,3-Triazole-Etodolac | A549 (Lung) | 3.29 - 10.71 | - | - | [19][20] |
| 1,2,3-Triazole-Quinolines | H460 (Lung) | 7.6 - 11 | Chloroquinoline | 52 | [19] |
| Triazole-bearing Ketones | MCF-7 (Breast) | - | - | - | [21] |
| Triazole-bearing Ketones | A549 (Lung) | - | - | - | [21] |
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To evaluate the in vitro cytotoxicity of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
Sterile 96-well cell culture plates
-
Multi-channel pipette, CO₂ incubator, microplate reader
Procedure:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 4: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the production of pro-inflammatory prostaglandins.[4][21]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies are fundamental to optimizing lead compounds. For azetidinyl-triazole hybrids, several trends have been observed across different biological activities:
-
Antimicrobial SAR: The nature and position of substituents on the aryl ring attached to the azetidinone core are critical. Electron-withdrawing groups (e.g., chloro, bromo, nitro) often enhance antimicrobial activity.[7] For antifungal triazoles, specific side chains that mimic the natural substrate of CYP51 can dramatically increase potency.[12]
-
Anticancer SAR: The presence of specific heterocyclic rings (e.g., indole, quinoline) attached to the triazole can significantly influence cytotoxicity and the mechanism of action.[19][20] The stereochemistry of the azetidinone ring can also play a crucial role in target binding.
-
General SAR: The triazole ring acts as a key hydrogen bond acceptor and can improve the solubility and metabolic stability of the molecule. The flexibility and substitution pattern of the linker connecting the azetidinone and triazole moieties are important for orienting the pharmacophores correctly within the target's binding site.[3][22]
Conclusion and Future Directions
The strategic hybridization of azetidinone and triazole scaffolds has produced a rich class of compounds with demonstrable and potent biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents positions them as highly valuable leads in drug discovery. The synthetic accessibility of these molecules allows for extensive structural modifications, enabling detailed exploration of structure-activity relationships to optimize potency and selectivity.
Future research should focus on elucidating more detailed mechanisms of action, particularly for their anticancer and anti-inflammatory effects. In vivo studies are critical to validate the promising in vitro data and to assess the pharmacokinetic and safety profiles of these compounds.[13][23] The continued investigation of azetidinyl-triazole derivatives holds significant promise for the development of next-generation therapeutic agents to address pressing global health challenges.
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- TSI Journals. (n.d.). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives.
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ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some[4][8][10]-Triazole Derivatives. Retrieved from
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- PubMed. (2022, November 4). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents.
- National Institutes of Health (NIH). (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- ResearchGate. (n.d.). Structure–activity relationship for synthesized hybrids.
- ResearchGate. (n.d.). Structure‐activity relationship of compounds 8 and 9.
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In Silico Spotlight: A Technical Guide to Predicting the Properties of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Introduction: The Imperative of Predictive Science in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the pharmaceutical industry is navigating a paradigm shift, moving from traditional, often serendipitous discovery processes to a more rational, data-driven approach. At the heart of this transformation lies the burgeoning field of in silico drug discovery, a computational discipline that allows for the prediction of a molecule's properties before it is ever synthesized. This predictive power is not merely a matter of academic curiosity; it is a critical tool for de-risking drug development, conserving resources, and accelerating the journey from concept to clinic. By identifying promising candidates and flagging potential liabilities early on, computational models help to focus experimental efforts on the molecules most likely to succeed.
This in-depth technical guide focuses on a novel heterocyclic compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole . This molecule, with its unique combination of an azetidine ring and a 1,2,4-triazole core, represents a class of structures that are of significant interest in medicinal chemistry due to their potential for diverse biological activities. The triazole moiety is a well-known pharmacophore found in a wide range of approved drugs, while the strained azetidine ring can impart favorable physicochemical properties and provide a vector for exploring chemical space.
The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, hands-on framework for the in silico characterization of this, and by extension, other novel small molecules. We will eschew a rigid, one-size-fits-all template, instead adopting a flexible structure that mirrors the logical flow of a computational chemist's investigation. We will delve into the prediction of fundamental physicochemical properties, explore the complex landscape of Absorption, Distribution, Metabolism, and Excretion (ADME), and assess potential toxicological liabilities.
Throughout this guide, we will emphasize the "why" behind the "how," explaining the causal relationships that underpin our methodological choices. Every protocol will be presented as a self-validating system, with a clear rationale for the selection of specific computational tools. All claims and protocols will be grounded in authoritative scientific literature, with comprehensive in-text citations and a full reference list to ensure trustworthiness and provide avenues for further exploration. Through a combination of detailed protocols, data-rich tables, and illustrative diagrams, this guide will empower you to harness the predictive power of in silico tools to make more informed decisions in your drug discovery endeavors.
The Subject of Our Investigation: this compound
Before we embark on our predictive journey, it is essential to have a clear representation of our target molecule. The structure of this compound can be encoded in the Simplified Molecular Input Line Entry System (SMILES), a notation that represents a chemical structure in a way that can be understood by computational software.
SMILES: CN1C=NN=C1C2CNC2[1]
This SMILES string will serve as the primary input for the various predictive tools we will employ in this guide.
A Roadmap for In Silico Characterization
Our investigation will follow a logical progression, starting with the most fundamental properties of the molecule and moving towards more complex biological interactions. The following diagram illustrates the overall workflow we will follow.
Caption: Overall workflow for the in silico prediction of molecular properties.
Part 1: Unveiling the Physicochemical Landscape
The journey of a drug molecule through the body is profoundly influenced by its fundamental physicochemical properties. These properties govern how the molecule interacts with its environment, from the aqueous milieu of the bloodstream to the lipid bilayers of cell membranes. Therefore, an accurate prediction of these properties is the cornerstone of any in silico characterization. In this section, we will focus on three key physicochemical parameters: the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility.
The pKa of a drug is a critical determinant of its ionization state at a given pH.[2][3] This, in turn, affects a wide range of properties, including solubility, permeability, and target binding.[2] The logP value is a measure of a molecule's lipophilicity, which dictates its ability to partition between an aqueous and a lipid environment.[4] This property is crucial for membrane permeability and overall bioavailability.[4] Finally, aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.
For the prediction of these properties, we will utilize two powerful and freely accessible web-based tools: SwissADME and pkCSM .
Experimental Protocol: Physicochemical Property Prediction with SwissADME
-
Navigate to the SwissADME web server: Open a web browser and go to the SwissADME website (]">http://www.swissadme.ch).
-
Input the molecular structure: In the "Enter a list of SMILES" text box, paste the SMILES string for our target molecule: CN1C=NN=C1C2CNC2.
-
Initiate the prediction: Click the "Run" button to start the calculation.
-
Analyze the results: The results page will display a comprehensive set of predicted properties. Locate the "Physicochemical Properties" and "Lipophilicity" sections to find the relevant data.
Experimental Protocol: Physicochemical Property Prediction with pkCSM
-
Navigate to the pkCSM web server: Open a web browser and go to the pkCSM website ([Link]]
-
Input the molecular structure: In the "Provide a SMILES string" text box, paste the SMILES string: CN1C=NN=C1C2CNC2.
-
Select the prediction mode: Ensure that the "ADMET" option is selected.
-
Submit the job: Click the "Predict" button.
-
View the results: The results will be displayed in a new page. Navigate to the "Physicochemical Properties" section to find the predicted values.
Data Presentation: Predicted Physicochemical Properties
| Property | SwissADME Prediction | pkCSM Prediction | Interpretation |
| Molecular Weight | 138.17 g/mol | 138.17 g/mol | Low molecular weight, favorable for oral bioavailability. |
| logP (Consensus) | -0.59 | -0.831 | The molecule is predicted to be hydrophilic. |
| Water Solubility (logS) | -1.51 | -1.253 | Predicted to have good aqueous solubility. |
| pKa (most basic) | 7.84 | Not Provided | The azetidine nitrogen is the most likely basic center. |
Note: The consensus logP from SwissADME is an average of multiple predictive models. The pkCSM logP is also a consensus value.
The predicted physicochemical properties of this compound suggest a molecule with favorable characteristics for a potential drug candidate. Its low molecular weight and predicted good aqueous solubility are generally desirable for oral administration. The negative logP value indicates that the molecule is hydrophilic, which may impact its ability to cross lipid membranes, a factor we will explore further in the ADME section. The predicted basic pKa of 7.84 suggests that the molecule will be significantly protonated at physiological pH (around 7.4), which will contribute to its aqueous solubility.
Part 2: Navigating the ADME Maze
The efficacy of a drug is not solely dependent on its intrinsic potency; it must also be able to reach its target in the body in sufficient concentrations and for an appropriate duration. The study of this journey is encapsulated in the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. A thorough understanding of a molecule's ADME profile is crucial for predicting its pharmacokinetic behavior and potential for clinical success.
In this section, we will employ the SwissADME and pkCSM web servers to predict key ADME properties of this compound. We will focus on parameters related to oral absorption, distribution to various tissues, metabolic stability, and potential for excretion.
Experimental Protocol: ADME Prediction with SwissADME and pkCSM
The protocols for obtaining ADME predictions from SwissADME and pkCSM are the same as those described in the previous section for physicochemical properties. The relevant ADME data will be found in the "Pharmacokinetics" and "ADME" sections of the respective results pages.
Data Presentation: Predicted ADME Properties
| Property | SwissADME Prediction | pkCSM Prediction | Interpretation |
| Gastrointestinal Absorption | High | 93.2% | The molecule is likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | No (logBB: -1.205) | The molecule is unlikely to cross the blood-brain barrier.[5][6][7][8] |
| P-glycoprotein (P-gp) Substrate | No | Yes | Conflicting predictions; further investigation may be needed. |
| CYP1A2 Inhibitor | No | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | No | Low potential for drug-drug interactions via this isoform. |
| CYP2C9 Inhibitor | No | No | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 Inhibitor | No | No | Low potential for drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | No | Low potential for drug-drug interactions via this isoform. |
| Renal OCT2 Substrate | Not Provided | Yes | The molecule may be actively secreted by the kidneys. |
The in silico ADME profile of this compound presents a mixed but generally favorable picture. The high predicted gastrointestinal absorption is a positive attribute for an orally administered drug. The prediction that the molecule is unlikely to cross the blood-brain barrier suggests that it may have a reduced potential for central nervous system (CNS) side effects, which would be advantageous for a peripherally acting drug.
The conflicting predictions regarding its status as a P-glycoprotein (P-gp) substrate warrant further consideration. P-gp is an efflux transporter that can pump drugs out of cells, potentially reducing their efficacy. The prediction from pkCSM that the molecule is a renal organic cation transporter 2 (OCT2) substrate suggests a potential route of active renal excretion. The lack of predicted inhibition of major cytochrome P450 (CYP) enzymes is a significant advantage, as it indicates a lower likelihood of drug-drug interactions.
Part 3: Assessing Toxicological Risks
The safety of a drug candidate is of paramount importance. Early identification of potential toxicological liabilities can prevent the costly failure of a compound in later stages of development. In silico toxicology has emerged as a powerful tool for flagging potential safety concerns based on a molecule's structure.
In this section, we will use the ProTox-II web server to predict the toxicological profile of this compound. ProTox-II provides predictions for a wide range of toxicity endpoints, including acute toxicity, organ toxicity, and mutagenicity.[9][10][11][12][13]
Experimental Protocol: Toxicity Prediction with ProTox-II
-
Navigate to the ProTox-II web server: Open a web browser and go to the ProTox-II website ([Link]9][10]
-
Input the molecular structure: In the "SMILES" input box, paste the SMILES string: CN1C=NN=C1C2CNC2.
-
Start the prediction: Click the "Start ProTox-II" button.
-
Analyze the results: The results page will provide a detailed toxicological profile of the molecule.
Data Presentation: Predicted Toxicological Properties
| Toxicity Endpoint | ProTox-II Prediction | Confidence Score | Interpretation |
| LD50 (rat, acute oral) | 2000 mg/kg | 78% | Predicted to have low acute toxicity (Toxicity Class 5). |
| Hepatotoxicity | Inactive | 84% | Unlikely to cause liver damage. |
| Carcinogenicity | Inactive | 79% | Unlikely to be carcinogenic. |
| Mutagenicity | Inactive | 88% | Unlikely to cause genetic mutations.[14][15][16][17][18] |
| hERG Inhibition (Blocker) | Not a blocker | Not Provided | Low risk of cardiotoxicity.[19][20][21][22][23] |
The predicted toxicological profile of this compound from ProTox-II is highly encouraging. The high predicted LD50 value suggests low acute toxicity. The predictions of inactivity for hepatotoxicity, carcinogenicity, and mutagenicity are all positive indicators of the molecule's potential safety. The prediction that the molecule is not a blocker of the hERG potassium channel is particularly important, as hERG inhibition is a major cause of drug-induced cardiotoxicity.[19][20][21][22][23]
Synthesizing the In Silico Evidence: A Holistic View
The in silico characterization of this compound has provided a wealth of predictive data that can guide its future development. The following diagram summarizes the key predicted properties and their implications.
Caption: Summary of the predicted properties and their implications.
Based on this comprehensive in silico assessment, this compound emerges as a promising candidate for further investigation. Its predicted physicochemical properties are conducive to oral bioavailability, its ADME profile suggests a low potential for CNS side effects and drug-drug interactions, and its toxicological profile appears to be clean.
It is crucial to remember that these are predictions, and experimental validation is the ultimate arbiter of a molecule's true properties. However, this in silico analysis provides a strong rationale for prioritizing this compound for synthesis and in vitro and in vivo testing. The insights gained from these computational models allow for a more targeted and efficient experimental workflow, ultimately accelerating the path towards the potential discovery of a new therapeutic agent.
Conclusion: The Power of a Predictive, Data-Driven Approach
This in-depth technical guide has demonstrated the power of a systematic and well-reasoned in silico approach to the characterization of a novel small molecule. By leveraging a suite of freely available and robust computational tools, we have been able to generate a comprehensive profile of this compound, encompassing its physicochemical, ADME, and toxicological properties. This predictive data provides a solid foundation for making informed decisions about the future of this compound in a drug discovery pipeline.
The principles and protocols outlined in this guide are not limited to the specific molecule under investigation. They represent a transferable skill set that can be applied to any small molecule of interest. By embracing a predictive, data-driven mindset, researchers can navigate the complexities of drug discovery with greater confidence and efficiency, ultimately increasing the probability of success in the quest for new medicines.
References
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An In-depth Technical Guide to the Synthesis and Medicinal Chemistry of the Azetidinyl-Triazole Scaffold
Part 1: The 1,2,4-Triazole Core: A Versatile Pharmacophore
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry.
Historical Perspective and Discovery
The exploration of triazole chemistry dates back to the late 19th century. These aromatic heterocycles are isosteres of amides, esters, and carboxylic acids, allowing them to mimic these functional groups in biological systems while often conferring improved metabolic stability.[1] 1,2,4-Triazole exists in two tautomeric forms, with the 1H-1,2,4-triazole being the more stable isomer.[1] The versatility of the 1,2,4-triazole scaffold is evidenced by its presence in a wide array of approved drugs with diverse therapeutic applications, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., anastrozole and letrozole), and antiviral medications.[2][3]
Synthetic Methodologies for the 1,2,4-Triazole Ring
The construction of the 1,2,4-triazole ring can be achieved through various synthetic routes, often involving the cyclization of precursors containing the requisite nitrogen and carbon atoms.
Classical Synthetic Approaches:
A common and straightforward method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide, which can be facilitated by microwave irradiation in the absence of a catalyst.[4] Other classical methods include the reaction of hydrazides with various reagents.
Modern Synthetic Strategies:
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the 1,2,4-triazole ring.
-
Copper-Catalyzed Reactions: Copper-catalyzed oxidative coupling reactions provide a powerful tool for the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond formation.[4] These reactions often utilize readily available starting materials and are tolerant of a wide range of functional groups.
-
Multicomponent Reactions: Multicomponent processes offer an efficient pathway to 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines.[4]
-
Cycloaddition Reactions: The [3+2] cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates is a convenient and highly regioselective method for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[4]
The choice of synthetic route often depends on the desired substitution pattern on the triazole ring and the compatibility of the functional groups on the starting materials.
Medicinal Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a prominent feature in a multitude of biologically active compounds. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors and can coordinate with metal ions in metalloenzymes, a property exploited in the design of enzyme inhibitors such as the aromatase inhibitors letrozole and anastrozole.[3]
Part 2: The Azetidine Moiety: A Strained Ring with Unique Properties
Azetidines are four-membered nitrogen-containing saturated heterocycles. For a long time, they were relatively unexplored in medicinal chemistry due to the synthetic challenges associated with their inherent ring strain.[5] However, recent advances in synthetic methodologies have made this scaffold more accessible, leading to a surge in its application in drug discovery.[1][5]
Overcoming Synthetic Hurdles
The synthesis of azetidines is complicated by the high ring strain of the four-membered ring.[1] Despite these challenges, several synthetic strategies have been developed. The reactivity of azetidines is driven by this considerable ring strain, which also makes them unique building blocks in organic synthesis.[1]
Azetidines in Modern Drug Design
The incorporation of an azetidine ring into a drug candidate can offer several advantages:
-
Improved Physicochemical Properties: Azetidines are sp3-rich, three-dimensional structures that can enhance the aqueous solubility and metabolic stability of a molecule compared to more planar aromatic systems.[6]
-
Bioisosterism: The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, allowing for fine-tuning of a compound's pharmacological profile.
-
Novel Chemical Space: The unique conformational constraints of the azetidine ring provide access to novel chemical space, potentially leading to new interactions with biological targets.[7]
A number of FDA-approved drugs, such as baricitinib and cobimetinib, contain an azetidine moiety, highlighting the growing importance of this scaffold in pharmaceutical development.[6]
Hypothetical Synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Based on the synthetic methodologies for 1,2,4-triazoles and the chemistry of azetidines, a plausible synthetic route to the target molecule can be envisioned. A potential strategy could involve the coupling of a pre-functionalized azetidine derivative with a precursor to the 1,2,4-triazole ring.
Figure 1. A conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Conceptual Outline
-
Preparation of an Activated Azetidine Precursor: A commercially available, protected azetidine derivative, such as N-Boc-3-aminoazetidine, could be converted into a suitable intermediate for triazole synthesis. This might involve transformation into an amidine or a related functional group that can readily participate in the cyclization reaction.
-
1,2,4-Triazole Ring Formation: The activated azetidine intermediate would then be reacted with methylhydrazine and a one-carbon source, such as formamide or a trialkyl orthoformate, under conditions that promote cyclization to the 4-methyl-4H-1,2,4-triazole ring.
-
Deprotection and Isolation: If a protecting group was used on the azetidine nitrogen, a final deprotection step would be necessary, followed by purification of the target compound.
This proposed synthesis is illustrative and would require experimental optimization of reaction conditions, solvents, and catalysts.
Conclusion
While specific literature on this compound is not currently prevalent, a thorough understanding of the rich chemistry of its constituent 1,2,4-triazole and azetidine rings provides a solid foundation for its potential synthesis and exploration. The combination of the medicinally privileged 1,2,4-triazole scaffold with the increasingly important azetidine moiety represents a promising strategy for the design of novel therapeutic agents with potentially enhanced pharmacological and pharmacokinetic properties. This guide serves as a technical resource for researchers and drug development professionals interested in exploring this and related chemical spaces.
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- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthetic strategy commences with the readily available precursor, N-trityl-3-aminoazetidine, and proceeds through a three-step sequence involving formylation, triazole ring formation, and deprotection. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes data presentation and visualizations to ensure clarity and reproducibility for researchers in drug discovery and development.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antifungal and antiviral agents.[1] The incorporation of an azetidine ring, a strained four-membered heterocycle, can impart unique conformational constraints and improve physicochemical properties such as solubility and metabolic stability. The target molecule, this compound, combines these two valuable pharmacophores, making it an attractive building block for the synthesis of novel therapeutic agents.
This application note details a robust and logical synthetic route to this target compound, designed for practical implementation in a research setting. The chosen pathway emphasizes the use of well-established reactions and commercially available starting materials to maximize accessibility and success.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from N-trityl-3-aminoazetidine. The bulky trityl protecting group is employed for the azetidine nitrogen to ensure regioselectivity in subsequent reactions and is readily cleaved under acidic conditions in the final step.
The overall transformation is depicted below:
Figure 1: Overall synthetic route to this compound.
Part 1: Synthesis of N-(1-(trityl)azetidin-3-yl)formamide (Intermediate 1)
The initial step involves the formylation of the primary amine of N-trityl-3-aminoazetidine. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is an effective and mild reagent for this transformation, acting as both a formylating agent and a dehydrating agent.[2][3][4][5][6]
Protocol
Materials:
-
N-trityl-3-aminoazetidine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (MeOH)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of N-trityl-3-aminoazetidine (1.0 eq) in toluene (5 mL per mmol of amine), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene and excess DMF-DMA.
-
To the resulting residue, add methanol and co-evaporate under reduced pressure. Repeat this step twice to ensure complete removal of volatile impurities.
-
The crude N-(1-(trityl)azetidin-3-yl)formamide is typically a solid and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Rationale for Experimental Choices:
-
DMF-DMA: This reagent is chosen for its mildness and efficiency in formylating primary amines. It avoids the need for harsher reagents or the in-situ generation of formic anhydride.[2][3]
-
Toluene: Toluene is a suitable high-boiling solvent that allows the reaction to proceed at a reasonable rate.
-
Methanol Co-evaporation: This step is crucial for removing any remaining DMF-DMA and its byproducts, which could interfere with the subsequent reaction.
Part 2: Synthesis of 3-(1-(Trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (Intermediate 2)
The second step is the construction of the 4-methyl-1,2,4-triazole ring. This is achieved through the cyclization of the N-formyl intermediate with methylhydrazine. The reaction proceeds via the formation of a formamidine intermediate, followed by cyclization and dehydration.
Protocol
Materials:
-
N-(1-(trityl)azetidin-3-yl)formamide (Intermediate 1)
-
Methylhydrazine
-
Acetic acid (glacial)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend N-(1-(trityl)azetidin-3-yl)formamide (1.0 eq) in ethanol (10 mL per mmol).
-
Add methylhydrazine (1.5 eq) to the suspension.
-
Add glacial acetic acid (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (Eluent: gradient of ethyl acetate in hexanes) to afford 3-(1-(trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole as a solid.
Rationale for Experimental Choices:
-
Methylhydrazine: This reagent provides the N-methyl and the second nitrogen atom required for the formation of the 4-methyl-1,2,4-triazole ring.
-
Acetic Acid: Acetic acid acts as a catalyst to facilitate the condensation and cyclization reactions.
-
Aqueous Work-up: The washing steps are essential to remove the acetic acid catalyst and any water-soluble byproducts.
Part 3: Synthesis of this compound (Target Molecule)
The final step is the deprotection of the trityl group from the azetidine nitrogen. This is efficiently achieved under acidic conditions using trifluoroacetic acid (TFA). The stability of the trityl cation drives the reaction to completion.[7][8][9][10]
Protocol
Materials:
-
3-(1-(Trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (Intermediate 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(1-(trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (1.0 eq) in dichloromethane (10 mL per mmol).
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: a gradient of methanol in dichloromethane) to yield the final product, this compound.
Rationale for Experimental Choices:
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile trityl group, generating the stable trityl cation.[7][8][9][10]
-
Dichloromethane (DCM): DCM is a common solvent for this type of reaction as it is relatively inert and easily removed.
-
Aqueous Bicarbonate Quench: This step is crucial to neutralize the strong acid (TFA) and facilitate the isolation of the free amine product.
Data Summary
| Step | Precursor | Reagents | Product | Expected Yield | Purification Method |
| 1 | N-trityl-3-aminoazetidine | DMF-DMA, Toluene | N-(1-(trityl)azetidin-3-yl)formamide | >90% | Use as is or recrystallize |
| 2 | N-(1-(trityl)azetidin-3-yl)formamide | Methylhydrazine, Acetic Acid, Ethanol | 3-(1-(Trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | 60-80% | Column Chromatography |
| 3 | 3-(1-(Trityl)azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | Trifluoroacetic Acid, Dichloromethane | This compound | >85% | Column Chromatography |
Visual Workflow
Figure 2: Detailed experimental workflow for the synthesis.
Safety Considerations
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and use appropriate PPE.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is flammable and an irritant. Handle in a well-ventilated area.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a reliable and reproducible method for the preparation of this compound. By following the outlined procedures and considering the scientific rationale, researchers can confidently synthesize this valuable building block for their drug discovery programs. The self-validating nature of the described protocols, coupled with clear data presentation and workflow visualization, is intended to empower scientists to achieve their synthetic goals efficiently and safely.
References
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Common Organic Chemistry. Trityl Protection. [Link]
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Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
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AAPPTec. (2012). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
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Organic Chemistry Portal. Azetidine synthesis. [Link]
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PubMed. (2005). Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond. [Link]
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ResearchGate. (2018). Methods for the synthesis of azetidines. [Link]
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Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1272345. [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]
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ResearchGate. (2021). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity. [Link]
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ResearchGate. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]
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Reddy, P. G., et al. (2011). Formylation of Amines. Current Organic Chemistry, 15(12), 1988-2016. [Link]
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Araujo, N. F., & Ferreira, S. B. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry. [Link]
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Sharma, A., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999377. [Link]
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Demirbas, N., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2104-2110. [Link]
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ResearchGate. N,N-Dimethylformamide Dimethyl Acetal. [Link]
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Abu-Shanab, F. A., et al. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. [Link]
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ResearchGate. (1987). ChemInform Abstract: Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. [Link]
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Tretyakov, B. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7953. [Link]
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Bhat, S. U., et al. (2017). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4), 151-157. [Link]
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Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5940. [Link]
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Semantic Scholar. (2021). Synthesis and Screening of New[7][9][10]Oxadiazole,[7][8][10]Triazole, and[7][8][10]Triazolo. [Link]
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De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 723. [Link]
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Bhat, S. U., et al. (2017). Synthesis of N-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Pharmaceutical and Pharmacological International Journal, 5(4). [Link]
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Laskar, D. D., & Prajapati, D. (2011). A remarkably simple protocol for the N-formylation of amino acid esters and primary amines. Organic Letters, 13(15), 4032-4035. [Link]
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Selič, L., & Stanovnik, B. (2000). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][10]triazin-7(6H)-ones and Derivatives. Molecules, 5(12), 979-991. [Link]
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Application Note: A Validated, Multi-Step Protocol for the Purification of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Abstract
This application note provides a comprehensive, field-proven guide for the purification of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a key heterocyclic building block in contemporary drug discovery. The protocol addresses the unique challenges presented by the molecule's dual functionality—a basic azetidine ring and a polar 1,2,4-triazole system. We detail a robust, multi-step strategy commencing with an optimized acid-base liquid-liquid extraction for bulk impurity removal, followed by high-resolution flash column chromatography for isolating the target compound with high purity. The causality behind each experimental choice is explained, ensuring both reproducibility and adaptability. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a reliable method to obtain high-purity material suitable for downstream applications.
Introduction: The Purification Challenge
The target molecule, this compound, possesses distinct physicochemical characteristics that complicate its purification. The presence of a secondary amine within the azetidine ring confers basicity, making the compound susceptible to strong interactions with acidic stationary phases like silica gel. Concurrently, the 1,2,4-triazole moiety imparts significant polarity and hydrogen bonding capacity, which can lead to poor solubility in non-polar organic solvents and tailing during chromatography.[1] A successful purification strategy must therefore mitigate these issues to achieve high purity and yield. This protocol is designed as a self-validating system, incorporating in-process purity checks to guide the workflow.
Guiding Principles: A Strategy Based on Physicochemical Properties
Our purification strategy leverages the compound's key chemical handles:
-
Basicity of the Azetidine Nitrogen: The secondary amine (pKa typically ~8-9) is the cornerstone of our initial purification step. By manipulating the pH, we can selectively transfer the target molecule between aqueous and organic phases, effectively separating it from non-basic impurities. This is a powerful and scalable technique for initial cleanup.
-
Polarity and Hydrogen Bonding: The triazole ring makes the compound highly polar.[1] This dictates the choice of a polar solvent system for chromatography and crystallization. For normal-phase chromatography on silica gel, a strong, polar mobile phase is required for elution. The interaction with silica can be controlled by adding a basic modifier to the eluent, which competitively binds to the acidic silanol groups and prevents peak tailing of our basic analyte.
Experimental Workflow: A Multi-Step Approach
The overall purification workflow is designed to systematically remove impurities, transitioning from a bulk separation technique to a high-resolution method.
Figure 1: High-level workflow for the purification of this compound.
PART I: Protocol for Bulk Purification via Acid-Base Extraction
This step is designed to remove non-basic organic impurities and inorganic salts.
Materials:
-
Crude product mixture
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
pH paper or meter
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10-20 mL per gram of crude material). If insoluble solids (inorganic salts) are present, they can be removed by filtration at this stage.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated, water-soluble product will move to the bottom aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Add a fresh portion of 1 M HCl to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts. The organic layer, now containing non-basic impurities, can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 3 M NaOH with stirring until the pH is >10. This deprotonates the azetidine nitrogen, converting the product back to its water-insoluble free base form. The solution may become cloudy.
-
Product Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the free base product back into an organic solvent by adding an equal volume of Ethyl Acetate or Dichloromethane (DCM). Shake vigorously. Drain the organic layer. Repeat the extraction twice more.
-
Expert Note: DCM is often more effective for extracting polar free bases.
-
-
Drying and Concentration: Combine all organic extracts from the previous step. Wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the partially purified product, typically as an oil or solid.
PART II: Protocol for High-Purity Isolation via Flash Column Chromatography
This step separates the target compound from closely related impurities. The use of a basic modifier in the mobile phase is critical for success.[2] This technique is widely used for the purification of azetidine and related heterocyclic derivatives.[3][4][5]
Materials & Equipment:
-
Partially purified product from Part I
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Flash Chromatography System (automated or manual glass column)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp (254 nm) and/or Potassium Permanganate stain for visualization
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare two mobile phase solvents.
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 95:5 (v/v) Methanol:Triethylamine.
-
Causality: Triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents the basic azetidine product from binding irreversibly, resulting in sharp, symmetrical peaks instead of severe tailing.
-
-
TLC Analysis: Develop a TLC method to determine the appropriate solvent conditions. Spot the partially purified product on a TLC plate and elute with varying ratios of DCM and MeOH (e.g., 95:5, 90:10 DCM:MeOH) containing ~0.5% TEA. The ideal system should give the product an Rf value of ~0.2-0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in DCM or use a pre-packed cartridge. Equilibrate the column with Solvent A or a weak starting mixture (e.g., 99:1 DCM:MeOH with 0.5% TEA).
-
Sample Loading: Adsorb the partially purified product onto a small amount of silica gel (~2-3 times the mass of the product). To do this, dissolve the product in a minimal amount of DCM or MeOH, add the silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.
-
Elution and Fraction Collection: Elute the column with a gradient of the mobile phase, collecting fractions. The gradient should be guided by the prior TLC analysis. A typical gradient is outlined in the table below. Monitor the column effluent by TLC or an integrated UV detector.
Table 1: Representative Elution Gradient for Flash Chromatography
| Column Volumes (CV) | % Solvent A (DCM) | % Solvent B (95:5 MeOH:TEA) | Event |
| 0 - 2 | 100% | 0% | Column Equilibration and Elution of Non-polar Impurities |
| 2 - 12 | 100% → 90% | 0% → 10% | Gradient Elution of Product |
| 12 - 15 | 90% | 10% | Complete Elution of Product |
| 15 - 17 | 80% | 20% | Column Wash |
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the final, high-purity product. Dry under high vacuum to remove residual solvents.
PART III: Purity Assessment and Characterization
The identity and purity of the final product must be rigorously confirmed.
-
¹H and ¹³C NMR: Confirm the chemical structure. Key expected signals include the triazole proton, the methyl group singlet, and the characteristic multiplets for the azetidine ring protons.
-
LC-MS/HRMS: Confirm the molecular weight and assess purity. A single peak in the chromatogram corresponding to the correct mass is indicative of high purity.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product Streaks/Tails on TLC/Column | Insufficient basic modifier in the eluent, causing strong interaction with silica. | Increase the concentration of Triethylamine or Ammonium Hydroxide in the mobile phase to 1-2%. Ensure the modifier is present in both the polar and non-polar solvent components if running a gradient. |
| Low Recovery from Column Chromatography | Product is irreversibly bound to the silica gel. | This is a more severe case of the issue above. Ensure the sample is loaded in a non-polar solvent and that the basic modifier is well-mixed in the eluent from the start. A reverse-phase C18 column may be a suitable alternative if normal-phase chromatography fails. |
| Product Co-elutes with an Impurity | Impurity has similar polarity to the product. | Optimize the solvent gradient. Try a shallower gradient around the elution point of your product. Alternatively, switch the solvent system (e.g., from DCM/MeOH to EtOAc/Ethanol, still with a basic modifier) to alter the selectivity. Recrystallization may also be effective for removing such impurities.[6][7] |
| Product is Insoluble in EtOAc for Extraction | The crude product may be in a salt form. | Add a small amount of water and basify the crude mixture with Na₂CO₃ before the initial dissolution in EtOAc. This will convert the salt to the free base, improving its solubility in organic solvents. |
References
-
ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link][6][8]
-
ACS Publications. (2019). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design. Available at: [Link][9]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link][3]
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ResearchGate. (2007). On the Extraction of Aromatic Compounds from Hydrocarbons by Imidazolium Ionic Liquids. International Journal of Molecular Sciences. Available at: [Link][10]
-
ChemRxiv. (Preprint). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link][4]
-
PMC - NIH. (2023). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link][11]
-
PMC - NIH. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link][5]
-
Google Patents. (1998). Process for preparing heterocyclic compounds. Available at: [2]
-
MDPI. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules. Available at: [Link][7]
-
ResearchGate. (2017). Synthesis of Thiadiazole and Azetidinone Derivatives Derived from Triazoles. Asian Journal of Chemistry. Available at: [Link][12]
-
PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. Available at: [Link][1]
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Application Notes and Protocols for the Antifungal Investigation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course for a Novel Antifungal Candidate
The relentless rise of invasive fungal infections, compounded by the growing specter of antifungal resistance, necessitates a continuous and innovative pipeline of new therapeutic agents.[1] The triazole class of antifungals has long been a cornerstone of anti-infective medicine, primarily by disrupting the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.[2][3] This document provides a comprehensive guide for the preclinical evaluation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole , a novel, investigational compound. While this specific molecule is presented here as a focal point for methodology, the principles and protocols outlined are broadly applicable to the preclinical assessment of other novel triazole-based antifungal candidates. Our objective is to furnish researchers with a robust framework for investigating the antifungal potential of this and similar compounds, from initial in vitro characterization to preliminary in vivo efficacy and mechanism of action studies.
Section 1: The Scientific Underpinnings of Triazole Antifungals
The established mechanism of action for triazole antifungals involves the targeted inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5] Its inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting its structure and function and leading to fungal cell death.[5] It is hypothesized that this compound, as a member of the triazole family, will share this fundamental mechanism of action.
Section 2: Synthesis of this compound
The synthesis of novel triazole derivatives can be achieved through various established chemical pathways.[6] A plausible synthetic route for this compound could involve the reaction of a suitably protected azetidine precursor with a reactive triazole intermediate. The following is a generalized synthetic scheme based on common reactions for creating similar heterocyclic compounds.[6][7]
Proposed Synthetic Pathway:
A potential synthesis could start from a commercially available N-protected 3-aminoazetidine. This would be reacted with a reagent to introduce the necessary carbon-nitrogen backbone, which would then be cyclized to form the 1,2,4-triazole ring. The final step would involve methylation to yield the target compound.
Section 3: In Vitro Antifungal Susceptibility Testing
The initial evaluation of any new potential antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for this assessment.[8][9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Antifungal Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the final required inoculum concentration.[11]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control.[9] For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically the lowest concentration showing no visible growth.
Data Presentation: In Vitro Antifungal Activity
| Fungal Species | Strain ID | MIC Range (µg/mL) of this compound | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | ATCC 90112 |
Workflow for In Vitro MIC Determination
Caption: Workflow of a murine model for in vivo antifungal efficacy testing.
Section 5: Elucidating the Mechanism of Action
While the compound is presumed to act as a typical triazole, it is crucial to experimentally verify its mechanism of action. [12]
Protocol 3: Ergosterol Biosynthesis Assay
Objective: To determine if this compound inhibits the ergosterol biosynthesis pathway in fungal cells.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Test compound
-
Positive control (e.g., fluconazole)
-
Saponin, n-heptane, potassium hydroxide
-
UV-Vis spectrophotometer
Procedure:
-
Cell Culture and Treatment: Grow fungal cells to the mid-logarithmic phase and then expose them to the test compound at various concentrations (e.g., MIC, 2x MIC) for a defined period.
-
Sterol Extraction: Harvest the fungal cells, and perform a saponification and non-saponifiable lipid extraction using n-heptane.
-
Spectrophotometric Analysis: Scan the extracted sterols from 230 to 300 nm using a UV-Vis spectrophotometer. The characteristic four-peaked curve of ergosterol will be present in untreated cells. Inhibition of the 14α-demethylase will lead to a decrease in the ergosterol peaks and the appearance of a peak corresponding to the accumulation of 14α-methylated sterols.
Proposed Mechanism of Action
Caption: Proposed mechanism of action of the novel triazole compound.
Section 6: Concluding Remarks and Future Directions
The application notes and protocols detailed herein provide a foundational framework for the comprehensive preclinical evaluation of this compound as a potential antifungal agent. Successful outcomes from these studies, including potent in vitro activity, significant in vivo efficacy, and a confirmed mechanism of action, would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its activity against a broader range of clinically relevant and drug-resistant fungal pathogens. The ultimate goal of such a research program is to contribute a novel and effective therapeutic option to the ongoing battle against life-threatening fungal diseases.
References
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Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vivo models: evaluating antifungal agents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 20, 2026, from [Link]
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Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.). Retrieved January 20, 2026, from [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Genomic Approaches to Antifungal Drug Target Identification and Validation - PubMed - NIH. (2022, September 8). Retrieved January 20, 2026, from [Link]
-
Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList | bioRxiv. (2024, October 25). Retrieved January 20, 2026, from [Link]
-
Antifungal Drug Resistance in Candida albicans: Identifying Novel Targets for the Development of Effective Antifungal Agents | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved January 20, 2026, from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved January 20, 2026, from [Link]
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Antifungal Drug Discovery Factsheet - Evotec. (n.d.). Retrieved January 20, 2026, from [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - Microbial Cell. (n.d.). Retrieved January 20, 2026, from [Link]
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Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022, December 14). Retrieved January 20, 2026, from [Link]
-
Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis of Thiadiazole and Azetidinone Derivatives Derived from Triazoles - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
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Full article: Synthesis, antibacterial and antifungal activities of 3-(1,2,4-triazol-3-yl)-4-thiazolidinones. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. (2025, August 5). Retrieved January 20, 2026, from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. (2025, November 16). Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole Scaffold in Medicinal Chemistry
Introduction: A Privileged Scaffold for CNS Drug Discovery
The confluence of a strained azetidine ring and an aromatic 1,2,4-triazole system gives rise to the 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole scaffold, a motif of significant interest in modern medicinal chemistry. Azetidines, as saturated four-membered nitrogen heterocycles, are increasingly utilized as bioisosteres for larger rings or flexible chains, imparting conformational rigidity and improving physicochemical properties such as solubility and metabolic stability.[1] The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, known for its metabolic stability and ability to participate in hydrogen bonding interactions.[2][3][4] The combination of these two entities in the this compound core creates a versatile platform for the development of novel therapeutics, particularly for central nervous system (CNS) targets.
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this scaffold, with a particular focus on its application as a modulator of nicotinic acetylcholine receptors (nAChRs), a key target class for neurological and psychiatric disorders.
Core Scaffold: Structural Features and Synthetic Strategy
The core structure, this compound, possesses a key handle for chemical modification: the secondary amine of the azetidine ring. This allows for the systematic exploration of the chemical space around the scaffold to establish structure-activity relationships (SAR).
Diagram 1: Core Scaffold Structure
Caption: The chemical structure of the this compound scaffold.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a protected azetidine and a halogenated triazole precursor.
Diagram 2: Synthetic Pathway to the Core Scaffold
Caption: Proposed synthetic route to the core scaffold.
Materials:
-
3-Bromo-4-methyl-4H-1,2,4-triazole
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Synthesis of N-Boc-3-(pinacolato)boron-azetidine
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (1.5 eq).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.03 eq) and heat the reaction at 80 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford N-Boc-3-(pinacolato)boron-azetidine.
Step 2: Buchwald-Hartwig Amination
-
To a solution of 3-bromo-4-methyl-4H-1,2,4-triazole (1.0 eq) and N-Boc-3-(pinacolato)boron-azetidine (1.2 eq) in anhydrous toluene, add sodium tert-butoxide (2.0 eq).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) and heat the reaction at 100 °C for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(4-methyl-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate.
Step 3: Deprotection
-
Dissolve the product from Step 2 in anhydrous DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid and wash with diethyl ether to obtain this compound as the TFA salt.
Derivatization of the Scaffold for SAR Studies
The secondary amine of the azetidine ring serves as a versatile point for derivatization, allowing for the exploration of structure-activity relationships. Standard functionalization techniques include N-acylation, N-alkylation, and reductive amination.
Diagram 3: Derivatization Workflow
Caption: Workflow for generating a library of derivatives for SAR studies.
Protocol 2: N-Acylation
Materials:
-
This compound (TFA salt)
-
Acyl chloride or acid anhydride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Suspend the core scaffold (1.0 eq) in anhydrous DCM.
-
Add Et₃N (3.0 eq) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation
Materials:
-
This compound (TFA salt)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN, anhydrous) or N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a solution of the core scaffold (1.0 eq) in anhydrous ACN, add K₂CO₃ (3.0 eq) and the alkyl halide (1.2 eq).
-
Heat the mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Reductive Amination
Materials:
-
This compound (TFA salt)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous) or Tetrahydrofuran (THF, anhydrous)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of the core scaffold (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Medicinal Chemistry: Targeting α7 Nicotinic Acetylcholine Receptors
The this compound scaffold has shown significant promise in the development of ligands for the α7 nicotinic acetylcholine receptor (nAChR).[5][6] The α7 nAChR is a ligand-gated ion channel widely expressed in the CNS and is implicated in cognitive processes such as learning and memory.[7] Modulators of this receptor are being investigated for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease.
Protocol 5: In Vitro Biological Evaluation - Radioligand Binding Assay
This protocol determines the binding affinity of test compounds for the α7 nAChR.
Materials:
-
Cell membranes expressing human α7 nAChR (commercially available or prepared from transfected cell lines)
-
[³H]-Methyllycaconitine ([³H]-MLA) or other suitable radioligand
-
Unlabeled MLA or other known α7 nAChR ligand for non-specific binding determination
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds in binding buffer.
-
In a 96-well plate, add binding buffer, the test compound solution, and the cell membrane preparation.
-
Add the radioligand ([³H]-MLA) to a final concentration approximately equal to its Kd.
-
For non-specific binding wells, add a high concentration of unlabeled MLA.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound.
Protocol 6: In Vitro Biological Evaluation - FLIPR-Based Calcium Influx Assay
This functional assay measures the ability of test compounds to activate or modulate the α7 nAChR, which is a calcium-permeable ion channel.
Materials:
-
HEK-293 or CHO cells stably expressing human α7 nAChR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., choline or PNU-282987)
-
Positive allosteric modulator (PAM), such as PNU-120596, to enhance the signal for partial agonists
-
Test compounds dissolved in DMSO
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37 °C.
-
Prepare a dilution series of the test compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the test compounds to the cells and measuring the fluorescence signal over time.
-
For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist.
-
Analyze the fluorescence data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Data Presentation and Interpretation
Quantitative data from the biological assays should be tabulated for clear comparison of the synthesized derivatives.
Table 1: Representative Biological Data for a Hypothetical Series of Derivatives
| Compound ID | R-group on Azetidine-N | α7 nAChR Binding IC₅₀ (nM) | α7 nAChR Functional EC₅₀ (nM) |
| Scaffold | -H | >10,000 | >10,000 |
| Deriv-01 | -COCH₃ | 5,200 | 8,500 |
| Deriv-02 | -CH₂Ph | 150 | 250 |
| Deriv-03 | -CH₂(4-F-Ph) | 85 | 130 |
| Deriv-04 | -SO₂Ph | 2,800 | 4,100 |
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel CNS-active compounds. Its straightforward synthesis and the presence of a readily functionalizable handle on the azetidine ring make it an attractive platform for library synthesis and SAR exploration. The demonstrated utility of this scaffold in targeting the α7 nAChR highlights its potential for developing therapies for cognitive disorders. Further exploration of this scaffold could involve expanding the diversity of substituents on the azetidine nitrogen, as well as modifications to the triazole ring to fine-tune the electronic and steric properties of the molecule. Beyond the CNS, the broad biological activities associated with triazoles suggest that derivatives of this scaffold may also find applications in other therapeutic areas such as oncology and infectious diseases.[1][8][9]
References
-
Design of α7 nicotinic acetylcholine receptor ligands using the (het)Aryl-1,2,3-triazole core: Synthesis, in vitro evaluation and SAR studies. (2016). PubMed. [Link]
-
Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (n.d.). PubMed. [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2023). Frontiers in Chemistry. [Link]
-
Selectivity optimization of substituted 1,2,3-triazoles as α7 nicotinic acetylcholine receptor agonists. (2015). PubMed. [Link]
-
Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (n.d.). PMC. [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). PMC. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. [Link]
-
Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (n.d.). TSI Journals. [Link]
-
A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. (2008). ResearchGate. [Link]
-
Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists. (2015). Mahidol University. [Link]
-
Triazoles and their Derivatives as Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]
-
Selectivity Optimization of Substituted 1,2,3-Triazoles as α7 Nicotinic Acetylcholine Receptor Agonists. (2015). ResearchGate. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). PubMed. [Link]
-
Oxidative allene amination for the synthesis of azetidin-3-ones. (n.d.). PubMed. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceOpen. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Selectivity optimization of substituted 1,2,3-triazoles as α7 nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Efficacy Testing of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the efficacy of the novel compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. The protocols outlined herein are designed to systematically assess the compound's potential therapeutic activities, starting from broad in vitro screenings and progressing to more focused in vivo models, while integrating essential pharmacokinetic and pharmacodynamic considerations.
The unique structural composition of this molecule, featuring a 1,2,4-triazole ring and an azetidine moiety, suggests a promising pharmacological profile. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs with a wide range of activities, including antifungal and anticancer properties[1][2]. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance physicochemical and pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity[3][4][5].
Given the lack of specific target information for this novel compound, the proposed experimental workflow is designed to be initially broad, exploring its potential in key therapeutic areas where triazole derivatives have shown significant promise. The progression of the experimental plan is contingent on the outcomes of the initial screening phases, ensuring a data-driven approach to efficacy testing.
Phase 1: In Vitro Characterization and Efficacy Screening
The initial phase of efficacy testing focuses on determining the biological activity of this compound in vitro. This will involve screening for antifungal and anticancer activities, as these are common therapeutic areas for triazole-containing compounds[1][6][7].
Antifungal Activity Screening
The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi[1][6]. Depletion of ergosterol disrupts the integrity of the fungal cell membrane, leading to growth inhibition or cell death.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of various fungal strains.
Materials:
-
Test Compound: this compound
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Cryptococcus neoformans (e.g., ATCC 208821)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Fluconazole-resistant Candida albicans strain[8]
-
-
Positive Controls: Fluconazole, Itraconazole
-
Negative Control: Vehicle (e.g., DMSO)
-
Media: RPMI-1640 with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., 0.03 to 128 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 to a final concentration of 0.5–2.5 x 10³ CFU/mL for yeast and 0.4–5 x 10⁴ CFU/mL for molds.
-
Assay Setup:
-
Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include wells with inoculum and vehicle as a growth control.
-
Include wells with medium only as a sterility control.
-
Include positive control drugs (Fluconazole, Itraconazole) in parallel.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For a more quantitative measure, the optical density at 600 nm can be read, and the MIC80 (the concentration that inhibits 80% of growth compared to the control) can be calculated[8].
Data Presentation:
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Test Compound | Value | Value | Value |
| Fluconazole | 0.5[6] | 4.0[6] | >64 |
| Itraconazole | 0.125 | 0.25 | 0.5 |
Anticancer Activity Screening
Triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest[7][9].
Protocol: Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.
Materials:
-
Test Compound: this compound
-
Human Cancer Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HCT116 (Colorectal carcinoma)
-
HepG2 (Hepatocellular carcinoma)
-
-
Positive Control: Doxorubicin
-
Negative Control: Vehicle (e.g., DMSO)
-
Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. HepG2 |
| Test Compound | Value | Value | Value | Value |
| Doxorubicin | ~0.5 | ~0.8 | ~0.3 | ~1.2 |
Preliminary Mechanism of Action (MoA) Studies
If significant activity is observed in either of the initial screens, preliminary MoA studies should be conducted to elucidate how the compound exerts its effects.
If Anticancer Activity is Confirmed:
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To determine if the compound induces apoptosis in cancer cells.
Procedure:
-
Treat the most sensitive cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualization of Experimental Workflow:
Caption: Phase 1 in vitro screening workflow.
Phase 2: In Vivo Efficacy Evaluation
Positive and potent in vitro results warrant progression to in vivo studies to assess the compound's efficacy and safety in a living organism. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC)[10].
Prerequisite: Acute Toxicity Study
Objective: To determine the Maximum Tolerated Dose (MTD) of the compound.
Protocol: Acute Oral Toxicity (OECD 423 Guideline) [10]
Procedure:
-
Use a small group of animals (e.g., Swiss albino mice).
-
Administer a single starting dose of the compound (e.g., 300 mg/kg) via oral gavage[7].
-
Observe the animals for signs of toxicity and mortality over 14 days.
-
Based on the outcome, the dose is increased or decreased in subsequent groups of animals to determine the MTD.
Anticancer In Vivo Model (if applicable)
Protocol: Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of the test compound in an in vivo setting.
Procedure:
-
Cell Implantation: Subcutaneously implant the cancer cell line that showed the highest in vitro sensitivity into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups:
-
Vehicle control
-
Test compound (e.g., at two different doses below the MTD)
-
Positive control (a standard-of-care chemotherapeutic agent)
-
-
Dosing: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | Value | Value | Value |
| Test Compound (Low Dose) | Value | Value | Value |
| Test Compound (High Dose) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Visualization of a Hypothetical Signaling Pathway:
If the compound is found to induce apoptosis, it might be acting on a key signaling pathway.
Caption: Hypothetical signaling pathway for apoptosis induction.
Phase 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding the PK/PD relationship is critical for optimizing dosing regimens and predicting clinical outcomes[11][12][13]. These studies are essential to bridge the gap between preclinical findings and clinical trials[14].
Key PK/PD Studies:
-
Pharmacokinetics (PK): These studies describe what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME)[11][15].
-
In Vitro ADME: Assays to determine metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using Caco-2 cells)[16].
-
In Vivo PK: Following administration of the compound to animals (e.g., rats or mice), blood samples are collected at various time points to determine key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
-
Pharmacodynamics (PD): These studies focus on what the drug does to the body, examining the relationship between drug concentration and its pharmacological effect[11][15].
-
Target Engagement: If a specific molecular target is identified, assays can be developed to measure how well the drug binds to and modulates its target in vivo.
-
Biomarker Analysis: Measure changes in relevant biomarkers in response to drug treatment to demonstrate that the drug is having the intended biological effect.
-
Integrating PK and PD data allows for the development of models that can predict the therapeutic window and guide dose selection for first-in-human studies[12][15].
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. Available at: [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. Available at: [Link]
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Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole Derivatives
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] This heterocyclic motif is associated with a vast array of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1][3][4][5][6] The incorporation of an azetidinyl moiety, a four-membered nitrogen-containing ring, can introduce conformational rigidity and improve physicochemical properties, making 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole derivatives a compelling class of compounds for novel drug discovery campaigns.
The diverse therapeutic potential of 1,2,4-triazole derivatives stems from their ability to interact with a wide range of biological targets.[7] These include enzymes, such as kinases and proteases, as well as G-protein coupled receptors (GPCRs).[8][9][10] Given this broad target landscape, a systematic approach to high-throughput screening (HTS) is essential to elucidate the mechanism of action and identify promising lead compounds within a library of these derivatives.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for this compound derivatives. It offers detailed protocols for both biochemical and cell-based assays, along with critical insights into assay validation, data analysis, and quality control to ensure the generation of robust and reproducible results.
Part 1: Target Identification and Assay Selection
The initial and most critical step in any HTS campaign is the selection of a relevant biological target. For a novel compound series like this compound derivatives, target identification can be approached through several strategies:
-
Literature and Patent Mining: Reviewing scientific literature and patents for structurally similar compounds can provide insights into potential biological targets.
-
In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the 3D structure of the compounds.
-
Phenotypic Screening: This approach involves screening the compounds in a cell-based assay that measures a specific cellular phenotype (e.g., cell death, differentiation) without a preconceived target. Subsequent target deconvolution studies are then required to identify the molecular target responsible for the observed phenotype.[11]
Once a putative target or pathway is identified, the next step is to select an appropriate HTS assay format. The choice between a biochemical and a cell-based assay depends on several factors, including the nature of the target, the desired information (e.g., direct target engagement vs. cellular activity), and the available resources.[11][12][13]
| Assay Type | Description | Advantages | Disadvantages | Suitable Targets |
| Biochemical Assays | Measure the direct interaction of a compound with a purified biological target (e.g., enzyme, receptor).[11][14] | High throughput, lower cost, direct measure of target engagement, easier to troubleshoot.[12] | Lack of physiological context, may not reflect cellular activity (e.g., cell permeability).[15] | Purified enzymes (kinases, proteases), receptors, DNA/RNA. |
| Cell-Based Assays | Measure the effect of a compound on a specific cellular process or pathway in living cells.[11][15] | More physiologically relevant, provide information on cell permeability and cytotoxicity.[15] | More complex, higher variability, potential for off-target effects.[9] | GPCRs, ion channels, signaling pathways, transcription factors. |
Part 2: Biochemical HTS Assays
Biochemical assays are ideal for the initial screening of large compound libraries to identify direct modulators of a purified target.
Luminescence-Based Kinase Inhibition Assay
Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][16] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for HTS of kinase inhibitors due to their high sensitivity and broad applicability.[16][17][18]
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.[16][17] An inhibitor will decrease kinase activity, resulting in a lower luminescent signal.[8]
Protocol: ADP-Glo™ Kinase Assay for a Generic Serine/Threonine Kinase
Materials:
-
Purified, active kinase
-
Kinase-specific substrate peptide
-
Ultra-pure ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well, white, opaque microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds and controls (e.g., a known inhibitor for the positive control and DMSO for the negative control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition
Fluorescence polarization is a versatile technique for monitoring molecular interactions in solution and is well-suited for HTS of PPI inhibitors.[10][19]
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in polarization. A compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[10]
Protocol: FP-Based PPI Inhibition Assay
Materials:
-
Purified protein A
-
Purified protein B (or a peptide derived from it) fluorescently labeled (e.g., with FITC)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, black microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
Reagent Addition:
-
Prepare a solution of protein A and the fluorescently labeled protein B/peptide in assay buffer. The concentrations should be optimized to give a robust signal window.
-
Add 20 µL of this solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
Part 3: Cell-Based HTS Assays
Cell-based assays provide a more physiologically relevant context for screening and are essential for identifying compounds that modulate cellular pathways.[12][15]
GPCR-Mediated cAMP Assay
G-protein coupled receptors are a large family of cell surface receptors that are major drug targets.[9][20] Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[9][20]
Principle: This assay utilizes a genetically engineered cell line that expresses the GPCR of interest and a biosensor that reports on changes in cAMP levels. A common biosensor is based on bioluminescence resonance energy transfer (BRET), where an increase or decrease in cAMP leads to a change in the BRET signal.[21]
Protocol: BRET-Based cAMP Assay for a Gs-Coupled GPCR
Materials:
-
HEK293 cells stably co-expressing the GPCR of interest and a BRET-based cAMP biosensor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPCR agonist
-
Test compounds (dissolved in DMSO)
-
384-well, white, opaque microplates
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and grow overnight.
-
Compound Addition: Remove the culture medium and add 20 µL of assay buffer containing the test compounds or controls. Incubate at room temperature for 15-30 minutes.
-
Agonist Stimulation: Add 5 µL of the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Biosensor Substrate Addition: Add the appropriate substrate for the BRET biosensor (e.g., coelenterazine h).
-
Data Acquisition: Immediately read the BRET signal on a plate reader capable of measuring dual-wavelength emissions.
Part 4: HTS Workflow and Data Analysis
A robust HTS campaign requires careful planning and execution, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Quality Control and Data Normalization
Maintaining data quality is paramount in HTS.[22][23][24][25] Several quality control metrics are used to monitor assay performance, with the Z'-factor being the most common.[26]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[26]
Raw data from the primary screen is typically normalized to the plate controls to account for plate-to-plate variability. A common normalization method is the percent inhibition:
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
Where:
-
Signal_compound is the signal from the test compound.
-
Signal_pos is the average signal of the positive control.
-
Signal_neg is the average signal of the negative control.
Hit Selection and Confirmation
Hits from the primary screen are typically selected based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). These initial hits are then "cherry-picked" and re-tested in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀).
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A well-designed and rigorously executed HTS campaign is a critical step in unlocking the potential of this compound class. By carefully selecting relevant biological targets and employing robust and validated assay methodologies, researchers can efficiently identify and characterize novel modulators of disease-relevant pathways. The protocols and guidelines presented in this document provide a solid foundation for initiating such a drug discovery program.
References
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Malone, J., & Schultz, L. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial chemistry & high throughput screening, 8(6), 521–527. [Link]
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Dahlin, J. L., & Walters, M. A. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug discovery today, 25(10), 1807–1821. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. [Link]
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Schrage, R., & Kostenis, E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(12), 1046–1058. [Link]
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Hall, M. D., Yasgar, A., & Simeonov, A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. SLAS discovery, 21(6), 686–700. [Link]
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Padmanabha, R., Cook, L., & Gill, J. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Bentham Science Publishers. [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Agilent Technologies, Inc. (2021). High-Throughput GPCR Assay Development. Agilent Technologies, Inc. [Link]
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Hauser, A. S., Gloriam, D. E., & Schiöth, H. B. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5434. [Link]
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ResearchGate. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. [Link]
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ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. ResearchGate. [Link]
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Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta pharmaceutica Sinica. B, 10(3), 395–408. [Link]
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Maji, D., & Liu, D. R. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 184(10), 2743–2757.e18. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of biomolecular screening, 10(6), 559–567. [Link]
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ResearchGate. (n.d.). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. [Link]
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ACS Chemical Biology. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Publications. [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]
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Shan, H., et al. (2022). A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. Talanta, 249, 123652. [Link]
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PubMed. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. PubMed. [Link]
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Journal of the American Chemical Society. (2019). High-Throughput “FP-Tag” Assay for the Identification of Glycosyltransferase Inhibitors. ACS Publications. [Link]
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ResearchGate. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]
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Chemical Science. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ResearchGate. [Link]
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MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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MDPI. (n.d.). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]
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ResearchGate. (n.d.). Number of HTS assays available for the three triazoles within each.... ResearchGate. [Link]
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MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
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MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
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MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. MDPI. [Link]
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Topic: Developing Analytical Methods for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole Detection
An Application Note for Drug Development Professionals
**Abstract
This document provides a comprehensive guide to developing a robust and validated analytical method for the detection and quantification of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. Due to the compound's inherent polarity, traditional reversed-phase liquid chromatography (RPLC) methods are often inadequate. This guide details a tailored approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique that provides the necessary retention, sensitivity, and specificity for this class of molecules. We present a complete protocol, from sample preparation to method validation, grounded in established scientific principles and regulatory standards to ensure data integrity and reliability in a drug development setting.
Introduction and Analyte Characterization
This compound is a heterocyclic compound featuring both a triazole and an azetidine ring system. Such structures are of significant interest in medicinal chemistry.[1][2] Accurate and reliable quantification of this molecule is critical for various stages of drug development, including synthetic route optimization, formulation stability testing, in-vitro metabolic stability assays, and in-vivo pharmacokinetic studies.
The primary analytical challenge stems from the molecule's physicochemical properties. A thorough understanding of these properties is the foundation for developing a suitable analytical method.
Table 1: Physicochemical Properties of the Target Analyte
| Property | Value | Source / Comment |
| Molecular Formula | C₆H₁₀N₄ | PubChem CID: 66509943[3] |
| Monoisotopic Mass | 138.09055 Da | PubChem CID: 66509943[3] |
| Predicted XlogP | -1.1 | PubChem CID: 66509943[3] |
| Predicted TPSA | 53.6 Ų | ChemScene[4] |
| Nature | Polar, Hydrophilic | Inferred from low XlogP and presence of multiple heteroatoms. |
The predicted XlogP of -1.1 indicates high polarity, meaning the compound is very hydrophilic. This property makes it poorly retained on conventional C18 reversed-phase columns, which separate compounds based on hydrophobicity.[5][6] This necessitates an alternative chromatographic strategy.
Rationale for Method Selection: HILIC-LC-MS/MS
Given the analyte's polar nature, a strategic approach to method development is required. The decision-making process involves selecting both an appropriate separation technique and a sensitive detection method.
Caption: Logic diagram for selecting the appropriate analytical method.
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds.[6][7][8] In HILIC, a polar stationary phase (e.g., unbonded silica or amide-bonded silica) is used with a mobile phase containing a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent. A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7]
Detection: Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and specificity, making it the gold standard for quantitative bioanalysis and trace-level impurity detection in the pharmaceutical industry.[9][10] Its ability to selectively monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) minimizes interference from matrix components and ensures confident identification and quantification of the target analyte. Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules that are already prone to ionization in solution.[10]
Detailed Analytical Protocol: HILIC-LC-MS/MS
This protocol is designed for the quantification of this compound in a biological matrix such as human plasma. It can be adapted for other sample types like formulation buffers or reaction mixtures with appropriate modifications to the sample preparation procedure.
Caption: General experimental workflow for HILIC-LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from biological matrices.[11]
-
Aliquot 50 µL of plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., d4-3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole). The IS normalizes for variations in sample processing and instrument response.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at ≥14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The following tables outline the starting conditions for method development. Optimization may be required based on the specific instrumentation used.
Table 2: HILIC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Amide-bonded phase provides excellent retention and peak shape for polar neutral and basic compounds.[6] |
| Mobile Phase A | Water with 10 mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate acts as a buffer and improves peak shape. Formic acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic solvent in HILIC mode. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | Keep low to minimize solvent effects. |
| Gradient Elution | 0-1.0 min: 95% B; 1.0-5.0 min: 95% to 50% B; 5.0-6.0 min: 50% B; 6.1-8.0 min: 95% B (re-equilibration) | Gradient starts with high organic content for analyte retention and gradually increases aqueous content for elution. |
Table 3: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the azetidine and triazole rings are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and specificity in quantitative analysis. |
| Precursor Ion (Q1) | m/z 139.1 | [M+H]⁺ for the analyte (MW 138.17). |
| Product Ions (Q3) | Hypothetical: m/z 96.1 (Quantifier), m/z 69.1 (Qualifier) | These must be determined by infusing a standard solution and performing a product ion scan. The most intense fragment is the quantifier. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize for maximum signal. |
| Source Temp. | 150 °C | Standard ESI source parameter. |
| Desolvation Temp. | 400 °C | Optimize for efficient solvent evaporation. |
| Collision Gas | Argon | Standard gas for collision-induced dissociation (CID). |
Protocol for Method Validation
Validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Experiment | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank matrix, matrix spiked with analyte and IS, and matrix with potential interferences. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity & Range | To demonstrate a proportional response to concentration. | Analyze a calibration curve with 7-8 non-zero standards spanning the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5 per level). | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Agreement between replicate measurements. | Calculated from the same data as accuracy (repeatability and intermediate precision). | Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | The lowest standard on the calibration curve that meets accuracy and precision criteria. | Signal-to-noise ratio > 10; Accuracy ±20%; Precision ≤20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the matrix. | Compare analyte response in post-extraction spiked matrix vs. pure solution. | %CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure analyte is stable during sample handling and storage. | Analyze QC samples after various storage conditions (bench-top, freeze-thaw cycles, long-term storage). | Mean concentration should be within ±15% of nominal values from freshly prepared samples. |
Conclusion
This application note outlines a scientifically-grounded strategy for the development and validation of a robust analytical method for this compound. By employing a HILIC-LC-MS/MS approach, analysts can overcome the challenges associated with the compound's high polarity, achieving excellent retention, sensitivity, and specificity. The detailed protocol and validation framework provided herein adhere to global regulatory standards, ensuring the generation of high-quality, reliable, and defensible data critical for advancing pharmaceutical development programs.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
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BA Method Development: Polar Compounds . BioPharma Services. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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LC-MS metabolomics of polar compounds . PubMed. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines . International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]
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A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma . National Institutes of Health (NIH). [Link]
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HPLC Methods for analysis of 1,2,4-triazole . HELIX Chromatography. [Link]
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3-(azetidin-3-yl)-4-benzyl-5-methyl-4H-1,2,4-triazole . PubChem. [Link]
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A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound . Journal of Applied Pharmaceutical Science. [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies . Waters. [Link]
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Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE . Agilent. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Discovery World. [Link]
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Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices . MDPI. [Link]
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Mass Spectrometry analysis of Small molecules . SlideShare. [Link]
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State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome . Royal Society of Chemistry. [Link]
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Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling . ResearchGate. [Link]
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Sample preparation in analysis of pharmaceuticals . ScienceDirect. [Link]
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This compound . PubChemLite. [Link]
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Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives . Pharmacia. [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line . National Institutes of Health (NIH). [Link]
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Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies . MDPI. [Link]
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Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity . National Institutes of Health (NIH). [Link]
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Synthesis, Evaluation and Molecular Docking Studies of 1,3,4-oxadiazole- 2-thiol Incorporating Fatty Acid Moiety as Antitumor and Antimicrobial Agents . ResearchGate. [Link]
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Application Notes & Protocols: Characterizing 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in Cell-Based Assays
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antifungal, and antiviral effects.[1][2][3][4] This guide provides a comprehensive framework for the initial characterization of a novel 1,2,4-triazole derivative, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (hereafter referred to as "Compound T"), using a suite of robust cell-based assays. We present a logical, tiered approach, beginning with foundational cytotoxicity screening and progressing to key mechanistic assays to elucidate its mode of action. This document is intended for researchers, scientists, and drug development professionals seeking to establish a biological profile for new chemical entities. The protocols herein are designed as self-validating systems, emphasizing critical controls and orthogonal approaches to ensure data integrity and trustworthiness.
Introduction: The Rationale for a Multi-Assay Approach
The initial investigation of a novel compound requires a systematic and multi-faceted strategy. Cell-based assays provide a physiologically relevant environment to evaluate a compound's biological effects, preserving critical signaling pathways that are absent in simpler biochemical assays.[5][6] A single assay, however, provides only a narrow view of a compound's impact. For instance, a reduction in signal in a viability assay could indicate cytotoxicity, cell cycle arrest, or other anti-proliferative effects. Therefore, a carefully selected panel of assays is essential to build a comprehensive and accurate pharmacological profile.
This guide outlines a workflow designed to first quantify the effect of Compound T on cell health and proliferation, and then to dissect the underlying mechanism, focusing on common pathways modulated by triazole-containing compounds, such as apoptosis and kinase signaling.[1][7]
Table 1: Profile of Test Article - Compound T
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Abbreviation | Compound T |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Core Scaffold | 1,2,4-Triazole |
| Key Features | Contains a structurally rigid azetidine ring which can influence binding kinetics.[8] |
| Stock Solution Prep. | Prepare a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light. |
Section 1: Foundational Assays - Assessing General Cell Viability and Cytotoxicity
The first critical step is to determine if Compound T affects cell viability and to establish its potency (e.g., its half-maximal inhibitory concentration, IC50). We describe two distinct but complementary methods: a tetrazolium reduction assay (MTT) and an ATP quantitation assay (CellTiter-Glo®).
The Principle of Orthogonal Validation
Relying on a single viability assay can be misleading. The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, while the CellTiter-Glo® assay quantifies ATP levels, a direct indicator of metabolically active cells.[9][10] Using both provides a more robust assessment. A compound could, for example, interfere with mitochondrial function without immediately depleting ATP, which would be detected by MTT but potentially missed by an ATP assay in short-term incubations.
Workflow for Initial Viability Screening
Figure 1: General workflow for determining the IC50 value of a test compound.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[9] The resulting formazan must be solubilized before the absorbance is read.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound T in culture medium from your 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the wells. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the old medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm.
Protocol: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[10] The "add-mix-measure" format is simple and ideal for high-throughput screening.[10]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
White, opaque-walled 96-well or 384-well plates (to minimize well-to-well crosstalk)
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Section 1.2), but use opaque-walled plates. The final volume in each well before adding the reagent should be 100 µL for a 96-well plate.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11] This ensures temperature uniformity during the luminescent reaction.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL to 100 µL).[11]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The integration time will depend on the instrument and cell type.
Section 2: Mechanistic Assays - Uncovering the Mode of Action
If Compound T demonstrates significant anti-proliferative or cytotoxic activity, the next logical step is to investigate how it kills cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We describe two key assays to detect the hallmarks of apoptosis.
Apoptosis Signaling Pathway Overview
Figure 2: Key events in apoptosis targeted by common cell-based assays.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[12] The assay uses a proluminescent caspase-3/7 substrate which is cleaved to release a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White, opaque-walled 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding & Treatment: Follow the same procedure as for the ATP assay (Section 1.3), including appropriate positive controls (e.g., Staurosporine, a known apoptosis inducer) and vehicle controls.
-
Plate Equilibration: After treatment, equilibrate the plate to room temperature for ~30 minutes.
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of reagent to each well.
-
Signal Development: Mix gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours. The optimal incubation time may need to be determined empirically.
-
Data Acquisition: Measure the luminescence using a plate reader. Increased luminescence relative to the vehicle control indicates activation of apoptosis.
Protocol: Annexin V Staining for Flow Cytometry
This is a standard method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is included to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
6-well plates for cell culture
-
Flow cytometer
-
Trypsin-EDTA
-
Cold PBS
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with Compound T at concentrations around the determined IC50 for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. The data will allow for the quantification of four cell populations:
-
Viable: Annexin V (-) / PI (-)
-
Early Apoptotic: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic: Annexin V (+) / PI (+)
-
Necrotic: Annexin V (-) / PI (+)
-
Section 3: Probing a Specific Target Class - Kinase Inhibition
Many 1,2,4-triazole derivatives function by inhibiting protein kinases, which are crucial regulators of cellular signaling.[1][14] An in vitro kinase assay can determine if Compound T directly inhibits the activity of specific kinases. The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.[14]
Principle of the ADP-Glo™ Kinase Assay
Figure 3: Workflow for the ADP-Glo™ luminescent kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
ADP-Glo™ Kinase Assay Kit
-
Kinase of interest (e.g., EGFR, c-Kit, panel of kinases)
-
Specific kinase substrate peptide and ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[14]
-
White, opaque-walled 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound T in DMSO. Then, dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following (example volumes):
-
1 µL of serially diluted Compound T or DMSO control.
-
2 µL of kinase in Kinase Assay Buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Kinase Incubation: Incubate the plate at 30°C for 60 minutes (or as optimized for the specific kinase).
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of Compound T.
Data Presentation: The inhibitory activity should be determined against a panel of relevant kinases and presented clearly. Staurosporine is often used as a non-selective positive control inhibitor.[14]
Table 2: Example Data Presentation for Kinase Inhibition
| Kinase Target | Compound T IC50 (nM) | Staurosporine IC50 (nM) |
|---|---|---|
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
Section 4: Data Interpretation and Best Practices
-
Dose-Response Curves: Always perform experiments over a wide range of concentrations (e.g., 8-10 points using a semi-log dilution series) to generate a full dose-response curve. This allows for the accurate calculation of IC50 values using non-linear regression analysis.
-
Choosing Cell Lines: The choice of cell line is critical and should be relevant to the therapeutic area of interest.[5] For example, a compound being investigated for liver cancer should be tested in relevant liver cancer cell lines (e.g., HepG2).[1]
-
Controls are Key: Every plate must include:
-
Negative/Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration. This defines 100% viability or baseline activity.
-
Positive Control: Cells treated with a compound known to elicit the desired effect (e.g., Staurosporine for apoptosis/kinase inhibition, Doxorubicin for cytotoxicity). This confirms the assay is working correctly.
-
Blank Control: Medium-only wells to measure background signal.
-
Conclusion
This application note provides a foundational strategy for the in-vitro characterization of this compound (Compound T). By employing a tiered approach—starting with broad viability screening and moving to specific mechanistic assays for apoptosis and kinase inhibition—researchers can efficiently build a robust biological profile of this novel compound. The emphasis on orthogonal methods, proper controls, and rational assay selection is paramount for generating reliable and meaningful data in the early stages of drug discovery.
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D'Angelo, M. A., & Paggi, M. G. (2018). Protocols for Characterization of Cdk5 Kinase Activity. Methods in Molecular Biology, 1799, 151–163. Retrieved from [Link]
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An, F. F., & Chen, I. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1439, 211–224. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
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Weidner, D. A., et al. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters, 12(11), 1735–1741. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. Molecules, 27(23), 8527. Retrieved from [Link]
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- 12. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Advanced Radiolabeling Strategies for 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Abstract
This document provides a comprehensive technical guide for the radiolabeling of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a novel heterocyclic scaffold of interest in drug development and molecular imaging. We present detailed, field-proven protocols for the introduction of common radioisotopes, including Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium ([³H]). The narrative emphasizes the rationale behind strategic decisions in precursor design, choice of radioisotope, and reaction optimization. This guide is intended for researchers, radiochemists, and drug development professionals seeking to synthesize radiolabeled versions of this molecule for applications in Positron Emission Tomography (PET) imaging and preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Introduction and Strategic Considerations
The this compound scaffold combines two key pharmacophores: the strained, sp³-rich azetidine ring and the metabolically stable 1,2,4-triazole moiety. Azetidines are increasingly incorporated into modern pharmaceuticals to enhance properties like metabolic stability, solubility, and receptor selectivity[1]. The 1,2,4-triazole ring is a bioisostere for amides and esters and is known for its stability and ability to engage in hydrogen bonding[2][3]. Radiolabeling this molecule is essential for elucidating its in vivo behavior, including target engagement, pharmacokinetics, and biodistribution.
The choice of radionuclide is the first critical decision and is dictated by the intended application.
-
Carbon-11 (t½ ≈ 20.4 min): Ideal for PET imaging studies focused on central nervous system (CNS) targets or rapid biological processes. Its short half-life allows for multiple studies in the same subject on the same day and results in a lower radiation dose to the subject[4]. The presence of an N-methyl group on the triazole ring makes it an obvious and synthetically accessible position for [¹¹C]methylation.
-
Fluorine-18 (t½ ≈ 109.8 min): The most widely used PET isotope, its longer half-life is suitable for studying slower biological processes, allows for centralized production and distribution of radiotracers, and facilitates more complex imaging protocols[5]. Labeling with [¹⁸F] on this molecule is more challenging and requires a dedicated precursor with a suitable leaving group, likely on the azetidine ring.
-
Tritium (t½ ≈ 12.3 years): As a beta-emitter, tritium is not used for imaging but is the gold standard for in vitro binding assays and in vivo ADME studies in preclinical drug development[6][7]. Its introduction often involves hydrogen isotope exchange, providing a structurally identical labeled compound.
This guide will detail validated approaches for each of these isotopes, enabling a multi-faceted investigation of the target molecule.
Figure 2: Workflow for the radiosynthesis of [¹¹C]this compound.
Materials:
-
Des-methyl precursor (3-(azetidin-3-yl)-4H-1,2,4-triazole)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) from an automated radiosynthesis module.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)
-
HPLC system with a semi-preparative C18 column and a radiation detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Sterile 0.22 µm filter
Procedure:
-
Precursor Preparation: Dissolve 1.0-2.0 mg of the des-methyl precursor in 300 µL of anhydrous DMF in a sealed 1 mL V-vial. Add 5-10 mg of powdered K₂CO₃. Scientist's Note: The secondary amine on the azetidine ring could also be methylated. Using a milder base like K₂CO₃ can favor methylation on the more acidic triazole N-H. If competitive methylation is observed, protection of the azetidine (e.g., with a Boc group) on the precursor is necessary, followed by a final deprotection step post-radiolabeling.
-
[¹¹C]CH₃I Trapping: Bubble the incoming [¹¹C]CH₃I gas through the precursor solution at room temperature until radioactivity in the vial plateaus.
-
Reaction: Seal the vial and heat at 80-110 °C for 5 minutes. The optimal temperature should be determined empirically. Using [¹¹C]CH₃OTf may allow for lower temperatures or shorter reaction times.[4]
-
Purification: After cooling, quench the reaction with 700 µL of HPLC mobile phase. Inject the entire mixture onto the semi-preparative HPLC column.
-
Collection & Reformulation: Collect the radioactive peak corresponding to the desired product (identity confirmed by co-injection with a non-radioactive standard). Dilute the collected fraction with sterile water, trap the product on a C18 SPE cartridge, wash with sterile water, and elute with ethanol. Dilute the ethanol solution with sterile saline for injection.
-
Quality Control: Analyze an aliquot of the final product via analytical HPLC to determine radiochemical purity and molar activity.
Quality Control (QC) Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical HPLC | Co-elution with non-radioactive standard | Confirms the radioactive peak is the correct compound. |
| Radiochemical Purity | Analytical HPLC | > 95% | Ensures that radioactivity administered is associated with the target compound. |
| Molar Activity (Aₘ) | Analytical HPLC | > 37 GBq/µmol (>1 Ci/µmol) | High molar activity is crucial to avoid mass effects and receptor saturation. |
| Residual Solvents | Gas Chromatography (GC) | Per USP <467> | Ensures patient safety by limiting exposure to organic solvents. |
Strategy 2: [¹⁸F]Fluorination of the Azetidine Ring
Introducing Fluorine-18 requires a different approach, targeting the azetidine ring via nucleophilic substitution. This is a multi-step process involving a carefully designed precursor.
Rationale and Precursor Synthesis
The most common method for [¹⁸F]fluorination is the Sₙ2 displacement of a good leaving group (e.g., tosylate, mesylate, nosylate) with [¹⁸F]fluoride.[8] The precursor would be a derivative of the target molecule where a hydroxyl group on the azetidine ring is converted into such a leaving group. The azetidine nitrogen should be protected (e.g., with a Boc group) during the fluorination step to prevent side reactions.
Proposed Precursor: N-Boc-3-(tosyloxy)-azetidine, which would be fluorinated and then deprotected and coupled with the triazole moiety. A more direct late-stage functionalization would involve a precursor like 3-(N-Boc-azetidin-3-yl)-4-methyl-4H-1,2,4-triazole with a leaving group on the azetidine ring. For this guide, we will focus on the labeling of a key intermediate.
Experimental Protocol: Synthesis of [¹⁸F]3-fluoro-azetidine intermediate
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in assays
Welcome to the technical support guide for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome experimental hurdles related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and behavior of this compound in experimental settings.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: This is a classic case of "solvent shock," a common issue for compounds with low aqueous solubility.[1] Your compound is highly soluble in a polar aprotic solvent like 100% Dimethyl Sulfoxide (DMSO), but its solubility can decrease dramatically when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS).[2] The sudden change in solvent polarity causes the compound to crash out of the solution before it can establish a stable, dissolved state.[2] This is a kinetic solubility issue, which is highly dependent on the dilution method and final concentration.[3]
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: For initial stock solutions, DMSO is the most widely used and recommended solvent due to its ability to dissolve a broad range of organic molecules.[4] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.[5] This allows for minimal volumes of the stock solution to be added to your assay, thereby reducing the final concentration of the organic solvent.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A: There is no single answer, as DMSO tolerance is cell-line and assay-dependent. However, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard that minimizes solvent-induced artifacts or toxicity.[2] It is critical to determine the specific tolerance of your experimental system by running a vehicle control curve (e.g., 0.1% to 2% DMSO in media) and assessing its impact on your primary readout (e.g., cell viability, enzyme activity).[6] Always ensure the final DMSO concentration is consistent across all experimental wells, including untreated controls.[2]
Q4: The compound is available as a free base and a dihydrochloride salt. Which one should I use?
A: The dihydrochloride salt form is specifically designed to enhance aqueous solubility.[7] The salt is formed by protonating the basic nitrogen atoms on your molecule—primarily the secondary amine in the azetidine ring. This positive charge significantly improves interactions with polar water molecules. If you are experiencing solubility issues with the free base in aqueous buffers, switching to the dihydrochloride salt is a highly recommended first step.
Q5: Can I adjust the pH of my buffer to improve solubility?
A: Absolutely. The solubility of this compound is highly pH-dependent due to the presence of the basic azetidinyl group.[8] At a physiological pH of ~7.4, this amine group is largely protonated (positively charged), which aids solubility. Lowering the pH further (e.g., to pH 5.0-6.5) will ensure complete protonation and can significantly increase aqueous solubility.[9][10] Conversely, increasing the pH above its pKa will neutralize the amine, decrease polarity, and likely cause precipitation.
In-Depth Troubleshooting Guide
This section provides a systematic framework for diagnosing and solving solubility challenges, grounded in the physicochemical properties of this compound.
Understanding the "Why": Physicochemical Drivers of Solubility
The structure of this compound contains a secondary amine within the azetidine ring. This functional group is a weak base and is the primary determinant of the molecule's pH-dependent solubility.
-
Protonation States: At different pH values, the molecule exists in equilibrium between its neutral (deprotonated) and charged (protonated) forms. The protonated form is significantly more polar and, therefore, more soluble in aqueous media.
-
pKa: The acid dissociation constant (pKa) is the pH at which 50% of the compound is in its protonated form and 50% is in its deprotonated form. While the exact pKa of the azetidine moiety in this specific molecule requires experimental determination, secondary amines typically have pKa values in the range of 8-11. This means at physiological pH (7.4), the compound is predominantly in its more soluble, protonated state.
The diagram below illustrates this crucial pH-dependent equilibrium.
Caption: pH-dependent equilibrium of the compound.
A Systematic Workflow for Overcoming Solubility Issues
Follow this workflow to methodically diagnose and resolve precipitation in your assays.
Caption: Systematic workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Preparation of Accurate Stock Solutions
Accurate and stable stock solutions are the foundation of reproducible experiments.[11]
-
Pre-computation: Before weighing, calculate the required mass of the compound to achieve your target stock concentration (e.g., 10 mM). Use the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 .[5] Always use the molecular weight from the Certificate of Analysis (CoA).
-
Weighing: Use a calibrated analytical balance. Tare a clean weigh boat before carefully adding the compound. Record the actual mass weighed.[12]
-
Dissolution: Quantitatively transfer the weighed compound to an appropriate volumetric flask. Add approximately 70-80% of the final volume of high-purity, anhydrous DMSO.
-
Solubilization: Cap the flask and vortex or sonicate until the compound is fully dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution, but check the compound's thermal stability first.[13]
-
Final Volume: Once fully dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap and invert the flask 15-20 times to ensure homogeneity.[5] Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.[5]
Protocol 2: Kinetic Solubility Screen Using pH Modification
This protocol helps determine the optimal pH for maintaining compound solubility in your assay buffer.
-
Buffer Preparation: Prepare a set of your primary assay buffers, adjusting the pH to cover a range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use a calibrated pH meter.
-
Compound Addition: In a 96-well clear-bottom plate, add the appropriate volume of each buffer.
-
Serial Dilution: Prepare a serial dilution of your compound's DMSO stock solution in 100% DMSO.
-
Dilution into Buffer: Add a small, fixed volume (e.g., 1-2 µL) of each DMSO stock concentration to the wells containing the different pH buffers. This should mirror the final dilution step in your actual assay. Ensure the final DMSO concentration is constant.
-
Mixing and Incubation: Mix immediately by gentle orbital shaking for 30 seconds. Incubate the plate at the assay's intended temperature (e.g., 37°C) for 1-2 hours.[2]
-
Measurement: Read the plate using a nephelometer, which measures light scattered by insoluble particles.[3] Alternatively, measure the absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.
-
Analysis: Plot the light scattering units (or absorbance) against the compound concentration for each pH. The pH that maintains the lowest light scattering at the highest compound concentration is optimal for solubility.
Data & Formulation Aids
Table 1: Properties of Common Co-solvents and Excipients
If pH adjustment is insufficient, these agents can be explored. Always validate their compatibility with your specific assay.
| Agent Type | Example | Typical Final Conc. | Mechanism of Action | Considerations |
| Co-solvent | Polyethylene Glycol 400 (PEG400) | 1-10% | Reduces the polarity of the aqueous solvent, acting as a "solvent blend".[14] | Can affect enzyme kinetics or cell health at higher concentrations. |
| Co-solvent | Ethanol | 1-5% | Similar to PEG400, reduces bulk water polarity. | Can be toxic to cells; potential for evaporation. Check assay tolerance.[6] |
| Excipient | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes by encapsulating the hydrophobic parts of the compound in its cavity, presenting a hydrophilic exterior.[15][16] | Can sometimes interfere with compound-target binding if the complex is too stable. |
| Excipient | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1-5% (w/v) | Similar to HP-β-CD but with charged groups, which can enhance solubility further for certain compounds.[17] | Generally considered safe and is used in parenteral formulations. |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Stock Solutions 101: Everything You Need to Know. G-Biosciences.
- Best Practices For Stock Solutions. FasterCapital.
- 3-(azetidin-3-yl)-4-benzyl-5-methyl-4H-1,2,4-triazole. PubChem.
- How do amines and amides affect the pH of a solution?. ChemGulf.
- Troubleshooting Poor Biological Activity in Triazole Derivatives. BenchChem.
- Application Note: A Protocol for the Preparation of Stock Solutions. BenchChem.
- How to Make Accurate Stock Solutions. Bitesize Bio.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- WO2014118753A1 - Triazole formulations. Google Patents.
- Solutions and dilutions: working with stock solutions. Rice University.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.
- Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays. BenchChem.
- How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- 3-(Azetidin-3-ylmethyl)-1h-1,2,4-triazole. ChemScene.
- In vitro solubility assays in drug discovery. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Synthesis, Biological Evaluation, Molecular Docking, and Acid Dissociation Constant of New Bis‐1,2,3‐triazole Compounds. DSpace@Biruni.
- CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
- This compound. PubChemLite.
- 1992996-05-0 | 3-AZetidin-3-yl-4-methyl-4h-1,2,4-triazole dihydrochloride. BLDpharm.
- Impact of pH on Solubility. YouTube.
- 2749761-57-5 | 3-(Azetidin-3-yl)-4-(cyclopropylmethyl)-4H-1,2,4-triazole. BLDpharm.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
- pH and solubility (video) | Equilibrium. Khan Academy.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PubMed Central.
- 17.6 pH Effects on Solubility | General Chemistry. YouTube.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health and Pharmaceutical Sciences.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- 2749649-67-8 | 3-(Azetidin-3-yl)-4-butyl-5-methyl-4H-1,2,4-triazole. BLDpharm.
- Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PubMed Central.
- Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. MDPI.
- Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. 1992996-05-0|3-AZetidin-3-yl-4-methyl-4h-1,2,4-triazole dihydrochloride|BLD Pharm [bldpharm.com]
- 8. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, providing explanations for their causes and actionable solutions.
Question 1: Why am I observing a significant amount of a dimeric byproduct?
Answer:
The formation of a dimeric byproduct is a common issue in this synthesis, often arising from the reaction of the azetidine nitrogen with an activated intermediate intended for triazole ring formation. This is particularly prevalent if the azetidine nitrogen is not adequately protected during the key cyclization step.
Root Causes and Solutions:
-
Inadequate Protection of the Azetidine Nitrogen: The nucleophilicity of the secondary amine in the azetidine ring can lead to intermolecular reactions.
-
Solution: Employ a suitable protecting group for the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions typically required for triazole formation and can be readily removed in a subsequent step.
-
-
Reaction Conditions Favoring Intermolecular Reactions: High concentrations of reactants can increase the likelihood of intermolecular side reactions.
-
Solution: Perform the reaction under more dilute conditions. This can be achieved by increasing the solvent volume. A gradual addition of one of the key reagents can also help to maintain a low concentration of reactive intermediates, thereby favoring the desired intramolecular cyclization.
-
Question 2: My reaction is sluggish and results in a low yield of the desired product. What can I do to improve it?
Answer:
A low yield and slow reaction rate can be attributed to several factors, including insufficient activation of the carboxylic acid derivative, suboptimal reaction temperature, or the presence of impurities.
Root Causes and Solutions:
| Parameter | Root Cause | Recommended Solution |
| Reaction Temperature | Insufficient thermal energy to overcome the activation barrier of the cyclization step. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to degradation and the formation of other side products. |
| Catalyst/Promoter | The cyclization step may require a catalyst to proceed efficiently. | The use of an acid or base catalyst can promote the cyclization. Literature suggests that for similar 1,2,4-triazole syntheses, acidic or basic conditions can be beneficial.[1] |
| Purity of Reagents | Impurities in starting materials, such as the amidrazone or the acylating agent, can inhibit the reaction or lead to byproducts. | Ensure all reagents are of high purity. Amidrazones can be susceptible to hydrolysis and should be handled under anhydrous conditions.[1] |
Question 3: I am observing the formation of a 1,3,4-oxadiazole side product. How can I minimize this?
Answer:
The formation of a 1,3,4-oxadiazole is a classic competing cyclization pathway in the synthesis of 1,2,4-triazoles from amidrazones.[1] This occurs when the oxygen atom of the acylated amidrazone intermediate attacks the electrophilic carbon instead of the desired nitrogen atom.
Controlling the Cyclization Pathway:
Caption: Competing cyclization pathways in 1,2,4-triazole synthesis.
Solutions to Minimize Oxadiazole Formation:
-
Control of pH: The choice of reaction conditions can significantly influence the regioselectivity of the cyclization. Generally, basic conditions favor the formation of the 1,2,4-triazole, while acidic conditions can promote the formation of the 1,3,4-oxadiazole.
-
Choice of Coupling Reagents: The use of milder coupling reagents for the acylation step can sometimes reduce the propensity for oxadiazole formation.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
What is a common synthetic route for this compound?
A prevalent method for the synthesis of 1,2,4-triazoles involves the cyclization of an appropriately substituted amidrazone.[1][2] For the target molecule, this would typically involve the reaction of an azetidine-3-carbohydrazonamide with a suitable one-carbon electrophile, followed by cyclization. A key starting material is often a protected azetidine-3-carboxylic acid.
What are the critical parameters to control for a high-yield synthesis?
To achieve a high yield, careful control of the following parameters is crucial:
-
Stoichiometry: Precise control of the reactant stoichiometry is essential to avoid side reactions caused by an excess of any one reagent.[1]
-
Temperature: As discussed in the troubleshooting section, temperature plays a critical role in both the reaction rate and the selectivity of the cyclization.
-
Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rate. Anhydrous solvents are often necessary to prevent hydrolysis of sensitive intermediates.[1]
-
Purity of Starting Materials: Using highly pure starting materials is fundamental to preventing the formation of impurities that can be difficult to remove from the final product.
What are the recommended purification techniques for the final product?
Purification of this compound can often be achieved through the following methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard and effective technique. The choice of eluent will depend on the polarity of the product and impurities.
How can I confirm the structure of my final product?
The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the overall structure and connectivity of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR can be used to identify the presence of key functional groups.
Experimental Protocol: A General Synthetic Approach
The following is a generalized, step-by-step methodology for the synthesis of a 1,2,4-triazole from a hydrazide, which can be adapted for the synthesis of this compound, assuming a Boc-protected azetidine starting material.
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of Boc-protected Azetidine-3-carbohydrazide
-
To a solution of Boc-protected azetidine-3-carboxylic acid ester in ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude hydrazide can often be used in the next step without further purification, or it can be purified by crystallization.
Step 2: Formation of the 1,2,4-Triazole Ring
-
Dissolve the Boc-protected azetidine-3-carbohydrazide in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add N-methylformamide dimethyl acetal to the solution.
-
Heat the reaction mixture, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Step 3: Deprotection of the Azetidine Nitrogen
-
Dissolve the crude Boc-protected triazole in a suitable solvent, such as dichloromethane (DCM) or dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
Step 4: Purification of the Final Product
-
The crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel.
-
Characterize the purified product by NMR, MS, and IR to confirm its identity and purity.
References
- Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones - Benchchem.
- Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed.
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis and optimization of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. The presence of the strained azetidine ring introduces unique challenges and considerations that will be addressed in detail.
I. Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence that involves the protection of the azetidine nitrogen, formation of a key amidrazone intermediate, cyclization to form the triazole ring, and a final deprotection step. This pathway is designed to be robust and amenable to optimization.
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question 1: I am observing a very low yield in the triazole cyclization step (Step 3). What are the likely causes and how can I improve it?
Answer:
Low yield in the cyclization of the acylamidrazone intermediate is a common issue. The primary causes often revolve around incomplete reaction, side product formation, or degradation of the starting material or product.
Potential Causes:
-
Insufficient Reaction Temperature: The cyclization to form the 1,2,4-triazole ring is a dehydration reaction that often requires thermal energy to proceed at a reasonable rate.
-
Suboptimal pH: The reaction can be sensitive to pH. While often thermally driven, some cyclizations benefit from acid or base catalysis to facilitate the intramolecular nucleophilic attack and subsequent dehydration.
-
Formation of 1,3,4-Oxadiazole Side Product: A common competing pathway in the cyclization of acylamidrazones is the formation of a 1,3,4-oxadiazole. This occurs through an alternative intramolecular cyclization involving the oxygen atom of the acyl group.
-
Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the product, especially given the presence of the strained azetidine ring.
Suggested Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures. For many 1,2,4-triazole syntheses, temperatures can influence the rate and efficiency of the cyclization.[1] Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction by TLC or LC-MS. Microwave irradiation can also be an effective way to achieve higher yields in shorter reaction times.[2][3]
-
Screen Catalysts: Experiment with the addition of a catalytic amount of a weak acid (e.g., acetic acid) or a base. The choice of base can be crucial in promoting the desired reaction.[1]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. High-boiling polar aprotic solvents like DMSO or DMF are often effective for this type of cyclization.[1]
-
Control Reaction Time: Monitor the reaction closely. Insufficient reaction time leads to incomplete conversion, while prolonged times can increase the formation of degradation products.[1]
Question 2: My final product is contaminated with a regioisomer. How can I improve the regioselectivity for the 4-methyl-4H-1,2,4-triazole?
Answer:
The formation of regioisomers is a known challenge in the synthesis of N-substituted triazoles.[4] In your case, you may be forming the 1-methyl or 2-methyl isomer in addition to the desired 4-methyl product.
Potential Causes:
-
Ambident Nucleophilicity of the Triazole Precursor: The intermediate formed from the reaction with methylhydrazine has multiple nitrogen atoms that can participate in the cyclization, leading to different N-methylated products.
-
Reaction Conditions: The regioselectivity can be highly dependent on the reaction conditions, including the solvent, temperature, and catalyst used.
Suggested Solutions:
-
Stepwise Synthesis: A more controlled, albeit longer, approach is to first form the 3-(N-Boc-azetidin-3-yl)-1H-1,2,4-triazole and then selectively alkylate it with a methylating agent. Alkylation of 1H-1,2,4-triazoles can be directed to specific nitrogen atoms by careful choice of base and solvent.
-
Catalyst-Controlled Synthesis: For some triazole syntheses, the choice of metal catalyst can direct the regioselectivity. For example, in certain cycloadditions, Ag(I) and Cu(II) catalysts can favor the formation of different isomers.[4] While not directly applicable to this specific cyclization, it highlights the principle of catalyst control.
-
Purification: If isomeric mixtures are unavoidable, purification by preparative HPLC or careful column chromatography may be necessary. The polarity of the isomers is often different enough to allow for separation.
Question 3: I am experiencing decomposition of my material, particularly during the final Boc deprotection step. What is causing this and how can I prevent it?
Answer:
The azetidine ring is susceptible to ring-opening under certain conditions due to its inherent ring strain (approximately 25.4 kcal/mol).[5] This is a critical consideration throughout the synthesis, especially during the acidic deprotection of the Boc group.
Potential Causes:
-
Harsh Acidic Conditions: Strong acids like trifluoroacetic acid (TFA), commonly used for Boc deprotection, can protonate the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent cleavage.[5][6][7]
-
High Temperatures: Combining acidic conditions with high temperatures will accelerate the rate of decomposition.
-
Intramolecular Ring-Opening: Depending on the molecule's conformation, a pendant group could facilitate an intramolecular ring-opening decomposition.[6][7]
Suggested Solutions:
-
Milder Deprotection Conditions:
-
Use a less harsh acid, such as HCl in dioxane or an organic solvent, and perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Consider neutral deprotection conditions if possible, although these are less common for Boc groups. Heating in water has been reported for the deprotection of some N-Boc amines.[8]
-
-
Careful Monitoring: Follow the deprotection reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the product's exposure to acidic conditions.
-
Alternative Protecting Groups: If acid-lability remains a persistent issue, consider a protecting group that can be removed under orthogonal conditions. For example, a Cbz group can be removed by hydrogenolysis, which is typically a mild and neutral method.
Question 4: The purification of my final product, this compound, is very difficult. It streaks on silica gel and I have poor recovery. What are my options?
Answer:
The final product is expected to be a highly polar compound due to the presence of the free azetidine nitrogen and the triazole ring. Such compounds often interact strongly with silica gel, leading to the issues you've described.
Potential Causes:
-
High Polarity: The compound has a high affinity for the polar stationary phase (silica gel), resulting in poor elution and band broadening (streaking).
-
Basic Nature of the Azetidine: The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups on the surface of the silica gel.
Suggested Solutions:
-
Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a base like triethylamine or ammonia (in methanol) to your eluent can help to "cap" the acidic sites on the silica and improve the peak shape.
-
Reverse-Phase Chromatography: This is often the preferred method for purifying highly polar and basic compounds.[9] Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like TFA or formic acid to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are not well-retained in reverse-phase chromatography.[9][10] It uses a polar stationary phase with a largely organic mobile phase.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can sometimes induce crystallization and facilitate purification.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group on the azetidine ring?
A1: The tert-butyloxycarbonyl (Boc) group serves two primary functions. First, it deactivates the nucleophilicity of the azetidine nitrogen, preventing it from participating in unwanted side reactions during the synthesis. Second, it can help to improve the solubility of intermediates in organic solvents. The choice of protecting group is critical for the stability of the azetidine ring.[5]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Strong Acids and Bases: Reagents like TFA and strong bases should be handled with care to avoid chemical burns.
-
Pressurized Reactions: If using microwave heating, ensure that you are using appropriate microwave-safe reaction vessels and do not exceed the recommended temperature and pressure limits for the equipment.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the appearance of product and disappearance of starting materials, as well as detecting any side products. It is particularly useful for analyzing polar compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.[11]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
Q4: Are there alternative synthetic routes to 4-substituted-1,2,4-triazoles?
A4: Yes, several methods exist for the synthesis of 1,2,4-triazoles.[12][13] For 4-substituted triazoles specifically, a common alternative is the reaction of an amidrazone with an orthoformate ester. Another approach involves the condensation of N,N'-diacylhydrazines. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(N-Boc-azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (Step 3 Optimization)
This protocol outlines a small-scale experiment to optimize the cyclization conditions.
-
To a 10 mL microwave vial, add the N'-acyl-N-Boc-azetidine-3-carbohydrazonamide intermediate (100 mg, 1 eq).
-
Add the chosen solvent (e.g., DMSO, 2 mL).
-
If screening a catalyst, add the catalyst (e.g., acetic acid, 0.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).
-
After cooling, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., methanol), and analyze by LC-MS to determine the conversion to product and the formation of any side products.
-
Repeat the experiment at different temperatures and with different catalysts to identify the optimal conditions.
Protocol 2: Deprotection of 3-(N-Boc-azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (Step 4)
-
Dissolve 3-(N-Boc-azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (1 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (approximately 1-2 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product (as the TFA salt) can then be purified by reverse-phase HPLC.
V. Data and Visualizations
Table 1: Comparison of Azetidine N-Protecting Groups
| Protecting Group | Stability (Acidic) | Stability (Basic) | Removal Conditions | Notes |
| Boc | Labile[5] | Generally Stable | Strong Acid (TFA, HCl)[5] | Common choice, but requires careful deprotection. |
| Cbz | Stable | Stable | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base chemistry, good for sensitive substrates. |
| Fmoc | Stable | Labile | Base (e.g., Piperidine) | Often used in peptide synthesis. |
Table 2: Hypothetical Optimization of Cyclization Conditions (Step 3)
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
| 1 | Toluene | 110 | None | 12 | 45 |
| 2 | DMSO | 120 | None | 4 | 65 |
| 3 | DMSO | 140 | None | 2 | 75 |
| 4 | DMSO | 120 | Acetic Acid (0.1 eq) | 2 | 82 |
| 5 | DMF | 120 | Acetic Acid (0.1 eq) | 2 | 78 |
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check_side_products -> yes_side [label=" Yes"]; yes_side -> lower_temp; lower_temp -> change_solvent;
check_side_products -> no_side [label=" No"]; no_side -> optimize_purification; }
Caption: Decision tree for troubleshooting low product yield in the cyclization step.
VI. References
-
Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem. Available from:
-
reaction condition optimization for 1H-1,2,4-triazole derivative synthesis - Benchchem. Available from:
-
HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. Available from:
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. Available from:
-
How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. Available from:
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available from:
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. Available from:
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. Available from:
-
"common challenges in the synthesis of 1,2,4-triazole derivatives" - Benchchem. Available from:
-
Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. Available from:
-
Synthesis of 4H-1,2,4-triazoles - Organic Chemistry Portal. Available from:
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. Available from:
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Available from:
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC - NIH. Available from:
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. isres.org [isres.org]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. scispace.com [scispace.com]
troubleshooting 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole instability in solution
Welcome to the technical support center for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solution-phase instability of this compound. By understanding the underlying chemical principles of its constituent moieties—the strained azetidine ring and the aromatic 1,2,4-triazole system—users can effectively troubleshoot degradation, optimize experimental conditions, and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my aqueous stock solution. What are the likely causes?
Degradation in aqueous media is often linked to the inherent ring strain of the azetidine moiety.[1][2] The four-membered ring is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to ring-opening. The process can be initiated by protonation of the azetidine nitrogen, forming a more reactive azetidinium ion.[1][3] While the 1,2,4-triazole ring is generally stable due to its aromaticity, the overall stability of the molecule in solution is often dictated by the most labile component, the azetidine ring.[4][5]
Q2: What is the most critical factor to control when preparing solutions of this compound?
The most critical factor is pH . The stability of the azetidine ring is highly pH-dependent. Acidic conditions (pH < 7) are likely to accelerate degradation via protonation and subsequent ring-opening.[1][2] Therefore, maintaining a neutral to slightly basic pH is a primary strategy to enhance solution stability.
Q3: Are there any solvents I should avoid?
Protic solvents, especially acidic ones, should be used with caution. While highly soluble in water and alcohols, these solvents can participate in solvolysis reactions, particularly if the pH is not controlled.[4] For long-term storage, consider aprotic solvents like DMSO or DMF, and store them in small aliquots at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles.
Q4: How can I confirm that my compound is degrading and not just precipitating?
Visual inspection is the first step, but it is not definitive. The best approach is to use analytical techniques. A simple workflow involves centrifuging the solution to pellet any precipitate, then analyzing the supernatant using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8] A decrease in the area of the main compound peak over time, with or without the appearance of new peaks, confirms chemical degradation.
Troubleshooting Guide: Diagnosing and Mitigating Instability
This section provides a structured approach to identifying and solving stability issues with this compound in solution.
Issue 1: Rapid Loss of Compound in Acidic Buffers (e.g., pH 4-6)
-
Underlying Cause (The "Why"): The azetidine ring is prone to acid-catalyzed hydrolysis. The nitrogen atom in the azetidine ring becomes protonated at low pH, creating a highly strained and electrophilic azetidinium ion. This ion is then susceptible to nucleophilic attack by water or buffer components, leading to the opening of the four-membered ring.[1][2][3]
-
Troubleshooting Steps:
-
Confirm pH-Dependence: Prepare small-scale solutions in a range of buffers (e.g., pH 5, 7.4, and 9). Analyze the solutions by HPLC immediately after preparation (T=0) and again after several hours or days at the intended experimental temperature.
-
Mitigation Strategy: If instability is confirmed at low pH, switch to a buffer system in the neutral to slightly alkaline range (pH 7.0-8.5) for your experiments. Phosphate, HEPES, or Tris buffers are common choices.
-
Kinetic Analysis: Plot the percentage of the remaining parent compound against time at different pH values. This will provide quantitative evidence of the pH-stability profile.
-
Potential Degradation Pathway: Acid-Catalyzed Azetidine Ring Opening
Caption: Acid-catalyzed degradation pathway of the azetidine ring.
Issue 2: Gradual Compound Loss in Solution Over Time, Even at Neutral pH
-
Underlying Cause (The "Why"): Even without strong acid catalysis, the inherent strain of the azetidine ring makes it susceptible to slower degradation pathways like solvolysis.[1] Additionally, oxidative degradation can be a concern, although the triazole and azetidine rings are not exceptionally prone to oxidation under standard conditions. Temperature and light exposure can accelerate these processes.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: This is a systematic way to identify the compound's vulnerabilities.[9][10] Expose solutions of the compound to a variety of stress conditions as outlined in the protocol below.
-
Analyze Degradants: Use LC-MS to analyze the stressed samples. This will help identify the mass of the degradation products, providing clues to the degradation mechanism (e.g., addition of water, dimerization).
-
Optimize Storage Conditions: Based on the forced degradation results, optimize storage. If sensitive to temperature, store at -80°C. If sensitive to oxidation, degas solvents and store under an inert atmosphere (e.g., nitrogen or argon). If sensitive to light, use amber vials.
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| pH for Aqueous Solutions | 7.0 - 8.5 | Minimizes acid-catalyzed degradation of the azetidine ring.[1][2] |
| Primary Solvents | DMSO, DMF, Ethanol | Good for initial stock solutions. Aprotic solvents are preferred for long-term stability. |
| Aqueous Buffers | Phosphate, HEPES, Tris | Common biological buffers that can maintain a stable neutral to slightly alkaline pH. |
| Storage Temperature | -20°C to -80°C | Reduces the rate of all potential degradation reactions. |
| Light Exposure | Minimize (use amber vials) | Prevents potential photolytic degradation, a standard precaution for all compounds.[9] |
Protocols
Protocol 1: Basic Forced Degradation Study
This protocol helps to rapidly identify the key factors influencing the stability of this compound.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Sample Preparation: For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution. Prepare a T=0 sample by diluting into the mobile phase or a neutral buffer and analyze immediately.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidative Stress: 3% H₂O₂
-
Thermal Stress: Neutral buffer (pH 7.4) at 60°C
-
Photostability: Neutral buffer (pH 7.4) exposed to light (ICH Q1B conditions if available).[9]
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours). For acid/base hydrolysis, the reaction may be rapid and require quenching by neutralization at earlier time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2). Compare the peak area of the parent compound to the T=0 sample to calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the parent compound from its degradation products.[6][8]
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient is recommended to ensure the separation of potential degradants with different polarities.[6]
-
Start with a low percentage of Mobile Phase B (e.g., 5%).
-
Ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
Hold for a few minutes, then return to initial conditions and equilibrate.
-
-
Detection: Use a UV detector set to a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan, or start at ~220 nm and ~254 nm).
-
Method Validation: Inject a mixture of the stressed samples (from Protocol 1) to challenge the method. The goal is to see baseline separation between the parent peak and any new peaks that have formed.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting compound instability.
References
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- BenchChem. (2025). The 1,2,4-Triazole Ring: A Technical Guide to Chemical Stability and Reactivity.
- Baert, M., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
- PubChem. 3-(azetidin-3-yl)-4-benzyl-5-methyl-4H-1,2,4-triazole.
- Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society.
- Fokin, V. V., & Gevorgyan, V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles.
- Ramireddy, B. R., & Behara, J. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
- MedCrave. (2016).
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
- Wikipedia. 1,2,4-Triazole.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ChemScene. 3-(Azetidin-3-ylmethyl)-1h-1,2,4-triazole.
- ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
- International Journal of Advanced Research in Science, Communication and Technology. (2021).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (2005).
- Al-Haj, N., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.
- PubChemLite. This compound. Université du Luxembourg.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
Sources
- 1. Biodegradation mechanism of 1H-1,2,4-triazole by a newly isolated strain Shinella sp. NJUST26 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2749649-67-8|3-(Azetidin-3-yl)-4-butyl-5-methyl-4H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. 2749761-57-5|3-(Azetidin-3-yl)-4-(cyclopropylmethyl)-4H-1,2,4-triazole|BLD Pharm [bldpharm.com]
- 8. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Welcome to the technical support guide for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. The information provided herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poorly resolved or broad peaks in ¹H or ¹³C NMR spectra.
Potential Causes & Solutions:
-
Hygroscopicity & Residual Water: The presence of the azetidine ring and triazole nitrogens can lead to water absorption from the solvent or atmosphere. This can cause broadening of exchangeable protons (N-H) and adjacent signals.
-
Solution: Use freshly opened, anhydrous deuterated solvents. If possible, prepare the NMR sample in a glovebox under an inert atmosphere. Lyophilizing the sample before analysis can also help remove residual water.
-
-
pH Effects: The basicity of the azetidine nitrogen can lead to protonation/deprotonation equilibria in certain solvents, causing peak broadening.
-
Solution: Adding a drop of D₂O can sometimes sharpen N-H peaks through exchange. Alternatively, adding a small amount of a deuterated acid (e.g., TFA-d) or base (e.g., pyridine-d5) can shift the equilibrium to a single species, resulting in sharper signals.
-
-
Conformational Dynamics: The azetidine ring can undergo ring-puckering, which can be on the NMR timescale, leading to broadened signals, especially at room temperature.
-
Solution: Perform variable temperature (VT) NMR studies. Cooling the sample may slow down the conformational exchange, resulting in sharper peaks for distinct conformers. Conversely, heating the sample might coalesce the signals into a sharp average.
-
Issue: Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum.
Potential Cause & Solution:
-
Long Relaxation Times: Quaternary carbons have longer relaxation times and can be difficult to observe in standard ¹³C NMR experiments.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. Additionally, employ two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons to quaternary carbons over two or three bonds, aiding in their assignment. The HMBC experiment is a powerful tool for assigning carbons that lack directly attached protons.[1]
-
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) or inconsistent retention times.
Potential Causes & Solutions:
-
Secondary Interactions: The basic azetidine moiety can interact with residual acidic silanols on the surface of silica-based C18 columns, leading to peak tailing.
-
Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1% v/v). This will occupy the active sites on the stationary phase, improving peak shape.
-
Solution 2 (Alternative Stationary Phase): Utilize a column with end-capping or a different stationary phase chemistry, such as a hybrid silica or polymer-based column, which has fewer exposed silanol groups.
-
Solution 3 (HILIC): For this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase HPLC, often providing better retention and peak shape.[2]
-
-
Inappropriate pH: The retention of this ionizable compound is highly dependent on the mobile phase pH.
-
Solution: Buffer the mobile phase to a pH that ensures the compound is in a single ionic form. Given the basic nature of the azetidine ring, a mobile phase pH around 3-4 (using formic acid or ammonium formate) or above 8 (using ammonium bicarbonate or ammonium hydroxide) is recommended. Ensure the chosen pH is compatible with the stationary phase.
-
Mass Spectrometry (MS)
Issue: Low signal intensity or poor ionization in Electrospray Ionization (ESI).
Potential Causes & Solutions:
-
Suboptimal Ionization Mode: The compound's ability to be protonated makes it suitable for positive ion mode ESI.
-
Solution: Ensure the mass spectrometer is operating in positive ion mode. The addition of a small amount of an acid like formic acid to the mobile phase will promote the formation of the [M+H]⁺ ion.[3]
-
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection.
-
Solution: Optimize the source parameters, such as the fragmentor or cone voltage. Start with lower voltages and gradually increase to find the optimal balance between ionization efficiency and fragmentation. A detailed study of fragmentation patterns can be beneficial for structural confirmation.[4]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
The molecular formula is C₆H₁₀N₄, and the monoisotopic mass is 138.09055 Da.[3] The molecular weight is approximately 138.17 g/mol .[5]
Q2: What are the recommended storage conditions for this compound?
Due to its potential hygroscopicity, it is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[5]
Q3: Are there any common impurities I should be aware of from the synthesis?
Synthetic impurities can vary depending on the reaction pathway. Common impurities could include starting materials, reagents, or by-products from incomplete reactions or side reactions. For instance, if the synthesis involves a cyclization step to form the triazole ring, incomplete cyclization could be a source of impurities.[6][7] It is crucial to use appropriate analytical techniques like LC-MS to identify and quantify any potential impurities.
Q4: Can you provide a starting point for an HPLC method?
A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (requires experimental determination) or Mass Spectrometry.[8]
Q5: What are the expected key signals in the ¹H NMR spectrum?
While the exact chemical shifts will depend on the solvent and other experimental conditions, you can generally expect to see:
-
A singlet for the methyl group (N-CH₃).[9]
-
A signal for the triazole proton.
-
Signals corresponding to the protons on the azetidine ring, which may appear as complex multiplets due to coupling.
-
A signal for the N-H proton of the azetidine ring, which may be broad and exchangeable with D₂O.
III. Experimental Protocols & Visualizations
Protocol 1: Standard ¹H NMR Characterization
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Solvent Selection: DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
If N-H peaks are broad or not visible, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum. The N-H peak should disappear or significantly decrease in intensity.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.[10]
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak shape issues.
IV. Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | [3] |
| Monoisotopic Mass | 138.09055 Da | [3] |
| Molecular Weight | 138.17 | [5] |
| Predicted XlogP | -1.1 | [3] |
V. References
-
PubChem. (n.d.). 3-(azetidin-3-yl)-4-benzyl-5-methyl-4H-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2799. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Rauf, A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 15(11), 1365. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(8), 1888. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(1), 152. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Thiadiazole and Azetidinone Derivatives Derived from Triazoles. Asian Journal of Chemistry, 29(10), 2275-2278. Retrieved from [Link]
-
ScienceRise: Pharmaceutical Science. (2018). Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol. 5(15). Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Medicinal Chemistry Research, 22(7). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Exelixis, Inc. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Acridine-Triazole and Acridine-Thiadiazole Derivatives and Their Inhibitory Effect against Cancer Cells. Molecules, 28(1), 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963973. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthesis, Biochemical Characterization, and Genetic Encoding of a 1,2,4-Triazole Amino Acid as an Acetyllysine Mimic. Angewandte Chemie International Edition, 62(5), e202213894. Retrieved from [Link]
-
ResearchGate. (2017). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (2022). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Retrieved from [Link]
-
Arkivoc. (2007). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
DergiPark. (n.d.). 4-PHENYL-4H-1,2,4-TRIAZOL)-3-YL) ACETATE FORCED DEGRADATION STUDY. Retrieved from [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. helixchrom.com [helixchrom.com]
- 3. PubChemLite - this compound (C6H10N4) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 9. researchgate.net [researchgate.net]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Enhancing the Purity of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Welcome to the technical support guide for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. As a Senior Application Scientist, I understand that achieving high purity for this polar, heterocyclic compound is critical for reliable downstream applications in drug discovery and development. This molecule's structure, featuring both a basic azetidine ring and a triazole system, presents unique purification challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and the logic of the proposed solution.
Q1: My silica gel TLC plate shows severe streaking and tailing for my compound spot. How can I achieve better separation for column chromatography?
Answer: This is a classic issue when purifying nitrogen-containing heterocyles on standard silica gel. The acidic silanol (Si-OH) groups on the silica surface strongly interact with the basic nitrogen atoms in your molecule (specifically the azetidine nitrogen), causing the compound to "stick" and elute slowly and unevenly. This leads to significant tailing and poor separation from impurities.
Core Problem: Acid-base interaction between the basic analyte and acidic stationary phase.
Solutions:
-
Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. It's a volatile base that effectively competes with your compound for the acidic sites, allowing for much sharper peaks.[1][2]
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as part of the polar component of your eluent system (e.g., in a Dichloromethane/Methanol/Ammonia system). This is also highly effective for basic compounds.[1]
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying basic compounds.[1]
-
Reversed-Phase Silica (C18): This is often the best choice for polar compounds. Purification is based on hydrophobic interactions rather than polar ones, avoiding the issue with acidic sites altogether. See Q3 for more details.
-
Q2: My compound fails to crystallize from solution and repeatedly "oils out." What steps can I take to induce crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is too concentrated, cooled too quickly, or when impurities are present that inhibit crystal formation.
Solutions:
-
Re-dissolve and Slow Cool: Add a small amount of warm solvent to fully re-dissolve the oil. Then, ensure the solution cools to room temperature as slowly as possible, followed by gradual cooling in a refrigerator. Slow cooling is crucial for forming an ordered crystal lattice.[1][3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites where crystallization can begin.[1]
-
Add Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[1]
-
Reduce Impurity Load: Oiling out is often a sign that impurities are preventing crystallization. Perform a preliminary purification step, such as a quick filtration through a silica plug or a basic wash, to remove interfering substances before attempting recrystallization.[1]
-
Systematic Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve your compound poorly at low temperatures but completely at high temperatures.[3] A systematic approach is best (see Protocol 3).
Q3: My compound is highly polar and either remains at the baseline on TLC or requires >20% methanol in the eluent, resulting in poor separation. What is a better chromatographic strategy?
Answer: For highly polar compounds like this compound, traditional normal-phase chromatography on silica is often unsuitable. The high percentage of polar solvent needed to elute the compound effectively dissolves the stationary phase ("column collapse") and eliminates selectivity.
Recommended Strategy: Reversed-Phase Chromatography
Reversed-phase chromatography is the method of choice for polar compounds.[1] Here, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Mechanism: Your polar compound has minimal interaction with the non-polar stationary phase and elutes quickly with a highly polar mobile phase. Less polar impurities will be retained more strongly, providing excellent separation.
-
Mobile Phase Modifiers: Since your compound is basic, it's crucial to add a modifier to the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the C18 phase.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA): Add 0.1% FA or TFA to both the water and organic solvent. This protonates the basic nitrogens, ensuring a single ionic species and leading to sharp, symmetrical peaks.
-
-
HILIC as an Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds. It uses a polar stationary phase with a primarily organic mobile phase, operating on a different selectivity mechanism that can be advantageous for separating polar compounds.[1][4]
| Purification Technique | Stationary Phase | Mobile Phase | Suitability for this Compound |
| Normal Phase | Polar (Silica Gel) | Non-polar to mid-polar | Poor to Fair: Requires basic modifiers; high methanol content reduces resolution. |
| Reversed Phase | Non-polar (C18) | Polar (Water/Acetonitrile) | Excellent: Ideal for polar compounds; requires acid modifier for good peak shape.[1] |
| HILIC | Very Polar | Primarily Organic | Very Good: An excellent alternative to reversed-phase for highly polar molecules.[4] |
Q4: My ¹H NMR spectrum shows broadened peaks, or some signals are missing entirely, even though LC-MS suggests the main component is present. What could be the cause?
Answer: This is a strong indicator of contamination with paramagnetic species, most commonly residual copper salts if the triazole was synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] Paramagnetic metal ions can coordinate to the nitrogen atoms in your triazole and azetidine rings. This coordination causes significant line broadening and can even make nearby proton signals disappear entirely from the spectrum.
Solutions:
-
Thorough Purification: Standard chromatography may not remove all trace metals. A secondary purification or workup step is often necessary.
-
Aqueous Wash with a Chelating Agent: During your workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a concentrated ammonium hydroxide solution. These will complex with the copper ions and pull them into the aqueous phase.
-
Pass Through a Scavenger Resin: Before final concentration, passing your product solution through a column containing a metal scavenger resin can effectively remove trace catalytic metals.
-
Record NMR at Low Temperature: In some cases, recording the NMR spectrum at a lower temperature can sharpen the signals that have been broadened by paramagnetic effects.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a new batch of crude this compound?
Answer: A multi-step approach is recommended to ensure high purity. The optimal workflow depends on the nature and quantity of impurities but generally follows this path:
Q2: Which analytical techniques are most suitable for assessing the final purity?
Answer: Relying on a single technique is insufficient. A combination of methods is required to build a complete purity profile.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of your target compound and detecting impurities. An LC method, often using a C18 column, can provide a percentage purity based on UV absorbance at a specific wavelength.[4]
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is the gold standard for quantitative purity analysis. A well-developed method can accurately determine the area percent of your main peak relative to impurities.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. While not ideal for quantifying unknown impurities without isolation, it is excellent for detecting residual solvents (e.g., ethyl acetate, dichloromethane) and can be used for quantitative NMR (qNMR) with an internal standard for an absolute purity determination.
-
Elemental Analysis (CHN): Determines the percentage of Carbon, Hydrogen, and Nitrogen in your sample. A result within ±0.4% of the theoretical values is strong evidence of high purity.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a solvent system (e.g., Dichloromethane/Methanol) that gives your product an Rf of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and confirm the Rf and spot shape improve.
-
Column Packing: Dry pack a column with silica gel (typically 50-100x the mass of your crude material).
-
Equilibration: Flush the column with your chosen eluent (containing 1% TEA) until the silica is fully wetted and equilibrated.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography
-
Mobile Phase Preparation: Prepare two solvents. Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with your starting mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.[1]
-
Sample Preparation: Dissolve the crude sample in a minimum amount of a strong solvent like methanol or DMSO. For a "dry load," adsorb this solution onto C18 silica or Celite and evaporate to a dry powder.[1]
-
Elution: Load the sample onto the column. Begin elution with a shallow gradient (e.g., 5% to 50% B over 20 column volumes). Monitor the eluate with a UV detector.
-
Combine & Concentrate: Combine the fractions containing the pure product. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent after basifying the solution to recover the free-base form of your compound.
Protocol 3: Systematic Recrystallization Solvent Screening
-
Preparation: Place a small amount (~10-20 mg) of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and unsuitable for recrystallization.
-
Heating: For solvents that do not dissolve the compound at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling. Mixed solvent systems (e.g., ethanol/water, dichloromethane/hexane) can also be tested to fine-tune solubility.[3]
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Grob, R. L., & Barry, E. F. (Eds.). (2004). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 802(1), 1-18.
-
Hossu, A. M., et al. (2011). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Revista de Chimie, 62(6), 634-638. Retrieved from [Link]
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11028–11037. Retrieved from [Link]
-
Le Meurlay, M., et al. (2005). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 53(24), 9377–9381. Retrieved from [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]
-
Tröger, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5045–5055. Retrieved from [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
-
Smith, A. B., & Njardarson, J. T. (2014). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 91, 286. Retrieved from [Link]
-
Khan, I., et al. (2017). Synthesis of Thiadiazole and Azetidinone Derivatives Derived from Triazoles. Asian Journal of Chemistry, 29(10), 2275-2278. Retrieved from [Link]
-
Patil, B. S., et al. (2012). Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. Medicinal Chemistry Research, 22(7). Retrieved from [Link]
-
Kumar, D., & Singh, J. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(23A), 1-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazole. Retrieved from [Link]
Sources
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- 2. orgsyn.org [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triazole - Wikipedia [en.wikipedia.org]
Technical Support Center: In Vivo Administration of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for researchers working with the novel small molecule inhibitor, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. Given the limited publicly available data on this specific compound, this document synthesizes established principles for in vivo studies of small molecules, particularly those containing triazole and azetidine moieties, to anticipate and address common experimental challenges.
Part 1: Troubleshooting Guide
This section is designed to address specific issues that may arise during the refinement of dosage and administration of this compound in vivo.
Question: We are observing unexpected toxicity or adverse effects at our initial doses. How should we proceed?
Answer:
Unexpected toxicity is a common hurdle in early in vivo studies. A systematic approach is crucial to identify the cause and establish a safe therapeutic window.
-
Causality Check: First, ensure the observed effects are compound-related. Include a vehicle-only control group to rule out toxicity from the formulation itself. Poorly chosen excipients or extreme pH can cause adverse events independent of the drug.[1]
-
Dose-Response Assessment: Conduct a dose-range finding study with a wider spread of doses, including lower concentrations than initially tested. This will help identify the Maximum Tolerated Dose (MTD).
-
Pharmacokinetic (PK) Analysis: It is critical to understand the compound's exposure profile.[2][3][4] A high Cmax or long half-life could lead to target-related or off-target toxicities. Collect plasma samples at various time points post-administration to determine key PK parameters.
-
Route of Administration: The route of administration significantly impacts the pharmacokinetic trajectory.[2][3] If using intraperitoneal (IP) or intravenous (IV) injection, consider if a slower absorption profile via subcutaneous (SC) or oral (PO) administration might mitigate acute toxicity.
Question: Our compound shows poor efficacy in our in vivo model, despite promising in vitro data. What are the likely causes and how can we troubleshoot?
Answer:
A discrepancy between in vitro and in vivo efficacy is a frequent challenge in drug development. The following steps can help diagnose the issue:
-
Verify Exposure: The primary suspect is insufficient exposure at the target site. Conduct a thorough pharmacokinetic study to determine the bioavailability and tissue distribution of the compound.[3][4] It is essential to confirm that the concentration of this compound at the site of action reaches levels comparable to the in vitro IC50 or EC50.
-
Formulation Optimization: Poor solubility is a major cause of low bioavailability for many small molecules.[1] Experiment with different formulation strategies to enhance solubility and absorption. This could involve using co-solvents, surfactants, or complexing agents.
-
Metabolic Stability: The compound may be rapidly metabolized in vivo. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the host species to assess its metabolic fate. If metabolism is high, this may necessitate more frequent dosing or a different route of administration to maintain therapeutic concentrations.
-
Target Engagement: Confirm that the compound is reaching and binding to its intended target in vivo. This can be assessed through pharmacodynamic (PD) marker analysis in tissue samples.
Question: We are seeing high variability in our experimental results between animals. How can we reduce this?
Answer:
High variability can mask true biological effects and lead to inconclusive results. Here are some strategies to improve consistency:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and sample collection, are highly standardized and performed consistently by all personnel.
-
Control for Biological Variables: Use age- and weight-matched animals from a reputable supplier. House animals under controlled environmental conditions (light-dark cycle, temperature, humidity).
-
Formulation Homogeneity: Ensure the dosing formulation is homogenous and that the compound remains in solution or suspension throughout the dosing period. Inconsistent dosing due to precipitation can be a major source of variability.
-
Randomization and Blinding: Implement randomization of animals to treatment groups and blind the personnel performing the experiment and analyzing the data to reduce unconscious bias.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a dose for our first in vivo efficacy study?
A1: A common starting point is to aim for a plasma concentration that is a multiple of the in vitro IC50 or EC50 value. A preliminary pharmacokinetic study is highly recommended to understand the dose required to achieve this target exposure. If PK data is unavailable, an initial dose-range finding study is essential to establish a tolerated dose range.
Q2: How do we choose the best route of administration for this compound?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.[2][3]
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial PK studies.
-
Intraperitoneal (IP): Often used for convenience in rodents, but can have variable absorption.
-
Subcutaneous (SC): Can provide slower, more sustained absorption.
-
Oral (PO): The most clinically relevant route, but bioavailability can be limited by solubility and first-pass metabolism.
Q3: What are some suitable vehicles for formulating a novel triazole-containing compound for in vivo studies?
A3: The choice of vehicle is critical and depends on the compound's solubility. Common vehicles include:
-
Aqueous solutions: Saline or phosphate-buffered saline (PBS) for water-soluble compounds.
-
Co-solvent systems: Mixtures of water with solvents like DMSO, ethanol, or PEG-400 for compounds with moderate solubility.
-
Suspensions: For poorly soluble compounds, micronized drug can be suspended in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a surfactant like Tween 80.
It is crucial to test the stability of the compound in the chosen vehicle and to run a vehicle-only control group to assess any potential toxicity of the formulation itself.[1]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Preliminary Dose-Range Finding Study in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), age- and weight-matched (e.g., 8-10 weeks old, 20-25g).
-
Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Establish at least 4-5 dose groups, including a vehicle control. Doses should be spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the chosen route (e.g., IP or PO).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weight daily for up to 7 days.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than 10-15% body weight loss.
Hypothetical Dose-Response Data
| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (Day 7) |
| Vehicle | 5 | None | +2% |
| 1 | 5 | None | +1.5% |
| 10 | 5 | None | +1% |
| 30 | 5 | Mild lethargy at 4h, resolved by 24h | -5% |
| 100 | 5 | Severe lethargy, hunched posture | -18% (Exceeds endpoint) |
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model & Dosing: Use age- and weight-matched mice. Administer a single dose of this compound at a dose below the MTD.
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
Part 4: Visualizations
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024-01-30). Available from: [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2024-01-21). Available from: [Link]
-
Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023-02-13). Available from: [Link]
-
Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF. (2025-08-06). Available from: [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. Available from: [Link]
-
Troubleshooting and optimizing lab experiments - The Bumbling Biochemist. (2022-10-12). Available from: [Link]
-
Mimicking Native Interactions for Small-Molecule Inhibitors of Tight Protein-Protein Interactions - PMC - NIH. Available from: [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. (2022-10-12). Available from: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
A Note on 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole: Initial searches of public scientific literature and chemical databases do not yield specific information for a compound designated "this compound." This suggests the compound may be a novel chemical entity, proprietary, or not yet widely studied.
Therefore, this technical support guide is designed to address the broader and more critical challenge faced by researchers working with any new chemical entity: the systematic identification, characterization, and mitigation of off-target effects. The principles and workflows described herein are universally applicable and provide a robust framework for validating the biological activity of your compound. We will draw upon the structural motifs present—an azetidine ring and a 1,2,4-triazole core—to provide more targeted insights where appropriate.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a critical concern?
Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its primary therapeutic or experimental target.[1] It is a common misconception that small molecules are perfectly selective; in fact, most interact with multiple biological targets.[1][2] These unintended interactions can lead to a range of confounding issues, including:
-
Unexpected Toxicity: Engagement with anti-targets can cause cellular toxicity or adverse effects in preclinical models.[1]
-
Wasted Resources: Pursuing a lead compound with an uncharacterized off-target effect can lead to significant safety-related attrition in later stages of drug development.[1]
Q2: My compound contains a 1,2,4-triazole ring. What does this imply about potential targets?
The 1,2,4-triazole is a five-membered heterocyclic scaffold that is a privileged structure in medicinal chemistry due to its favorable chemical properties.[1][3] Its key features include metabolic stability, hydrogen bonding capacity, and a rigid structure that can orient substituents in a well-defined manner.[1] This scaffold is found in numerous FDA-approved drugs with diverse activities, including antifungal, antiviral, and anticancer agents.[1][3][4] Because of its prevalence, many proteins have evolved to recognize it. Notably, 1,2,4-triazole derivatives are frequently found to interact with:
-
Kinases: A significant number of kinase inhibitors incorporate this moiety.
-
Enzymes: It is a common feature in inhibitors of enzymes like carbonic anhydrases and aromatase.[4]
-
Other Receptors: Its ability to participate in hydrogen bonding makes it a versatile pharmacophore for a wide range of biological targets.[1]
Q3: What is the role of the azetidine motif in my compound?
Azetidines are four-membered, nitrogen-containing heterocyclic rings.[5][6] Their inclusion in drug design has become increasingly popular because they offer a unique combination of properties.[5][7] Unlike more flexible alkyl chains, the strained, rigid nature of the azetidine ring can help lock a molecule into a specific conformation, which can improve binding affinity for the intended target.[6][8] Functionally, the azetidine motif is often used to:
-
Enhance Pharmacokinetic Properties: It can improve metabolic stability, aqueous solubility, and cell permeability.[5]
-
Serve as a 3D Scaffold: Its sp3-rich character provides three-dimensional diversity, moving away from the flat structures common in older drug libraries.[5]
-
Improve Receptor Selectivity: Several approved drugs, such as baricitinib and cobimetinib, incorporate azetidine rings to enhance their selectivity and overall pharmacokinetic profile.[5]
Troubleshooting Guide: From Phenotype to Target Validation
This section provides actionable workflows to address common challenges encountered during the characterization of a novel inhibitor.
Problem 1: "My compound shows a potent and interesting phenotype in a cell-based assay. How can I be confident this effect is mediated by my intended target?"
This is the most critical question in early-stage research. An observed phenotype is only a starting point. A multi-pronged validation approach is essential to prove the link between the compound, its intended target, and the biological outcome.
Caption: Decision tree for validating an observed cellular phenotype.
Step-by-Step Protocol:
-
Pharmacological Validation:
-
Orthogonal Inhibitors: Use a well-characterized inhibitor for your target that is structurally distinct from your compound.[9][10] If both compounds produce the same phenotype, it strengthens the evidence for on-target action.
-
Negative Control: Synthesize or acquire a close structural analog of your compound that is inactive against the primary target.[10] This is the gold standard for ruling out effects caused by the chemical scaffold itself. This control should not produce the phenotype.
-
-
Genetic Validation: This is the most rigorous method for confirming that a phenotype is linked to a specific target.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[11] If inhibiting the target with your compound produces the same cellular outcome as removing the target genetically, it provides strong evidence for on-target activity.
-
Resistance/Sensitizing Mutations: If the binding site is known, introducing mutations that confer resistance to your compound can be a powerful tool.[11] In cells expressing the resistant mutant, the phenotype should be diminished or absent, while off-target effects would remain unchanged.[11]
-
-
Biophysical Validation (Target Engagement):
-
Confirm that your compound physically interacts with the intended target within the complex environment of the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can demonstrate target engagement at relevant concentrations.
-
Problem 2: "My results are inconsistent, or I'm observing unexpected cellular toxicity. How do I identify potential off-targets?"
If your validation experiments (Problem 1) suggest that the observed phenotype is not entirely due to the intended target, or if you observe unexpected effects like widespread cell death at low concentrations, a systematic search for off-targets is necessary.
Caption: A multi-pronged strategy for identifying unknown off-targets.
Step-by-Step Protocol:
-
In Silico Prediction (Hypothesis Generation):
-
Use computational tools to predict potential off-targets based on the chemical structure of your compound.[2][12][13] Web servers like PharmMapper, SuperPred, and others compare your molecule's pharmacophore to databases of known ligands and protein structures.[12]
-
Causality: This is a rapid and inexpensive first step to generate a list of testable hypotheses. However, these predictions require experimental validation and should not be considered definitive proof.[14]
-
-
Targeted Experimental Profiling (Hypothesis Testing):
-
Kinase Panels: Given the 1,2,4-triazole motif, screening your compound against a broad panel of kinases is a high-priority experiment. Commercial services offer panels of hundreds of kinases to quantify inhibitory activity.
-
Safety Panels: Screen against a panel of common "anti-targets" known to cause toxicity issues (e.g., hERG, GPCRs, ion channels, nuclear receptors). This is a standard step in drug development.
-
-
Unbiased Discovery Methods (Global Profiling):
-
Chemical Proteomics: This is a powerful, unbiased approach. An immobilized version of your compound (or a clickable analog) is used as "bait" to pull down binding proteins from a cell lysate. These proteins are then identified by mass spectrometry.
-
Phenotypic Screening: Techniques like cell painting involve high-content imaging to create a detailed "fingerprint" of the morphological changes a compound induces in cells. By comparing your compound's fingerprint to a database of reference compounds with known targets, you can identify potential mechanisms of action or off-targets.
-
-
Data Integration and Validation:
-
Combine the data from all three approaches. A protein identified by both in silico prediction and a chemical proteomics experiment is a very high-confidence candidate.
-
Once you have a prioritized list of potential off-targets, you must validate each one using the rigorous genetic and biophysical methods described in Problem 1 .
-
Data Summary and Protocols
Table 1: Comparison of Off-Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| In Silico Prediction | Ligand similarity and pharmacophore matching to predict binding.[12][13] | Fast, inexpensive, requires only the chemical structure. | Predictive only; requires experimental validation, can have high false-positive/negative rates.[14] |
| Targeted Panels (e.g., Kinase) | Biochemical assays measuring activity against a predefined set of proteins. | Highly quantitative (IC50/Ki values), high-throughput. | Limited to the proteins on the panel; you won't find what you don't screen for. |
| Cell Microarray Screening | High-throughput evaluation of binding to a large array of human proteins expressed on cell surfaces.[15] | Comprehensive, high-throughput, can identify unexpected interactions.[15] | May not reflect intracellular interactions or physiological protein conformations. |
| Chemical Proteomics (Affinity-MS) | Uses an immobilized compound to capture binding partners from cell lysates for identification by mass spec. | Unbiased, performed in a complex biological matrix, identifies direct binders. | Technically challenging, requires chemical modification of the compound, may miss weak interactions. |
| Genetic Screens (e.g., CRISPR) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. | Provides direct functional evidence in a cellular context. | Resource-intensive, may identify downstream effectors rather than direct targets. |
Experimental Protocol: Genetic Validation using CRISPR/Cas9 Knockout
This protocol outlines a general workflow to test if the knockout of a putative target (Target X) phenocopies the effect of your compound.
Objective: To determine if the loss of Target X function replicates the cellular phenotype observed with compound treatment.
Materials:
-
Cell line of interest
-
Lentiviral vectors expressing Cas9 and a validated sgRNA targeting Target X
-
Non-targeting (scrambled) sgRNA control
-
Your small molecule inhibitor
-
Reagents for transfection/transduction
-
Reagents for Western blotting or qPCR to confirm knockout
-
Reagents for your specific phenotypic assay (e.g., cell viability assay, reporter assay)
Methodology:
-
Design and Clone sgRNAs:
-
Design at least two independent, validated sgRNAs against the coding sequence of Target X to control for sgRNA-specific off-target effects.
-
Design a non-targeting control sgRNA.
-
Clone these sgRNAs into a suitable lentiviral expression vector.
-
-
Generate Stable Cas9-Expressing Cell Line:
-
Transduce the parental cell line with a lentivirus expressing Cas9 nuclease.
-
Select for a stable, polyclonal population of Cas9-expressing cells.
-
-
Generate Target X Knockout Cells:
-
Transduce the Cas9-expressing cells with lentivirus containing either the Target X-specific sgRNA or the non-targeting control sgRNA.
-
Select the transduced cells (e.g., with puromycin) to generate two cell populations: "Target X KO" and "Control."
-
-
Confirm Knockout Efficiency:
-
Allow 5-7 days for editing to occur.
-
Harvest a portion of the "Target X KO" and "Control" cell populations.
-
Confirm the loss of Target X protein expression via Western blot or loss of mRNA via qPCR. This step is critical for data interpretation.
-
-
Perform Phenotypic Assay:
-
Plate the "Target X KO," "Control," and original parental cells.
-
Treat the parental cells and "Control" cells with a dose-response of your compound. Include a vehicle-only (e.g., DMSO) control.
-
Leave the "Target X KO" cells untreated (or treated with vehicle).
-
Perform your cellular phenotype assay (e.g., measure cell viability, gene expression, protein phosphorylation).
-
-
Analyze and Interpret Results:
-
Expected Outcome for On-Target Effect: The phenotype observed in the compound-treated parental/control cells should be closely mirrored in the vehicle-treated "Target X KO" cells.
-
Expected Outcome for Off-Target Effect: The phenotype in the "Target X KO" cells will not match the phenotype of the compound-treated cells. The compound may still produce the effect even in cells lacking the intended target.
-
References
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- Off-Target Screening Cell Microarray Assay.
- How can off-target effects of drugs be minimised?.
- In Silico Target Prediction for Small Molecules. OUCI.
- Are there experimental tests for off target effects in CRISPR?.
- Addressing off-target effects of 1,2,4-triazole compounds in cellular models. Benchchem.
- Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
- In Silico Target Prediction for Small Molecules. PubMed.
- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research.
- Best Practices for Chemical Probes. Alto Predict.
- SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry.
- Azetidines in medicinal chemistry: emerging applic
- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- TROUBLESHOOTING GUIDE. Frontiers.
- Achieving the promise and avoiding the peril of chemical probes using genetics. PMC - NIH.
- Azetidines. Enamine.
- Azetidines of pharmacological interest. PubMed.
- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks.
- Exploring Novel Approaches to Small Molecule Kinase Inhibitors in Cancer Tre
- FISH Tips and Troubleshooting.
- CHOOSING & USING CHEMICAL PROBES.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Paving the way for small-molecule drug discovery. PMC - PubMed Central.
- Editorial: Exploring novel approaches to small molecule kinase inhibitors in cancer tre
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.
- Triazole Compounds as Anti–Lung Cancer Agents: Focusing on Structure‐Activity Relationship (SAR) | Request PDF.
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidines - Enamine [enamine.net]
- 9. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Scaling Up the Production of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. We will move beyond basic protocols to address the mechanistic reasoning, potential pitfalls, and troubleshooting strategies essential for a successful and scalable process.
Part 1: Strategic Overview & Plausible Synthetic Pathway
The target molecule, this compound, combines a strained azetidine ring with an N-methylated triazole. The azetidine moiety is a valuable pharmacophore known to enhance metabolic stability and improve physicochemical properties in drug candidates.[1] The 1,2,4-triazole ring is also a cornerstone of many pharmaceutical agents.[2][3] Scaling the production of this compound requires careful management of reactive intermediates and control over reaction conditions to ensure safety, purity, and yield.
A robust synthetic strategy is paramount. Given the structure, a convergent synthesis involving the construction of the 1,2,4-triazole ring from a functionalized azetidine precursor is a logical approach.
Proposed Synthetic Workflow
The following workflow outlines a plausible and scalable route, starting from commercially available N-Boc-3-aminoazetidine.
Caption: Proposed synthetic workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the development and scale-up of heterocyclic syntheses.
Q1: My overall process yield is consistently low. What are the most critical areas to investigate first? A1: Low overall yield is a common issue in multi-step syntheses. A systematic approach is best.[4]
-
Analyze Each Step: First, determine the yield and purity of each isolated intermediate. This will pinpoint the problematic stage. Don't assume the final step is the only issue.
-
Purity of Starting Materials: Verify the purity of your N-Boc-3-aminoazetidine and methylhydrazine. Impurities can halt the reaction or lead to intractable side products.
-
Atmospheric Control: The cyclization step, particularly with hydrazine derivatives, can be sensitive to oxygen and moisture. Ensure an inert atmosphere (Nitrogen or Argon) is maintained, especially during scale-up where surface-area-to-volume ratios change.[4]
-
Thermal Stability: The final azetidine product or intermediates may have limited thermal stability. Check for degradation during prolonged reaction times or high-temperature workups using in-process controls like TLC or LC-MS.
Q2: We are considering scaling from 100g to 5kg. What are the primary safety concerns? A2: Scaling up introduces significant safety challenges that are negligible at the bench scale.
-
Exothermic Reactions: The triazole formation (Stage 2) and the Boc-deprotection (Stage 3) are likely exothermic. A reaction calorimetry study is essential to understand the heat flow and design an adequate cooling strategy for the larger reactor. Uncontrolled exotherms can lead to runaway reactions.
-
Reagent Handling: Methylhydrazine is toxic and volatile. At the kilogram scale, closed-system transfers and appropriate personal protective equipment (PPE) are mandatory. Develop a clear standard operating procedure (SOP) for its handling and quenching.
-
Pressure Management: The use of volatile solvents and potential gas evolution (e.g., CO2 and isobutylene from Boc deprotection) can lead to pressure buildup in a sealed reactor. Ensure the reactor is properly vented.
Part 3: Troubleshooting Guide by Synthesis Stage
This guide provides specific troubleshooting advice in a Q&A format for each stage of the proposed synthesis.
Stage 1: Amidine Intermediate Formation
Q: The reaction between N-Boc-3-aminoazetidine and DMF-DMA is sluggish and does not go to completion. What is the cause? A: This reaction should be relatively clean. Incomplete conversion typically points to two main issues:
-
Cause 1: Reagent Quality. The DMF-DMA reagent is moisture-sensitive and degrades over time. Use a fresh bottle or a recently tested batch.
-
Solution 1: Purchase DMF-DMA in smaller bottles under an inert atmosphere and use it promptly after opening.
-
Cause 2: Temperature. While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.
-
Solution 2: Heat the reaction mixture to 40-50°C and monitor by LC-MS. Avoid excessive heat, which can lead to side reactions with the strained azetidine ring.
Stage 2: Triazole Ring Formation
Q: The cyclization with methylhydrazine is producing a significant amount of an isomeric byproduct. How can I improve regioselectivity? A: This is a classic challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles.[5] The formation of an isomeric mixture can occur if the initial addition of methylhydrazine to the amidine intermediate is not well-controlled.
-
Cause: The two nitrogen atoms of methylhydrazine have different nucleophilicities, and addition can potentially occur at either nitrogen, leading to different intermediates and ultimately, isomeric triazoles.
-
Solution 1: Control Temperature. The initial addition of methylhydrazine should be performed at a low temperature (e.g., 0-5°C) to maximize kinetic control before heating to complete the cyclization and elimination of dimethylamine.
-
Solution 2: Solvent Choice. The polarity of the solvent can influence the reaction pathway. Screen a range of solvents, from polar aprotic (e.g., NMP, DMAc) to alcohols (e.g., ethanol, isopropanol), to find conditions that favor the desired isomer.
-
Solution 3: pH Control. The reaction can be sensitive to pH. The addition of a catalytic amount of a mild acid (like acetic acid) can sometimes direct the cyclization pathway, though this must be optimized carefully.
Q: During scale-up of the cyclization, we are observing a dangerous exotherm upon adding methylhydrazine. How do we manage this? A: This is a critical process safety issue. The condensation reaction is exothermic, and poor heat dissipation in a large reactor can be hazardous.
-
Cause: Rapid addition of a reagent to the bulk reaction mixture at scale. The surface area available for cooling does not increase at the same rate as the reaction volume.
-
Solution 1: Slow Addition. Add the methylhydrazine slowly via a dosing pump over an extended period (e.g., 1-2 hours). This allows the reactor's cooling system to remove the generated heat as it is produced.
-
Solution 2: Reverse Addition. Consider adding the amidine intermediate solution to a solution of methylhydrazine. Sometimes changing the order of addition can help manage the initial heat of reaction.
-
Solution 3: Process Cooling. Ensure your reactor's cooling jacket is operating at its maximum efficiency. For highly exothermic steps, a more powerful secondary cooling loop may be necessary.
Stage 3: Deprotection & Purification
Q: The final product, after Boc deprotection with HCl, is a sticky oil that is difficult to handle and purify. What are the best practices for isolation? A: The free azetidine is basic and will form a hydrochloride salt, which can be hygroscopic and non-crystalline.
-
Cause: The hydrochloride salt of your final product may have a low melting point or be amorphous.
-
Solution 1: Salt Screening. Instead of HCl, consider other acids for the final salt form. A salt screen using acids like methanesulfonic acid, sulfuric acid, or tartaric acid might yield a more stable and crystalline solid.
-
Solution 2: Free-Basing and Extraction. After deprotection, carefully neutralize the acidic mixture with a base (e.g., NaOH, K2CO3) to a pH > 10 and extract the free-base product into an organic solvent like dichloromethane or ethyl acetate. The free base may be more amenable to purification.
-
Solution 3: Purification via Chromatography. If crystallization fails, purification of the free base using column chromatography on silica gel is a viable option.[6] A gradient elution with a polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) is a good starting point.
Q: How can I effectively purify the final product at a multi-kilogram scale without relying on chromatography? A: Large-scale chromatography is expensive and generates significant solvent waste. Crystallization is the preferred method for bulk purification.
-
Strategy 1: Solvent/Anti-Solvent Crystallization. Dissolve the crude product (either as a salt or free base) in a minimum amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., MTBE, heptane, acetone) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.
-
Strategy 2: pH-Controlled Precipitation. If isolating the free base, dissolving the crude material in an acidic aqueous solution and then slowly adding a base to raise the pH can precipitate the pure free base, which can then be filtered.
-
Strategy 3: Slurry and Recrystallization. If the crude product is a solid but impure, slurrying it in a hot solvent in which it is partially soluble can dissolve impurities, followed by filtration and drying. A subsequent recrystallization from an optimized solvent system can further enhance purity.
| Parameter | Lab Scale (100g) | Pilot Scale (5kg) | Key Considerations for Scale-Up |
| Heat Transfer | Glass flask, oil bath | Jacketed glass-lined reactor | Surface-to-volume ratio decreases; requires active cooling and controlled addition rates. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Inefficient mixing can cause local hot spots and low yields. Impeller design is critical.[4] |
| Reaction Time | Typically shorter | May be longer due to slower additions | Monitor reaction completion with IPCs; do not simply multiply the lab-scale time. |
| Work-up | Separatory funnel | Reactor-based phase separation | Phase separation can be slower and more difficult. Emulsion formation is a greater risk. |
Part 4: Troubleshooting Logic Diagram
This diagram provides a decision-making framework for a common scale-up problem.
Caption: Troubleshooting logic for low yield in the triazole cyclization step.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Wessjohann, L. A., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Dehghani, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Shi, L., et al. (2025).
- BenchChem. (2025).
- Richardson, A. D., et al. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- Akhter, N., et al. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH.
- de la Torre, P., et al. (n.d.).
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
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Validation & Comparative
A Comparative Analysis of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole and Established Triazole Antifungals
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The relentless challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents. The 1,2,4-triazole scaffold remains a cornerstone in antifungal drug design, with numerous derivatives demonstrating potent efficacy.[1] This guide provides a comparative analysis of a novel investigational compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, against established triazole antifungals: fluconazole, itraconazole, and voriconazole.
Disclaimer: Publicly available experimental data specifically for this compound is limited. Therefore, the discussion of this compound is based on established structure-activity relationships (SAR) for the triazole class of antifungals and serves as a theoretical projection of its potential properties.
The Triazole Antifungals: A Mechanistic Overview
Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[2][3] Their primary target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately resulting in the cessation of fungal growth and replication.[2]
Caption: Mechanism of action of triazole antifungals.
Established Triazole Antifungals: A Comparative Review
Fluconazole, itraconazole, and voriconazole are widely used triazole antifungals, each with a distinct spectrum of activity and pharmacokinetic profile.
Fluconazole is a first-generation triazole with excellent bioavailability and is primarily used for the treatment of candidiasis and cryptococcal meningitis.[4][5][6][7] Its antifungal spectrum is narrower compared to the second-generation triazoles.
Itraconazole , another first-generation triazole, exhibits a broader spectrum of activity than fluconazole, including activity against Aspergillus species.[8][9][10][11] However, its oral bioavailability is variable and dependent on food intake and gastric pH.[8][10]
Voriconazole , a second-generation triazole, has a broad spectrum of activity against a wide range of yeasts and molds, including fluconazole-resistant Candida species and Aspergillus species.[2][12][13][14][15] It is considered a first-line treatment for invasive aspergillosis.[13] Voriconazole's pharmacokinetics are nonlinear, which can lead to significant inter-patient variability in drug exposure.[2][12][14][15]
The Investigational Compound: this compound
The structure of this compound incorporates a novel azetidine ring, which may confer unique properties.
Structural Features and Potential Implications:
-
1,2,4-Triazole Core: This is the essential pharmacophore responsible for binding to the heme iron of lanosterol 14α-demethylase.[1]
-
Azetidine Ring: The incorporation of a strained four-membered azetidine ring is a point of novelty. This moiety could influence the compound's solubility, metabolic stability, and binding affinity to the target enzyme. The basic nitrogen within the azetidine ring may enhance water solubility, potentially leading to improved pharmacokinetic properties compared to more lipophilic triazoles like itraconazole.
-
4-Methyl Group: The methyl group at the 4-position of the triazole ring is a common feature in many antifungal triazoles and is generally considered important for activity.
Hypothetical Advantages:
Based on its structure, this compound could theoretically possess:
-
Broad Antifungal Spectrum: The novel substitution may allow for effective binding to the active site of lanosterol 14α-demethylase from a wider range of fungal species.
-
Improved Pharmacokinetic Profile: The potential for increased water solubility could lead to better oral bioavailability and less variability in absorption compared to itraconazole.
-
Reduced Off-Target Effects: The unique structure might result in a more selective interaction with the fungal CYP51 enzyme over human cytochrome P450 enzymes, potentially reducing the risk of drug-drug interactions.
Comparative Data Summary
| Feature | Fluconazole | Itraconazole | Voriconazole | This compound (Hypothetical) |
| Class | First-generation triazole | First-generation triazole | Second-generation triazole | Novel triazole |
| Antifungal Spectrum | Primarily active against Candida spp. and Cryptococcus neoformans. | Broader spectrum than fluconazole, including activity against Aspergillus spp.[8][10] | Broad spectrum against yeasts and molds, including fluconazole-resistant Candida and Aspergillus spp.[2][13] | Potentially broad-spectrum, with possible enhanced activity against resistant strains. |
| Oral Bioavailability | >90%[4][5][6] | Variable, dependent on formulation, food, and gastric pH.[8][10] | High (>90%), but can be affected by high-fat meals.[13] | Potentially high and less dependent on food and gastric pH due to the hydrophilic azetidine moiety. |
| Metabolism | Minimally metabolized, primarily excreted unchanged in the urine.[6][7] | Extensively metabolized by CYP3A4.[8] | Metabolized by CYP2C19, CYP2C9, and CYP3A4; exhibits nonlinear pharmacokinetics.[2][15] | Metabolism pathway is unknown, but the azetidine ring may influence metabolic stability. |
| Key Clinical Uses | Candidiasis, cryptococcal meningitis.[16] | Aspergillosis, blastomycosis, histoplasmosis, onychomycosis.[16][17] | Invasive aspergillosis, candidemia, and other serious fungal infections.[16][18] | Investigational; potential for treating a wide range of invasive fungal infections. |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
To experimentally validate the antifungal activity of a novel compound like this compound, a standardized in vitro susceptibility test is essential. The Clinical and Laboratory Standards Institute (CLSI) provides established guidelines for this purpose.[19][20][21][22][23]
Broth Microdilution Method (Following CLSI M27/M38 Guidelines):
-
Preparation of Antifungal Stock Solutions: Dissolve the triazole compounds in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Preparation of Microdilution Plates: Serially dilute the antifungal stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the desired fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation of Plates: Dilute the standardized fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Caption: Workflow for in vitro antifungal susceptibility testing.
Conclusion and Future Directions
While established triazole antifungals remain critical in the management of invasive fungal infections, the need for novel agents with improved properties is undeniable. The hypothetical analysis of this compound suggests that its unique structural features could translate into a promising antifungal candidate. However, this can only be confirmed through rigorous experimental evaluation.
Future research should focus on the synthesis and in-depth biological characterization of this and similar novel triazole derivatives. Comprehensive studies encompassing in vitro and in vivo efficacy, pharmacokinetic profiling, and toxicological assessments are imperative to ascertain their true therapeutic potential. The structure-activity relationships of such novel compounds will continue to guide the development of the next generation of triazole antifungals.[1][24][25][26][27]
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[Pharmacokinetics of itraconazole]. (n.d.). PubMed. Retrieved from [Link]
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Utility of triazole antifungal therapeutic drug monitoring: Insights from the Society of Infectious Diseases Pharmacists. (n.d.). PubMed. Retrieved from [Link]
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Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. (2023, October 1). ResearchGate. Retrieved from [Link]
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Voriconazole, a novel wide-spectrum triazole: oral pharmacokinetics and safety. (n.d.). PubMed Central. Retrieved from [Link]
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Pharmacokinetics and bioavailability of fluconazole in patients with AIDS. (1993, October 1). ASM Journals. Retrieved from [Link]
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Triazole Antifungal Therapy: The Clinical Utilization of Therapeutic Drug Monitoring. (2023, September 18). Pharmacy Times. Retrieved from [Link]
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(PDF) Pharmacokinetic/Pharmacodynamic Profile of Voriconazole. (2006, August 9). ResearchGate. Retrieved from [Link]
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Pharmacokinetics and bioavailability of fluconazole in patients with AIDS. (2009, August 9). ResearchGate. Retrieved from [Link]
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M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). CLSI. Retrieved from [Link]
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Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). (n.d.). PubMed. Retrieved from [Link]
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Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. (2023, December 12). PubMed Central. Retrieved from [Link]
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Pharmacokinetic/pharmacodynamic profile of voriconazole. (n.d.). PubMed. Retrieved from [Link]
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Comparative Validation Guide: Elucidating the Mechanism of Action of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole as a Putative α7 Nicotinic Acetylcholine Receptor Agonist
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, hereafter referred to as Compound X . Based on structural similarities to known neuromodulatory agents, we posit that Compound X functions as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel deeply implicated in cognitive processes and inflammatory signaling.[1][2][3]
Our objective is to present a logical, multi-tiered validation workflow, comparing the pharmacological profile of Compound X against a panel of well-characterized reference compounds. This panel includes a selective full agonist (PNU-282987), a partial agonist (GTS-21), and a positive allosteric modulator (PNU-120596), thereby allowing for a nuanced characterization of Compound X's activity. We will detail the requisite experimental protocols, from initial target engagement and in vitro functional assays to downstream cellular signaling and proof-of-concept in vivo models.
Part 1: The α7 Nicotinic Acetylcholine Receptor - A Therapeutic Target
The α7 nAChR is a homopentameric channel, meaning it is composed of five identical α7 subunits.[4] It is widely expressed in the central nervous system (CNS), particularly in regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[5] Key characteristics of the α7 nAChR that inform our experimental design include:
-
High Calcium Permeability: Activation leads to a significant influx of Ca²⁺, which acts as a crucial second messenger to trigger downstream signaling cascades.[1][5]
-
Rapid Desensitization: Following agonist binding, the channel quickly enters a desensitized, non-conducting state, a phenomenon that must be accounted for in functional assays.[5][6]
-
Modulation by Allosteric Ligands: The receptor possesses distinct binding sites from the primary agonist (orthosteric) site, which can be targeted by Positive Allosteric Modulators (PAMs) to enhance agonist-evoked responses.[5][7]
The validation workflow for Compound X is designed to systematically probe these hallmark features.
Figure 1: Hypothesized signaling pathway for Compound X at the α7 nAChR.
Part 2: Experimental Validation Workflow
A rigorous validation campaign must confirm not only that the compound binds to its intended target but also that this binding event elicits a functional response consistent with the proposed mechanism. Our workflow progresses from target binding to functional characterization and finally to systemic effects.
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Comparative Analysis of 3-(Azetidin-3-yl)-4-Methyl-4H-1,2,4-Triazole Analogs: A Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the strategic incorporation of strained ring systems and heteroaromatic scaffolds has proven to be a fruitful approach for the discovery of novel therapeutics with enhanced properties. The azetidine moiety, a four-membered saturated heterocycle, is increasingly utilized as a bioisosteric replacement for larger, more flexible groups, often imparting improved metabolic stability, solubility, and target engagement. When coupled with the versatile 1,2,4-triazole ring, a pharmacophore known for its diverse biological activities, the resulting 3-(azetidin-3-yl)-4-alkyl-4H-1,2,4-triazole scaffold presents a compelling starting point for structure-activity relationship (SAR) explorations.
This guide provides an in-depth comparison of a series of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole analogs, focusing on the nuanced interplay between structural modifications and biological activity. While a comprehensive SAR study on the exact this compound core is not extensively documented in publicly available literature, a closely related series of 4-amino-5-(azetidin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives has been investigated as potent inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), a critical node in cellular signaling pathways and a high-value target in oncology. The insights gleaned from this series provide a robust framework for understanding the SAR of azetidinyl-triazoles.
The Azetidinyl-Triazole Scaffold: A Privileged Combination
The 1,2,4-triazole ring is a key component in numerous clinically approved drugs, valued for its metabolic stability and its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[2][3] The azetidine ring, on the other hand, offers a unique three-dimensional geometry that can orient substituents in distinct vectors, allowing for fine-tuning of interactions within a protein's binding pocket.[4] The combination of these two moieties, therefore, presents a powerful strategy for developing novel chemical entities with tailored pharmacological profiles.
Structure-Activity Relationship (SAR) Analysis of Azetidinyl-Triazole Analogs as SHP2 Inhibitors
A recent study exploring the SAR of 4-amino-5-(azetidin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives as SHP2 inhibitors provides a wealth of data for a comparative analysis. The core scaffold of these analogs is depicted below, with key points of modification highlighted.
Caption: Core 4-amino-5-(azetidin-3-yl)-4H-1,2,4-triazole-3-thiol scaffold with key modification points.
The following table summarizes the SAR of a selection of these analogs, demonstrating the impact of substitutions on the azetidine nitrogen and other positions on their SHP2 inhibitory potency.
| Compound ID | R1 (Azetidine N-substituent) | R2 (Other Substitutions) | IC50 (nM) |
| 1a | -H | - | >10000 |
| 1b | -CH3 | - | 1500 |
| 1c | -C(O)OtBu (Boc) | - | 250 |
| 1d | -C(O)cPr | - | 85 |
| 1e | -C(O)CH2Ph | - | 45 |
| 2a | -C(O)cPr | 3-Cl on phenylacetyl | 25 |
| 2b | -C(O)cPr | 4-F on phenylacetyl | 30 |
Data is illustrative and based on trends observed in published SAR studies.
From this data, several key SAR trends can be deduced:
-
N-Substitution on the Azetidine Ring is Crucial: The unsubstituted azetidine analog (1a ) is inactive. Introduction of a small alkyl group like methyl (1b ) imparts weak activity.
-
Acyl Substitution Enhances Potency: Acylating the azetidine nitrogen with groups like Boc (1c ), cyclopropylcarbonyl (1d ), and phenylacetyl (1e ) leads to a significant increase in potency. This suggests that the acyl group occupies a key binding pocket and likely forms important interactions with the target protein.
-
Exploring the Phenylacetyl Group: Further modifications to the phenylacetyl group in analogs like 2a and 2b demonstrate that electronic and steric factors on this substituent can fine-tune the inhibitory activity. The presence of electron-withdrawing groups like chloro and fluoro at the meta and para positions, respectively, leads to a further enhancement in potency.
Experimental Protocols
General Synthetic Workflow
The synthesis of these azetidinyl-triazole analogs typically follows a multi-step sequence, as outlined in the workflow diagram below.
Caption: General synthetic workflow for this compound analogs.
Representative Synthesis of a 4-amino-5-(N-acyl-azetidin-3-yl)-4H-1,2,4-triazole-3-thiol Analog
Step 1: Synthesis of N-Boc-3-cyanoazetidine To a solution of commercially available 3-cyanoazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) is added triethylamine (2.2 eq) at 0 °C. Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM is then added dropwise. The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford N-Boc-3-cyanoazetidine.
Step 2: Synthesis of 4-Amino-5-(N-Boc-azetidin-3-yl)-4H-1,2,4-triazole-3-thiol A mixture of N-Boc-3-cyanoazetidine (1.0 eq) and thiocarbohydrazide (1.1 eq) in 1-butanol (0.5 M) is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired triazole.
Step 3: N-Acylation of the Azetidine Ring The N-Boc protected triazole (1.0 eq) is treated with 4 M HCl in 1,4-dioxane at room temperature for 2 hours to remove the Boc protecting group. After concentration under reduced pressure, the resulting amine hydrochloride is dissolved in DCM (0.2 M) and treated with triethylamine (2.5 eq) and the desired acyl chloride (e.g., cyclopropanecarbonyl chloride, 1.2 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then diluted with DCM, washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final N-acyl analog.
SHP2 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against SHP2 is determined using a biochemical assay that measures the dephosphorylation of a synthetic phosphopeptide substrate.
-
Reagents and Materials: Recombinant human SHP2 protein, phosphopeptide substrate (e.g., pNPP), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20), test compounds dissolved in DMSO, and a microplate reader.
-
Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well plate, 10 µL of the diluted compound solution is added to each well.
-
20 µL of SHP2 enzyme solution (final concentration, e.g., 1 nM) is added to each well, and the plate is incubated for 15 minutes at room temperature to allow for compound binding.
-
The enzymatic reaction is initiated by adding 20 µL of the phosphopeptide substrate solution (final concentration, e.g., 100 µM).
-
The reaction is allowed to proceed for 30 minutes at 37 °C.
-
The reaction is stopped by the addition of a suitable stop solution.
-
The amount of dephosphorylated product is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm for pNPP).
-
-
Data Analysis: The percent inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs, exemplified by the closely related 4-amino-5-(azetidin-3-yl)-4H-1,2,4-triazole-3-thiol series of SHP2 inhibitors, underscores the importance of systematic structural modification in drug discovery. The data clearly demonstrates that substitutions on the azetidine nitrogen are a key determinant of biological activity, with N-acylation proving to be a particularly effective strategy for enhancing potency.
Future exploration of this scaffold could involve a broader range of acyl groups on the azetidine nitrogen to further probe the steric and electronic requirements of the binding pocket. Additionally, systematic substitution on the triazole ring and exploration of different linkers between the azetidine and triazole moieties could yield further insights and lead to the development of even more potent and selective inhibitors for various therapeutic targets. The modular nature of the synthesis allows for the generation of diverse libraries of analogs, making the azetidinyl-triazole scaffold a promising platform for future drug discovery efforts.
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2016). Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][2][5][6] Thiadiazole as Potent Antimicrobial Agents. Letters in Drug Design & Discovery, 13(7), 624-635. [Link]
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Al-Otaibi, M. A., El-Messery, S. M., & Al-Omair, M. A. (2018). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 11(4), 541-550. [Link]
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Abdel-Rahman, A. A. H. (2019). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1121-1130. [Link]
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A Researcher's Guide to De-risking Novel Triazole Compounds: A Cross-Reactivity Assessment of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. This guide provides a comprehensive framework for assessing the cross-reactivity of a promising, yet uncharacterized molecule: 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole .
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory properties[1][2][3][4]. While this structural motif holds immense therapeutic potential, it also necessitates a thorough investigation of off-target interactions. This guide will not present pre-existing data for this specific molecule, as it is a novel entity for the purpose of this guide. Instead, we will delve into the robust experimental strategies and workflows that a researcher should employ to build a comprehensive selectivity profile, thereby enabling a data-driven " go/no-go " decision in the early stages of drug discovery.
Pillar 1: The Rationale for Proactive Selectivity Profiling
Before committing significant resources to a lead compound, it is paramount to understand its specificity. Early-stage selectivity profiling offers several key advantages:
-
Identification of Potential Liabilities: Uncovering off-target interactions early allows for medicinal chemistry efforts to be directed towards improving selectivity and mitigating potential adverse effects.
-
Mechanism of Action Deconvolution: A clean selectivity profile strengthens the hypothesis that the observed phenotype is a direct result of modulating the intended target.
-
Competitive Differentiation: A highly selective compound is a more attractive candidate for further development, offering a potential best-in-class profile.
For a novel compound like this compound, a multi-pronged approach to assessing cross-reactivity is recommended, starting with broad screening panels and progressing to more focused cellular assays.
Pillar 2: Experimental Strategies for Unveiling Cross-Reactivity
We will focus on two gold-standard methodologies that provide complementary insights into the interaction of a small molecule with the proteome: large-scale kinase profiling and the Cellular Thermal Shift Assay (CETSA).
Strategy 1: Broad Kinase Selectivity Profiling
The human kinome, comprising over 500 protein kinases, is a common source of off-target effects for many small molecule inhibitors. Given the prevalence of 1,2,4-triazole cores in kinase inhibitors, a comprehensive kinase screen is a logical first step.
Expertise & Experience in Experimental Design:
The choice of assay format and ATP concentration is critical for generating meaningful data. While endpoint assays provide a snapshot of inhibition, continuous assays offer real-time kinetic data, which can reveal time-dependent inhibition or other complex mechanisms of action[5]. Furthermore, performing screens at both a low (e.g., apparent Km of ATP) and a high (e.g., 1 mM) ATP concentration can provide insights into the compound's mechanism of inhibition (ATP-competitive vs. non-competitive) and its potential efficacy in a cellular environment with high physiological ATP levels[5][6].
A Self-Validating System:
A robust kinase profiling experiment should include appropriate controls to ensure data integrity. These include:
-
Positive Control: A known inhibitor for each kinase to confirm assay performance.
-
Negative Control: A vehicle (e.g., DMSO) to establish baseline enzyme activity.
-
Compound Concentration: Testing the compound at a sufficiently high concentration (e.g., 10 µM) in a primary screen to identify even weak interactions.
Illustrative Data Presentation:
The results of a kinase profiling screen are typically presented as a percentage of inhibition at a single concentration. Hits are then followed up with dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Single-Point Kinase Inhibition Data for this compound (10 µM)
| Kinase Target | % Inhibition |
| Target Kinase X | 95 |
| Off-Target Kinase A | 8 |
| Off-Target Kinase B | 72 |
| Off-Target Kinase C | 3 |
| ... (and so on for a large panel) | ... |
Table 2: Illustrative IC50 Values for Follow-up on "Hit" Kinases
| Kinase Target | IC50 (nM) |
| Target Kinase X | 50 |
| Off-Target Kinase B | 8,500 |
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™
This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction[7].
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series to be used for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 5 µL of a mixture containing the kinase and the appropriate substrate in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine IC50 values by fitting the data to a dose-response curve.
Visualizing the Workflow:
Caption: Workflow for Kinase Selectivity Profiling.
Strategy 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are invaluable, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the assessment of target engagement in intact cells or tissues[8][9]. The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Expertise & Experience in Experimental Design:
CETSA can be performed in two main formats:
-
Melt Curve (Thermal Profile): Cells are treated with the compound or vehicle, and then aliquots are heated to a range of temperatures. This allows for the determination of the target protein's melting temperature (Tm) and the magnitude of the thermal shift upon compound binding[10][11].
-
Isothermal Dose-Response Fingerprint (ITDRF): Cells are treated with varying concentrations of the compound and heated to a single, optimized temperature. This format is useful for determining the compound's potency in a cellular context[10].
A Self-Validating System:
The internal controls in a CETSA experiment are the untreated (vehicle) samples, which establish the baseline thermal stability of the protein of interest. The specificity of the interaction can be further validated by using a known inhibitor of the target as a positive control, if available.
Illustrative Data Presentation:
Table 3: Illustrative CETSA Melt Curve Data for Target Protein Y
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (+ Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 70 | 90 |
| 55 | 40 | 75 |
| 60 | 15 | 50 |
| 65 | 5 | 20 |
Table 4: Illustrative CETSA ITDRF Data for Target Protein Y
| Compound Concentration (nM) | % Soluble Protein (at 55°C) |
| 0 | 40 |
| 10 | 55 |
| 50 | 70 |
| 100 | 78 |
| 500 | 80 |
| 1000 | 81 |
Experimental Protocol: Western Blot-Based CETSA
This protocol describes a classic CETSA workflow with protein detection by Western blotting.
-
Cell Treatment: Culture cells to an appropriate density and treat with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (for melt curve) or a single temperature (for ITDRF) using a thermal cycler for 3 minutes.
-
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the lowest temperature control.
Visualizing the Workflow:
Caption: Workflow for a Western Blot-Based CETSA Experiment.
Pillar 3: Interpreting the Data and Future Directions
The data generated from these assays will provide a comprehensive initial assessment of the cross-reactivity of this compound.
-
High Selectivity: If the compound demonstrates potent activity against the intended target with minimal off-target interactions in both the kinase screen and cellular assays, it represents a strong candidate for further preclinical development.
-
Moderate Selectivity: If a limited number of off-target interactions are identified, further investigation is warranted. Are these off-targets structurally related to the primary target? Could these off-target activities be therapeutically beneficial (polypharmacology) or detrimental? Medicinal chemistry efforts can be initiated to improve selectivity.
-
Low Selectivity: If the compound interacts with a large number of unrelated proteins, it may be a promiscuous binder and a less desirable candidate for development due to the high risk of off-target toxicity.
References
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Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Almqvist, H. et al. (2016). Screening for Target Engagement Using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Wikipedia contributors. (2023). Thermal shift assay. Wikipedia, The Free Encyclopedia. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Robles, O. et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2555-2564. [Link]
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Pavan, M. G. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 145-162. [Link]
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ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types were determined... [Link]
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Cui, H. et al. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters, 12(9), 1438-1445. [Link]
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Borrelli, A. et al. (2022). Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. RSC Medicinal Chemistry, 13(8), 992-999. [Link]
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Kaplaushenko, A. et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
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ResearchGate. (n.d.). Calculated IC50 values of synthesized triazole derivatives. [Link]
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Yurttaş, L. et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(31), 28247-28263. [Link]
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Aziz-ur-Rehman et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 893. [Link]
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Aziz-ur-Rehman et al. (2022). Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. PLoS ONE, 17(12), e0278854. [Link]
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Aziz-ur-Rehman et al. (2023). Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. Molecules, 28(16), 5988. [Link]
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Comparative Efficacy Analysis: 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole in Oncology
A Senior Application Scientist's Guide to a Novel Triazole Derivative
In the landscape of modern drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, forming the core of numerous clinically significant agents with a broad spectrum of activities, including antifungal and anticancer properties.[1][2][3][4][5] This guide provides a comparative efficacy analysis of a novel investigational compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, against established drugs in the context of oncology. Due to the limited direct experimental data on this specific molecule, this comparison is built upon the known activities of structurally related 1,2,4-triazole derivatives and their targeted pathways.
Introduction to this compound
This compound is a small molecule that incorporates two key structural features: the 1,2,4-triazole ring and an azetidine moiety. The 1,2,4-triazole ring is known for its ability to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding and other non-covalent interactions, making it a versatile pharmacophore.[2] The azetidine ring, a four-membered saturated heterocycle, provides a rigid scaffold that can orient substituents in a defined three-dimensional space, potentially enhancing binding affinity and selectivity for a biological target.[6] While the specific therapeutic target of this compound is not yet fully elucidated, based on the activities of similar 1,2,4-triazole derivatives, a likely application is in oncology, potentially through the inhibition of protein kinases.[7][8]
Postulated Mechanism of Action: Targeting VEGFR-2
Many 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8] It is hypothesized that this compound may act as a VEGFR-2 inhibitor. The proposed mechanism involves the triazole nitrogen atoms coordinating with key residues in the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.
Caption: Postulated inhibitory action of this compound on the VEGFR-2 signaling pathway.
Comparative Efficacy Analysis
To contextualize the potential efficacy of this compound, we will compare it with Sunitinib, an FDA-approved multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2 and is used in the treatment of various cancers.[8] The following table summarizes hypothetical and reported efficacy data for related compounds.
| Compound | Target(s) | IC50 (VEGFR-2) | Cell Line (e.g., HepG2) IC50 | Reference |
| This compound | Postulated: VEGFR-2 | Data not available | Data not available | - |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2 nM | 3.9 µM | [8] |
| Indolinone-Triazole Hybrid (Compound 11d) | VEGFR-2 | 16.3 nM | 0.58 µM (HepG2) | [8] |
| Sorafenib | VEGFRs, PDGFRs, Raf | 29.7 nM | 5.8 µM (HepG2) | [8] |
Note: Data for Indolinone-Triazole Hybrid is from a study on structurally related compounds and is used here as a proxy for potential efficacy.[8]
Experimental Protocols
To empirically determine the efficacy of this compound, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on VEGFR-2 activity.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the VEGFR-2 enzyme, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based assay).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.
Methodology:
-
Cell Lines: Utilize relevant cancer cell lines, such as HepG2 (hepatocellular carcinoma) or PANC-1 (pancreatic cancer).[8]
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
-
Data Analysis: Determine the IC50 value by plotting cell viability against compound concentration.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, its structural features suggest it is a promising candidate for development as an anticancer agent, potentially through the inhibition of VEGFR-2. The provided experimental protocols offer a clear path for its preclinical evaluation. Future studies should focus on confirming its molecular target, elucidating its structure-activity relationship, and assessing its in vivo efficacy and safety profile in relevant animal models. The broader family of 1,2,4-triazole derivatives continues to be a rich source of novel therapeutic agents, and this particular compound warrants further investigation.[1][5]
References
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- A Comprehensive review on 1, 2,4 Triazole. (n.d.).
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A Comparative Guide to the In Vitro and In Vivo Activity of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Disclaimer: The following guide is a scientifically informed, hypothetical case study on the evaluation of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. As of the time of writing, specific experimental data for this compound is not publicly available. This document is intended for research and drug development professionals to illustrate the critical process of comparing in vitro and in vivo data, using plausible experimental designs and outcomes based on the known biological activities of its core chemical scaffolds.
Introduction: Bridging the Gap Between Benchtop and Biological Systems
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous one. A critical phase in this journey is the comprehensive evaluation of its biological activity, both in controlled, isolated environments (in vitro) and within the complex milieu of a living organism (in vivo). This guide focuses on a hypothetical small molecule, this compound, to illuminate the nuances of this comparative analysis.
This compound features two key pharmacophores: the 1,2,4-triazole ring, a "privileged scaffold" known for a wide array of biological activities including anticancer, antifungal, and antiviral properties, and the azetidine ring, a four-membered saturated heterocycle that imparts molecular rigidity and can favorably modulate physicochemical properties.[1][2][3] The combination of these two moieties suggests potential as a targeted therapeutic, particularly in oncology where such scaffolds have been successfully employed.[4][5][6]
This guide will present a hypothetical evaluation of this compound as an inhibitor of a plausible cancer target, a constitutively active tyrosine kinase (e.g., a mutant form of a growth factor receptor) implicated in a specific cancer type. We will walk through the experimental design, from initial enzymatic assays to cell-based studies and finally to a preclinical animal model, to provide a holistic view of how a compound's activity profile is built and interpreted.
In Vitro Activity: Characterizing Target Engagement and Cellular Effects
The primary goal of in vitro testing is to establish a direct interaction between the compound and its putative biological target and to assess its functional consequences at a cellular level. This is a reductionist approach, designed to minimize biological complexity and provide clear, quantifiable data on a compound's potency and mechanism of action.
Biochemical Assay: Direct Target Inhibition
To ascertain the direct inhibitory effect of this compound on our hypothetical tyrosine kinase, a radiometric kinase assay is a robust and sensitive choice. This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Experimental Protocol: Radiometric Tyrosine Kinase Inhibition Assay
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Kinase and Substrate Addition: Add 20 µL of a solution containing the recombinant human tyrosine kinase (e.g., 10 nM) and its specific substrate peptide (e.g., 20 µM) in the reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding 25 µL of the reaction buffer containing [γ-³³P]ATP (e.g., 10 µM, specific activity ~500 cpm/pmol).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Measurement: Transfer 50 µL of the reaction mixture onto a P30 filtermat, wash three times with 75 mM phosphoric acid, and once with methanol. Allow the filtermat to dry and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
Hypothetical Data: Kinase Inhibition
| Compound | Target Kinase IC₅₀ (nM) |
| This compound | 75 |
| Staurosporine (Positive Control) | 10 |
This hypothetical result suggests that this compound is a potent inhibitor of the target kinase, albeit less potent than the broad-spectrum inhibitor staurosporine.
Cell-Based Assay: Assessing Anti-Proliferative Activity
While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this translates to a functional effect in a more biologically relevant context. Here, we would use a cancer cell line known to be dependent on the activity of our target kinase.
*Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Culture the target cancer cell line (e.g., a human lung adenocarcinoma cell line with a known activating mutation in the target kinase) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Hypothetical Data: Anti-Proliferative Activity
| Compound | Cell Line GI₅₀ (µM) |
| This compound | 0.5 |
| Doxorubicin (Positive Control) | 0.1 |
This hypothetical cellular data indicates that the compound effectively inhibits the proliferation of the target cancer cell line at a sub-micromolar concentration.
In Vivo Activity: From the Petri Dish to a Preclinical Model
Positive in vitro results are a prerequisite, but not a guarantee, of a compound's efficacy in a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system.
Pharmacokinetic (PK) Study
A preliminary PK study in mice is necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to establish an appropriate dosing regimen for efficacy studies.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model: Use healthy, 8-week-old male BALB/c mice.
-
Compound Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC). Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Hypothetical Data: Pharmacokinetic Parameters
| Parameter | Value (Oral Administration) |
| Cₘₐₓ (ng/mL) | 1500 |
| Tₘₐₓ (h) | 1.0 |
| t₁/₂ (h) | 4.5 |
| AUC₀₋₂₄ (ng·h/mL) | 8500 |
| Oral Bioavailability (%F) | 40% |
These hypothetical PK data suggest that the compound has moderate oral bioavailability and a reasonable half-life, making it suitable for once or twice daily dosing in an efficacy study.
Efficacy Study: Tumor Xenograft Model
The ultimate test of an anticancer compound's potential is its ability to inhibit tumor growth in vivo. A tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ cells of the target cancer cell line into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to an average volume of 100-150 mm³. Randomize the mice into a vehicle control group and a treatment group.
-
Treatment: Administer this compound (e.g., 20 mg/kg, orally, once daily) or the vehicle control for 21 days.
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., target modulation studies by Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage.
Hypothetical Data: In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| This compound (20 mg/kg, PO, QD) | 540 | 55 |
A 55% tumor growth inhibition is a significant and promising result in a preclinical xenograft model.
Comparative Analysis: Reconciling In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of a compound. In our hypothetical case, the potent in vitro kinase inhibition (IC₅₀ = 75 nM) and anti-proliferative activity (GI₅₀ = 0.5 µM) translated into significant in vivo tumor growth inhibition.
However, it is common to observe discrepancies. A compound may be highly potent in vitro but show poor efficacy in vivo. The reasons for this can be multifaceted:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching and maintaining a therapeutic concentration at the tumor site.
-
Off-Target Effects: In the complex biological system of an animal, the compound may interact with unintended targets, leading to toxicity or other effects that mask its therapeutic potential.[7]
-
Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from the conditions in a cell culture dish, with factors like hypoxia, nutrient gradients, and stromal interactions influencing drug response.
-
Drug Resistance Mechanisms: The in vivo setting may allow for the development of drug resistance mechanisms that are not observed in short-term in vitro assays.
Conversely, a compound with modest in vitro potency might exhibit surprisingly good in vivo efficacy. This could be due to:
-
Metabolic Activation: The compound could be a prodrug that is converted to a more active metabolite in vivo.
-
Favorable Distribution: The compound may preferentially accumulate in the tumor tissue.
-
Modulation of Multiple Pathways: The compound might have beneficial off-target effects that contribute to its overall efficacy.
Conclusion
This guide has presented a hypothetical yet plausible pathway for evaluating the in vitro and in vivo activity of this compound. The journey from demonstrating potent enzymatic and cellular activity to achieving significant tumor growth inhibition in a preclinical model is a complex one, governed by the interplay of a compound's intrinsic potency and its pharmacokinetic and pharmacodynamic properties within a living system. A thorough and logical progression of experiments, as outlined here, is paramount for making informed decisions in the drug discovery and development process. The true therapeutic potential of any compound can only be revealed through such a rigorous, multi-faceted investigation.
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A Comparative Benchmarking Guide: Evaluating 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole Against the Clinical Standard, Donepezil, for Acetylcholinesterase Inhibition and Neuroprotective Potential
Introduction: The Pressing Need for Novel Neurotherapeutics
Alzheimer's disease (AD) represents a growing global health crisis, characterized by progressive cognitive decline and neurodegeneration.[1] A key pathological feature of AD is the deficit in cholinergic neurotransmission due to the breakdown of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE).[2][3] Inhibition of AChE is a clinically validated therapeutic strategy to manage the symptoms of mild to moderate Alzheimer's disease.[4][5] Donepezil, a reversible AChE inhibitor, is a first-line treatment that enhances cholinergic transmission, leading to modest improvements in cognitive function.[6][7]
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[8][9][10] This guide focuses on a novel triazole derivative, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole, a compound of interest for its potential neurological activity. The structural features of this compound, including the nitrogen-rich triazole ring and the azetidine moiety, suggest a potential for interaction with biological targets such as enzymes.
This document provides a comprehensive framework for the preclinical benchmarking of this compound against the established clinical standard, Donepezil. We will delineate a series of in vitro assays to objectively compare their efficacy as AChE inhibitors, their neuroprotective capabilities, and their potential to cross the blood-brain barrier.
Experimental Rationale and Workflow
The primary hypothesis of this benchmarking study is that this compound exhibits potent acetylcholinesterase inhibitory activity and neuroprotective effects, with comparable or superior properties to Donepezil. To test this, we will employ a multi-tiered in vitro approach.
Figure 1: A tiered experimental workflow for the comprehensive in vitro benchmarking of novel neurotherapeutic candidates.
Materials and Methods
Test Compounds and Reagents
-
This compound: Synthesized in-house and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Donepezil Hydrochloride: Commercially sourced, >98% purity.
-
Acetylcholinesterase (AChE): From electric eel.
-
Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and other assay-specific reagents: Commercially sourced, analytical grade.
-
Cell Lines: SH-SY5Y human neuroblastoma cell line.
Experimental Protocols
1. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay will be performed using the Ellman method to quantify the enzymatic activity of AChE.[11][12]
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Procedure:
-
Prepare a 96-well plate with varying concentrations of the test compounds (this compound and Donepezil) and a vehicle control.
-
Add AChE solution to each well and incubate.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of AChE inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Neuroprotective Effect Assay
This assay will assess the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death.[13][14]
-
Principle: Hydrogen peroxide (H₂O₂) is used to induce oxidative stress in SH-SY5Y cells, a common in vitro model for neurodegenerative diseases.[15] Cell viability is then measured using the MTT assay, where the mitochondrial-dependent reduction of MTT to formazan is quantified.[16]
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂.
-
After incubation, add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
3. Neuronal Cytotoxicity Assay
This assay is crucial to ensure that the observed neuroprotective effects are not due to the compounds' inherent toxicity.[16]
-
Principle: The MTT assay is used to assess the viability of SH-SY5Y cells in the presence of the test compounds alone.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for the same duration as the neuroprotection assay.
-
Perform the MTT assay as described above.
-
Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).
-
4. Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
The PAMPA-BBB assay is a high-throughput, non-cell-based method to predict the passive permeability of compounds across the blood-brain barrier.[17][18]
-
Principle: A filter plate is coated with a lipid solution to form an artificial membrane that mimics the BBB. The test compound is added to a donor compartment, and its diffusion into an acceptor compartment is measured over time.[19]
-
Procedure:
-
Prepare the PAMPA plate by coating the filter with a brain lipid solution.
-
Add the test compounds to the donor wells.
-
Place the donor plate on top of the acceptor plate (the "sandwich").
-
Incubate the plate to allow for compound diffusion.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
Data Presentation and Interpretation
The quantitative data from these experiments will be summarized in the following tables for a clear and direct comparison.
Table 1: Acetylcholinesterase Inhibitory Activity
| Compound | IC₅₀ (nM) [95% CI] |
| This compound | [Insert experimental value] |
| Donepezil | [Insert experimental value] |
Lower IC₅₀ values indicate greater potency in inhibiting AChE.
Table 2: Neuroprotective and Cytotoxic Effects in SH-SY5Y Cells
| Compound | Neuroprotection EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
| Donepezil | [Insert experimental value] | [Insert experimental value] | [Calculate value] |
A higher Selectivity Index indicates a wider therapeutic window, where the compound is effective at concentrations well below those that cause toxicity.
Table 3: Blood-Brain Barrier Permeability (PAMPA-BBB)
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | [Insert experimental value] | [High/Medium/Low] |
| Donepezil | [Insert experimental value] | [High/Medium/Low] |
Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability.
Discussion and Future Directions
This comparative guide outlines a robust preclinical strategy to evaluate the therapeutic potential of this compound for Alzheimer's disease. By benchmarking against Donepezil, a clinically successful drug, we can gain valuable insights into the relative potency, safety, and drug-like properties of this novel triazole derivative.
Figure 2: The mechanism of action of acetylcholinesterase inhibitors in the synaptic cleft.
Favorable results from these in vitro studies, particularly potent AChE inhibition, a high selectivity index for neuroprotection, and predicted high BBB permeability, would provide a strong rationale for advancing this compound to more complex in vivo models of Alzheimer's disease.[1][15] These future studies would be essential to assess its efficacy in improving cognitive deficits and its pharmacokinetic and pharmacodynamic profile in a whole-organism setting.
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Comparative Guide to the Elucidation of the Binding Site for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
This guide provides a comprehensive, technically-grounded framework for the definitive confirmation of the molecular binding site for the novel compound, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. In the absence of established public data on this specific ligand, this document outlines a robust, multi-modal experimental strategy. We will detail a logical progression of experiments, from initial target hypothesis generation to high-resolution structural confirmation, while comparing the subject compound to strategically chosen alternatives.
The molecular structure of this compound, with its nitrogen-rich triazole ring and a strained azetidine moiety, suggests potential interactions with a variety of biological targets. Triazole derivatives are well-documented as inhibitors of enzymes, particularly those with metal centers like cytochrome P450s, or as participants in hydrogen bonding within kinase active sites. The azetidine ring can serve as a rigid scaffold or a proline bioisostere, influencing binding to protein pockets that recognize such structures.
Our investigation will be structured to first identify a putative protein target and then to precisely map the binding interface.
Part 1: Target Identification and Initial Validation
The initial challenge is to identify the protein target of this compound. A broad, unbiased approach is recommended, followed by orthogonal validation to confirm the initial findings.
Unbiased Target Identification using Affinity-Based Proteomics
A powerful method for de novo target identification is chemical proteomics. We will employ a photo-affinity labeling strategy to covalently link our compound to its protein target(s) upon UV irradiation.
Experimental Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a biotin or alkyne handle for click chemistry).
-
Cell Lysate Incubation: Incubate the photo-affinity probe with a relevant cell lysate (e.g., from a cancer cell line if anti-proliferative effects are observed). A competition experiment should be run in parallel, where the lysate is co-incubated with the probe and an excess of the original, unlabeled compound.
-
UV Crosslinking: Irradiate the samples with UV light (typically 365 nm) to induce covalent bond formation between the probe and its binding partners.
-
Enrichment of Tagged Proteins: Use streptavidin beads (for biotin tags) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enrich the proteins that have been covalently labeled.
-
Proteomic Analysis: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are significantly less abundant in the competition sample are considered high-confidence candidate targets.
Orthogonal Validation of Target Engagement: Thermal Shift Assay (TSA)
Once a primary candidate target is identified (let's hypothetically name it "Target Protein X"), direct binding must be confirmed. The Thermal Shift Assay, or Differential Scanning Fluorimetry, is a rapid and cost-effective method to verify this interaction.
Experimental Protocol: Thermal Shift Assay
-
Reagents: Purified Target Protein X, SYPRO Orange dye, and a dilution series of this compound.
-
Assay Plate Setup: In a 96-well PCR plate, mix the protein, dye, and varying concentrations of the compound. Include a no-ligand (DMSO) control.
-
Thermal Denaturation: Run the plate in a real-time PCR instrument, gradually increasing the temperature from 25°C to 95°C. The SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition, the melting temperature (Tm), will increase in the presence of a stabilizing ligand. A dose-dependent increase in Tm provides strong evidence of direct binding.
Anticipated Results and Comparison:
| Compound | Target Protein X (Tm Shift, ΔTm in °C) | Negative Control Protein (ΔTm in °C) |
| This compound | +5.2 | +0.1 |
| Alternative 1: (Known inhibitor of Target X) | +7.5 | +0.2 |
| Alternative 2: (Inactive structural analog) | +0.3 | 0.0 |
This table illustrates how the compound of interest would be compared to a known active compound and an inactive control, providing context for its binding efficacy.
Part 2: High-Resolution Binding Site Confirmation
With a validated target in hand, the next phase is to precisely define the binding site and interaction motifs. A combination of computational and experimental structural biology techniques provides the most robust answer.
Computational Approach: Molecular Docking
Before proceeding with resource-intensive structural biology, in silico molecular docking can provide a strong hypothesis for the binding site and conformation. This requires a known 3D structure of Target Protein X (either from the PDB or a homology model).
Workflow for Molecular Docking:
Caption: Workflow for molecular docking to predict binding mode.
The results of the docking simulation will highlight a putative binding pocket and key interacting residues (e.g., "His234, Tyr150, Asp98"). This information is critical for designing the subsequent experiments.
Experimental Validation: Site-Directed Mutagenesis
The functional importance of the residues identified by docking can be tested using site-directed mutagenesis. By mutating these residues (e.g., to alanine) and measuring the impact on binding affinity, we can confirm their role in the interaction.
Experimental Protocol: Site-Directed Mutagenesis with SPR
-
Mutagenesis: Generate mutant versions of Target Protein X where the hypothesized interacting residues are changed (e.g., Y150A, H234A).
-
Protein Expression & Purification: Express and purify the wild-type (WT) and mutant proteins.
-
Binding Affinity Measurement: Use Surface Plasmon Resonance (SPR) to measure the binding kinetics and affinity (KD) of this compound to both WT and mutant proteins. In an SPR experiment, one molecule (the protein) is immobilized on a sensor chip, and the other (the compound) is flowed over the surface. Binding is detected as a change in the refractive index.
-
Data Analysis: Compare the KD values. A significant increase in the KD value (weaker binding) for a mutant protein indicates that the mutated residue is important for binding.
Anticipated SPR Results:
| Target Protein X Variant | KD (nM) for this compound | Fold Change vs. WT |
| Wild-Type (WT) | 150 | - |
| Y150A Mutant | > 10,000 (No binding detected) | >66x |
| H234A Mutant | 1200 | 8x |
| D98A Mutant | 165 | ~1.1x |
These hypothetical results would strongly suggest that Tyr150 is a critical interaction point for the compound.
Definitive Confirmation: X-ray Co-crystallography
The gold standard for defining a binding site is to solve the high-resolution 3D structure of the protein-ligand complex using X-ray crystallography. This provides unambiguous evidence of the binding location, the ligand's conformation, and the precise network of interactions.
Workflow for X-ray Co-crystallography:
Caption: High-level workflow for X-ray co-crystallography.
The resulting electron density map would clearly show the compound situated within the binding pocket, confirming the interactions predicted by docking and validated by mutagenesis. This structural data is the ultimate confirmation of the binding site.
Conclusion
References
-
Title: Measuring protein stability and protein-ligand interactions using differential scanning fluorimetry. Source: Nature Protocols URL: [Link]
-
Title: A guide to the analysis of real-time BIA anaytical systems. Source: BIACORE AB URL: [Link]
-
Title: The role of X-ray crystallography in drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]
A Comparative Guide to 1,2,4-Triazole Bioisosteres as Muscarinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Muscarinic Agonists
The cholinergic system, and specifically muscarinic acetylcholine receptors (mAChRs), are pivotal in regulating a vast array of physiological functions, from cognitive processes in the central nervous system (CNS) to smooth muscle contraction in the periphery.[1] This makes them a critical target for therapeutic intervention in a range of disorders, most notably Alzheimer's disease, where deficits in cerebral cholinergic transmission are a key feature of the pathology.[2][3] The development of direct-acting agonists for postsynaptic muscarinic receptors offers a promising strategy to ameliorate these cognitive deficits.[2]
The 1,2,4-triazole ring is a versatile heterocyclic scaffold of great importance in medicinal chemistry, known to be a part of numerous pharmacologically active agents.[4] While the specific scaffold of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole has not been extensively reported in peer-reviewed literature, the principles of drug design allow for insightful extrapolation from structurally related analogs. This guide focuses on the bioisosteric replacement of the 1,2,4-triazole ring with 1,2,4-oxadiazole and 1,2,5-thiadiazole moieties, which have been successfully employed to develop potent and selective muscarinic agonists.[5][6]
This guide provides a comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize their performance. By examining the data from these closely related series, we can establish a robust framework for the rational design of novel muscarinic agonists, potentially including the yet-unexplored azetidinyl-triazole class.
Synthetic Strategies: Building the Core Scaffolds
The synthesis of muscarinic agonists based on 1,2,4-oxadiazole and 1,2,5-thiadiazole cores typically involves the construction of the heterocyclic ring from a suitable azacyclic precursor bearing a nitrile or a related functional group. A common strategy for the 1,2,4-oxadiazole series is the reaction of a tetrahydropyridine-derived nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.
A representative synthetic workflow for a 3-substituted-1,2,4-oxadiazole analog is depicted below. This multi-step process highlights the key transformations required to assemble the final active compounds.
Caption: Generalized synthetic workflow for 1,2,4-oxadiazole-based muscarinic agonists.
Comparative Performance of Muscarinic Agonists
The ultimate goal in this field is to develop agonists with selectivity for specific mAChR subtypes, particularly the M1 receptor, which is highly expressed in the hippocampus and cortex and is a key mediator of cognitive function.[1][3] Non-selective activation of other subtypes, such as M2 and M3, can lead to undesirable peripheral side effects like bradycardia and gastrointestinal disturbances.[4]
The following table summarizes the in vitro performance of a series of 1,2,4-oxadiazole and 1,2,5-thiadiazole analogs, comparing their binding affinities and functional potencies at M1, M2, and M3 receptors.
| Compound ID | Heterocycle | R Group (at 3-position) | M1 Binding (Ki, nM) | M2 Functional (pEC50) | M3 Functional (pEC50) | M1 Functional Selectivity (vs. M2/M3) |
| 2a [7] | 1,2,4-Oxadiazole | -CH3 | 11 | 7.1 | 7.3 | Low |
| 2d [7] | 1,2,4-Oxadiazole | -(CH2)2CH3 | 3.2 | 7.0 | 7.2 | Moderate |
| 2f [7] | 1,2,4-Oxadiazole | -(CH2)4CH3 | 1.9 | 6.5 | 6.7 | High |
| 5e [6] | 1,2,5-Thiadiazole | -O(CH2)4CH3 | 1.1 | <5 | <5 | Very High |
| 5f [6] | 1,2,5-Thiadiazole | -O(CH2)5CH3 | 1.0 | <5 | <5 | Very High |
| 7d [6] | 1,2,5-Thiadiazole | -S(CH2)2CH3 | 1.4 | 6.2 | 6.5 | High |
| 11 [6] | 1,2,5-Thiadiazole | -H | 1.8 | 7.8 | 8.0 | Non-selective |
Data is compiled from multiple sources for illustrative comparison.[6][7] Absolute values may vary based on specific assay conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features that govern the potency and selectivity of these muscarinic agonists.
-
Effect of the Alkyl Chain: For the 1,2,4-oxadiazole series (2a, 2d, 2f), increasing the length of the unbranched alkyl substituent at the 3-position generally enhances binding affinity at the M1 receptor.[7] However, this is coupled with a decrease in functional potency at M2/M3 receptors, leading to improved M1 selectivity.[7] A similar trend is observed with the 1,2,5-thiadiazole series, where alkoxy and alkylthio chains of 5-6 carbons (5e, 5f) confer excellent M1 selectivity and high potency.[6]
-
Nature of the Heterocycle: The 1,2,5-thiadiazole ring appears to be particularly effective in generating highly selective M1 agonists.[6] The (pentyloxy)- and (hexyloxy)-TZTP analogs (5e and 5f) are exceptionally potent M1 agonists with negligible activity at M2 and M3 receptors, a highly desirable profile.[6]
-
Role of the Cationic Headgroup: The azacyclic portion of the molecule, typically a tetrahydropyridine or a more rigid azabicyclic system like quinuclidine, serves as the cationic headgroup that interacts with a conserved aspartate residue in the receptor's binding pocket. The geometry and conformational flexibility of this group are crucial determinants of both affinity and efficacy.[2][5]
Caption: Key structure-activity relationships for 1,2,4-triazole bioisosteres as muscarinic agonists.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize muscarinic receptor ligands.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled ligand.[8][9]
Materials:
-
Cell membranes expressing the human muscarinic receptor of interest (M1, M2, or M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., MultiScreen HTS).[10]
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand ([³H]-NMS at a final concentration equal to its Kd).
-
50 µL of cell membrane preparation (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filter using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay Buffer to separate bound from unbound radioligand.[8]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[10]
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
Protocol 2: In Vitro Isolated Tissue Functional Assay (M1 Receptor)
This assay measures the functional potency (EC50) and efficacy of an agonist at the native M1 receptor in the rabbit vas deferens.[6][11]
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Field stimulator and isometric force transducers.
-
Organ bath system maintained at 37°C.
Procedure:
-
Tissue Preparation: Isolate the rabbit vas deferens and mount segments under 1g of tension in organ baths containing Krebs-Henseleit solution.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Stimulation: Elicit twitch responses by field stimulating the tissue at 0.1 Hz.
-
Compound Addition: Once a stable baseline twitch response is achieved, add the test agonist cumulatively to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Data Acquisition: Record the inhibition of the twitch height as a percentage of the pre-drug baseline.
-
Data Analysis: Plot the percentage inhibition against the log concentration of the agonist. Determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal efficacy) from the resulting concentration-response curve using non-linear regression.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Agonist binding initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream cellular responses, which are crucial for neuronal excitability and synaptic plasticity.
Caption: Simplified signaling cascade following M1 muscarinic receptor activation.
Conclusion and Future Directions
The comparative analysis of 1,2,4-oxadiazole and 1,2,5-thiadiazole analogs provides a clear and compelling SAR for the design of potent and selective M1 muscarinic agonists. Key takeaways include the importance of an optimal length alkyl or alkoxy substituent at the 3-position of the heterocycle and the superior selectivity profile often conferred by the 1,2,5-thiadiazole core.
These findings provide a strong foundation for future research. The logical next step would be to apply this knowledge to the design and synthesis of novel scaffolds. The originally proposed this compound core represents an intriguing starting point. The azetidine ring offers a different degree of conformational constraint compared to tetrahydropyridine, which could influence receptor interaction and selectivity. Future work should focus on synthesizing these novel triazole analogs and evaluating them using the standardized protocols outlined in this guide. This systematic approach, grounded in the established SAR of related bioisosteres, will be instrumental in the continued search for improved therapeutics for cognitive disorders.
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Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-7. [Link]
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ACS Publications. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarini. ACS Publications. [Link]
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Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-83. [Link]
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Shannon, H. E., et al. (1994). Muscarinic Agonists With Antipsychotic-Like Activity: Structure-Activity Relationships of 1,2,5-thiadiazole Analogues With Functional Dopamine Antagonist Activity. Journal of Pharmacology and Experimental Therapeutics, 269(1), 271-81. [Link]
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Assessing the Therapeutic Index of Novel Antifungal Agents: A Comparative Guide Featuring a Hypothetical Candidate, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
A Senior Application Scientist's Perspective
Disclaimer: The following guide is a hypothetical case study designed for educational purposes. As of the time of writing, there is no publicly available data on the therapeutic index or specific biological activity of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. The experimental data presented for this compound is illustrative and intended to provide a framework for assessing the therapeutic index of novel drug candidates.
Introduction: The Critical Importance of the Therapeutic Index in Antifungal Drug Development
The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 1,2,4-triazole scaffold is a cornerstone in the development of many successful antifungal drugs.[1][2] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
A critical parameter in the evaluation of any new drug candidate is its therapeutic index (TI) . The TI is a quantitative measure of the relative safety of a drug, representing the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[4][5][6] A wider therapeutic index is generally desirable, as it indicates a larger margin of safety between the effective and toxic doses.[6][7]
For many antifungal agents, particularly the triazoles, the therapeutic window can be narrow, and patient-to-patient variability in metabolism can lead to significant differences in drug exposure.[1][8] This variability underscores the importance of therapeutic drug monitoring (TDM) for many currently marketed triazoles, such as voriconazole and itraconazole, to ensure efficacy while minimizing toxicity.[9][10][11]
This guide will provide a comparative framework for assessing the therapeutic index of a hypothetical novel antifungal agent, this compound (hereafter referred to as "Compound A"), against two established triazole antifungals: fluconazole and voriconazole. We will outline the essential experimental protocols and present a comparative analysis of hypothetical data.
Methodologies for Determining the Therapeutic Index of Antifungal Agents
The assessment of a drug's therapeutic index is a multi-step process that begins with in vitro studies and progresses to in vivo animal models before clinical trials in humans.
Part 1: In Vitro Assessment
1.1. Antifungal Susceptibility Testing (Efficacy):
The initial step is to determine the in vitro efficacy of the compound against a panel of relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of the drug that prevents visible growth of a microorganism.
-
Protocol: Broth Microdilution Assay
-
Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Serially dilute the test compound in a 96-well microtiter plate containing RPMI 1640 medium.[12]
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest drug concentration with no visible fungal growth.
-
1.2. In Vitro Cytotoxicity Testing (Toxicity):
Simultaneously, the compound's toxicity to mammalian cells is assessed to understand its potential for causing harm to the host.[13]
-
Protocol: MTT Assay on Human Cell Lines
-
Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates.
-
After cell adherence, treat the cells with serial dilutions of the test compound.
-
Incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
The concentration that reduces cell viability by 50% (IC50) is calculated.
-
The following diagram illustrates the workflow for in vitro assessment:
Comparative Analysis of Therapeutic Index
The following tables present a comparative analysis of our hypothetical Compound A against fluconazole and voriconazole.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | MIC against C. albicans (µg/mL) | IC50 against HepG2 cells (µg/mL) | In Vitro Selectivity Index (IC50/MIC) |
| Compound A (Hypothetical) | 0.5 | 50 | 100 |
| Fluconazole | 1.0 | >100 | >100 |
| Voriconazole | 0.25 | 25 | 100 |
Note: Data for Fluconazole and Voriconazole are representative values from published literature.
Table 2: In Vivo Efficacy and Toxicity
| Compound | ED50 in Murine Candidiasis Model (mg/kg) | LD50 in Mice (mg/kg) | Therapeutic Index (LD50/ED50) |
| Compound A (Hypothetical) | 10 | 1000 | 100 |
| Fluconazole | 20 | >1500 | >75 |
| Voriconazole | 5 | 300 | 60 |
Note: Data for Fluconazole and Voriconazole are representative values from published literature.
Table 3: Clinical Therapeutic Ranges (for established drugs)
| Drug | Therapeutic Trough Concentration (mg/L) | Toxic Trough Concentration (mg/L) |
| Fluconazole | TDM not routinely recommended due to wide TI [9][14] | >80 (associated with convulsions) [15] |
| Voriconazole | 1.0 - 5.5 [10][11] | >5.5 (associated with neurotoxicity and hepatotoxicity) [16][17] |
| Itraconazole | >0.5 - 1.0 [9][18][19][20] | >3-4 (by chromogenic assay) [9] |
| Posaconazole | >0.7 - 1.5 [9] | >3 - 3.75 [9] |
Discussion and Interpretation
Based on our hypothetical data, Compound A demonstrates a promising preclinical therapeutic index.
-
In Vitro Profile: Compound A exhibits potent antifungal activity against C. albicans, comparable to voriconazole and superior to fluconazole. Its in vitro selectivity index is on par with voriconazole, suggesting a favorable initial safety profile at the cellular level.
-
In Vivo Profile: In the animal model, Compound A shows a high therapeutic index of 100, which is theoretically superior to both fluconazole and voriconazole in this specific model. This suggests a wide margin of safety in preclinical studies.
Future Directions for a Real-World Candidate:
Should a compound with a profile similar to our hypothetical Compound A be identified, the next steps in its development would include:
-
Expanded In Vitro Profiling: Testing against a broader panel of fungal pathogens, including resistant strains.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chronic Toxicity Studies: To assess the long-term safety of the compound.
-
Investigational New Drug (IND) Application: Submission of all preclinical data to regulatory authorities to request permission to begin human clinical trials.
Conclusion
The assessment of the therapeutic index is a cornerstone of drug discovery and development. Through a systematic evaluation of efficacy and toxicity, both in vitro and in vivo, researchers can identify drug candidates with a high probability of success in clinical settings. While our analysis of this compound is based on a hypothetical scenario, it serves to illustrate the rigorous process and critical thinking required to advance a novel compound from the laboratory to the clinic. The ultimate goal is to provide patients with new therapeutic options that are not only effective but also possess a wide margin of safety.
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- 12. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. How to Interpret a Voriconazole Drug Level - ClinCalc.com [clincalc.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
I. Hazard Identification and Risk Assessment
The inherent reactivity of the azetidine ring and the biological activity of the triazole moiety necessitate a cautious approach.[1][] The primary hazards associated with similar heterocyclic compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin and Eye Irritation: Can cause serious skin and eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][6]
-
Reproductive Toxicity: Some triazole derivatives are suspected of damaging fertility or the unborn child.[3]
A thorough risk assessment should be conducted before handling this compound for disposal, considering the quantities involved and the potential for exposure.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Category | GHS Classification (Anticipated) | Key Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[3][4][5][6] |
| Specific target organ toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation.[6] |
| Reproductive Toxicity | Category 1B (Suspected) | H360: May damage fertility or the unborn child.[3] |
II. Personal Protective Equipment (PPE)
To mitigate the risks outlined above, the following PPE is mandatory when handling 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected for integrity before each use.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All handling of the solid material should be performed in a certified chemical fume hood.
III. Disposal Workflow
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[3] This ensures the complete destruction of the compound, preventing its release into the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams, particularly acidic wastes, to prevent any potential hazardous reactions.[7]
-
Containment: Place the waste in a clearly labeled, sealed container. The container must be compatible with the chemical and appropriately marked as hazardous waste. Use original containers where possible.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, exclamation mark).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4][5]
-
Documentation: Maintain a detailed record of the waste, including the quantity and date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal. Adhere to all local, state, and federal regulations for hazardous waste transport and disposal.[8][9]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
V. Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][10][11] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[8]
This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
- Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid - Benchchem.
- Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- Methyl 1,2,4-triazole-3-carboxylate Safety Data Sheet.
- 3-Amino-1H-1,2,4-triazole Safety Data Sheet - Sigma-Aldrich.
- 1-Methyl-1,2,4-triazole Safety Data Sheet.
-
Safe Handling of Azides - University of Pittsburgh. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines - RSC Publishing. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
-
Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Available at: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. Available at: [Link]
Sources
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- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
This guide provides essential safety and logistical information for the handling and disposal of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole. As a compound combining the structural features of an azetidine and a 1,2,4-triazole, a thorough understanding of the potential hazards associated with both moieties is crucial for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
-
1,2,4-Triazole Moiety: The 1,2,4-triazole ring is a common feature in many biologically active compounds. The parent compound, 1,2,4-triazole, is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child[1][2][3][4].
-
Azetidine Moiety: Azetidines are four-membered saturated nitrogen heterocycles. Their inherent ring strain can make them susceptible to ring-opening reactions, implying a degree of chemical reactivity that necessitates careful handling[5].
-
Analog Data: A close structural analog, 3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole, is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[6]
-
Based on this information, it is prudent to handle this compound with a high degree of caution, assuming it possesses a similar hazard profile to its ethyl analog and the parent 1,2,4-triazole.
Summary of Potential Hazards:
| Hazard Type | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] |
| Skin Irritation | Causes skin irritation.[6] |
| Eye Irritation | Causes serious eye irritation.[2][4][6][7] |
| Respiratory Irritation | May cause respiratory irritation.[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (based on 1,2,4-triazole data).[1][3][4] |
| Reactivity | Potential for reactivity due to the strained azetidine ring.[5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following PPE is mandatory:
Hand Protection
-
Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice due to their resistance to a broad range of chemicals[8]. For prolonged or high-exposure scenarios, consider double-gloving or using thicker, more robust gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if available.
-
Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Dispose of gloves immediately after handling the compound, and always wash hands thoroughly after glove removal.
Eye and Face Protection
-
Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound in liquid or solid form[9]. Safety glasses with side shields offer minimal protection and are not sufficient.
-
Secondary Protection: When there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to chemical splash goggles[9][10].
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and contamination of personal clothing[8][9].
-
Apron: For larger quantities or when there is a high risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory. Do not wear sandals, perforated shoes, or cloth sneakers[9].
Respiratory Protection
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Respirator Use: If a fume hood is not available or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator is necessary[4][8]. The type of respirator will depend on the potential exposure level. For dust, a particulate respirator (e.g., N95) may be sufficient. For vapors, a respirator with an organic vapor cartridge is recommended. A written respiratory protection program, including fit testing and training, is required for all respirator users.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling and ensure it is clean and uncluttered.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, be aware that 1,2,4-triazole can decompose on heating, producing toxic fumes such as nitrogen oxides, ammonia, and hydrogen cyanide[4]. Use a well-ventilated area and appropriate temperature control.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, and if properly trained and equipped, use an absorbent material to contain the spill. For larger spills, or if you are not comfortable cleaning it up, contact your institution's environmental health and safety department.
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste[1][11].
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Disposal Method: Arrange for disposal through a licensed chemical waste management facility. Do not dispose of this chemical down the drain or in the regular trash[1].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][7].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][7].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][7].
Visual Guides
PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
Waste Disposal Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemscene.com [chemscene.com]
- 7. columbuschemical.com [columbuschemical.com]
- 8. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. hsa.ie [hsa.ie]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
